molecular formula C7H4ClN B047944 2-Chlorobenzonitrile CAS No. 873-32-5

2-Chlorobenzonitrile

Cat. No.: B047944
CAS No.: 873-32-5
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
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Description

2-Chlorobenzonitrile is a versatile and valuable aromatic nitrile derivative extensively employed as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring an electron-withdrawing nitrile group and an ortho-positioned chlorine atom, makes it a privileged scaffold for constructing more complex molecules. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the chlorine atom is amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzonitrile
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InChI

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
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InChI Key

NHWQMJMIYICNBP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)Cl
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Molecular Formula

C7H4ClN
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DSSTOX Substance ID

DTXSID5052593
Record name 2-Chlorobenzonitrile
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Molecular Weight

137.56 g/mol
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Physical Description

White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 2-Chlorobenzonitrile
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CAS No.

873-32-5, 61593-47-3
Record name 2-Chlorobenzonitrile
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Record name Benzonitrile, 2-chloro-
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Record name Benzonitrile, chloro-
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Record name 2-Chlorobenzonitrile
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Foundational & Exploratory

what is 2-Chlorobenzonitrile used for

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 2-Chlorobenzonitrile

Abstract

This compound (2-CNB), a halogenated aromatic nitrile, is a pivotal chemical intermediate with extensive applications across various industries, most notably in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive nitrile group and a displaceable chlorine atom, allows it to serve as a versatile building block for complex organic molecules. This document provides a comprehensive overview of the primary uses of this compound, with a focus on its role in the production of key active pharmaceutical ingredients (APIs) and fungicides. Detailed synthesis workflows, quantitative data on reaction parameters, and relevant biological pathways are presented to offer a technical resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound (CAS No: 873-32-5) is an organic compound with the formula ClC₆H₄CN. It presents as a white to off-white crystalline solid and is soluble in various organic solvents. The presence of both a nitrile (-CN) and a chloro (-Cl) group on the benzene ring makes it a highly reactive and versatile precursor for a wide range of chemical transformations. These reactions primarily involve nucleophilic substitution of the chlorine atom or chemical modifications of the nitrile group, such as hydrolysis, reduction, or addition reactions. These properties make 2-CNB an essential starting material in multi-step organic syntheses.

Core Applications in Synthesis

The principal applications of this compound are centered on its role as a key intermediate in the manufacturing of high-value chemical products.

Pharmaceutical Synthesis

2-CNB is a fundamental component in the synthesis of several significant pharmaceutical drugs. Its integration into the manufacturing process is critical for creating the core structures of these therapeutic agents.

  • Sertraline: A widely used antidepressant of the Selective Serotonin Reuptake Inhibitor (SSRI) class, sertraline is synthesized using 2-CNB as a starting material. The synthesis pathway involves the conversion of 2-CNB into a tetralone intermediate, which is a crucial step in building the final bicyclic structure of the drug.

  • Nifedipine: This drug is a calcium channel blocker used to manage angina and hypertension. The synthesis of nifedipine involves a reaction between 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia, a process known as the Hantzsch pyridine synthesis. While 2-chlorobenzaldehyde, not this compound, is a more direct precursor in some nifedipine synthesis routes, related benzonitrile derivatives are integral to the broader landscape of calcium channel blocker synthesis.

  • Clomifene: Used in the treatment of infertility in women, clomifene synthesis can originate from precursors derived from benzonitrile compounds.

Agrochemical Synthesis

In the agricultural sector, this compound is a precursor for potent and widely used fungicides.

  • Fluopyram: This broad-spectrum fungicide is effective against a range of plant pathogens. The synthesis of Fluopyram relies on 2-CNB as a key building block for constructing its complex heterocyclic structure.

Other Industrial Uses

Beyond these primary roles, this compound is also employed in the synthesis of:

  • Dyes and Pigments: Its aromatic structure serves as a chromophore in the production of certain coloring agents.

  • Specialty Chemicals: It acts as an intermediate in the creation of various fine and specialty chemicals used in research and industrial applications.

Synthesis Workflows and Methodologies

The following sections detail the synthesis pathways for key products derived from this compound, presented with logical diagrams and experimental data.

Synthesis of Sertraline Intermediate

A critical phase in sertraline production is the synthesis of a tetralone intermediate starting from this compound. The workflow involves a multi-step process that leverages the reactivity of the nitrile and chloro groups.

G A This compound B Friedel-Crafts Acylation (Succinic anhydride, AlCl3) A->B Step 1 C Keto Acid Intermediate B->C D Clemmensen Reduction C->D Step 2 E Substituted Phenylbutanoic Acid D->E F Cyclization (Polyphosphoric acid) E->F Step 3 G Sertraline Tetralone Precursor F->G

Caption: Synthesis workflow for the Sertraline tetralone precursor from this compound.
Synthesis of Nifedipine

The Hantzsch pyridine synthesis is a classic method for producing dihydropyridine derivatives like Nifedipine. The process typically starts from an aldehyde, in this case, 2-nitrobenzaldehyde.

G A 2-Nitrobenzaldehyde D Hantzsch Dihydropyridine Synthesis (One-pot reaction) A->D B Methyl Acetoacetate (2 eq.) B->D C Ammonia C->D E Nifedipine D->E Condensation & Cyclization

Caption: The Hantzsch synthesis pathway for the production of Nifedipine.

Quantitative Data and Experimental Protocols

For reproducible and scalable synthesis, specific reaction conditions are paramount. The following tables summarize typical parameters for key transformations involving this compound derivatives.

Table 1: Hantzsch Synthesis of Nifedipine
ParameterValueReference
Reactants 2-Nitrobenzaldehyde, Methyl Acetoacetate, Ammonia
Solvent Isopropanol or Methanol
Temperature Reflux
Reaction Time 5 hours
Yield 80%

Experimental Protocol: Synthesis of Nifedipine

  • Dissolve 0.1 mol of 2-nitrobenzaldehyde and 0.2 mol of methyl acetoacetate in 250 mL of isopropanol in a round-bottom flask.

  • Add 0.1 mol of aqueous ammonia solution to the mixture.

  • Heat the mixture to reflux with constant stirring for a duration of 5 hours.

  • After cooling the reaction mixture, the precipitated product is collected via filtration.

  • The crude product is then recrystallized from ethanol to yield pure Nifedipine crystals.

Biological Signaling Pathways

The end-products synthesized from this compound interact with specific biological pathways to exert their therapeutic effects.

Sertraline: Serotonin Reuptake Inhibition

Sertraline functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Serotonin (5-HT) Vesicle C Serotonin (5-HT) A->C Release B SERT Transporter C->B Reuptake D 5-HT Receptor C->D Binding E Signal Transduction D->E Sertraline Sertraline Sertraline->B Inhibits

Caption: Mechanism of action for Sertraline as a serotonin reuptake inhibitor.

Conclusion

This compound is an indispensable chemical intermediate whose versatility is demonstrated through its central role in the synthesis of complex and vital molecules. Its application in producing high-impact pharmaceuticals like Sertraline and essential agrochemicals such as Fluopyram underscores its industrial significance. The specific chemical pathways and biological mechanisms detailed in this guide highlight the foundational importance of 2-CNB in modern chemical and pharmaceutical development. Further research into novel applications of this compound continues to be an active area of exploration for chemists and drug discovery professionals.

2-Chlorobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile intermediate compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on structured data, experimental methodologies, and relevant biological context.

This compound (o-Chlorobenzonitrile) is a white to pale yellow crystalline solid.[1][2] It is an organic compound produced industrially through the ammoxidation of 2-chlorotoluene.[3] This compound serves as a crucial precursor in the synthesis of various commercial products, including dyes and pharmaceuticals.[3][4]

Compound Identification

The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound[5]
CAS Number 873-32-5[2]
Molecular Formula C₇H₄ClN[2]
Molecular Weight 137.57 g/mol [2]
InChI Key NHWQMJMIYICNBP-UHFFFAOYSA-N[6]
SMILES C1=CC=C(C(=C1)C#N)Cl[5]
EC Number 212-836-5[3]
PubChem CID 13391[5]
Physicochemical Properties

Quantitative physical and chemical properties of this compound are detailed below.

PropertyValue
Appearance White to pale yellow crystalline powder/solid[1][2]
Melting Point 43-46 °C[4]
Boiling Point 232 °C[4]
Density ~1.18 - 1.23 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents like alcohol and ether.[1]
Vapor Pressure 0.06 mbar @ 20 °C

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Spectroscopy TypeKey Peaks / Data
¹H NMR Spectra available, showing characteristic aromatic proton signals.[6]
¹³C NMR Spectra available, showing characteristic aromatic and nitrile carbon signals.[7]
Infrared (IR) Key absorptions include C≡N stretch (nitrile), C-Cl stretch, and aromatic C-H and C=C vibrations.[8][9] A peak at 795 cm⁻¹ corresponds to the chloride group.
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z = 137. Other significant fragments observed at m/z = 139 (isotope peak) and 102.[5][10]

Reactivity and Stability

Chemical Stability: this compound is stable under recommended storage conditions, which are typically below +30°C in a dry, well-ventilated area.[4]

Reactivity: As an activated aryl chloride and a nitrile, it undergoes various chemical transformations.[4]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.

  • Key Reactions: It is a valuable intermediate for nucleophilic substitution, reduction, and hydrolysis reactions.[4] It is commonly used in Palladium-catalyzed direct arylation of heteroaromatics.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: From o-Chlorobenzoic Acid and Urea

This method involves the reaction of o-chlorobenzoic acid with urea.[1]

Materials:

  • o-Chlorobenzoic acid

  • Urea

  • Sulfamic acid (catalyst)

  • 3% Ammonia solution

  • Water

Procedure:

  • Mix o-chlorobenzoic acid, sulfamic acid, and urea in a reaction vessel.

  • Heat the mixture to approximately 140°C with stirring until it melts.

  • A vigorous reaction will occur, causing the temperature to rise automatically to 220-230°C. Maintain this temperature for 2 hours. A large amount of gas will be evolved during this step.

  • After the reaction is complete, cool the mixture to below 15°C.

  • Filter the solid product.

  • Wash the collected solids with a 3% ammonia solution and then with water until the washings are neutral.

  • Dry the final product to obtain this compound.[1]

Synthesis Protocol: Ammoxidation of 2-Chlorotoluene

This is a primary industrial method for producing this compound.[2][11]

Materials:

  • 2-Chlorotoluene

  • Ammonia

  • Air (as oxidant)

  • V₂O₅/Al₂O₃ catalyst

Procedure:

  • Prepare a V₂O₅/Al₂O₃ catalyst via the wet impregnation method. A 10 wt% V₂O₅ loading is often optimal.[11]

  • Pack the catalyst into a fixed-bed reactor.

  • Introduce a gaseous mixture of 2-chlorotoluene, ammonia, and air into the reactor at atmospheric pressure.

  • Maintain the reaction temperature in the optimal range for the catalyst (typically determined experimentally).

  • The product, this compound, is formed in a single step through catalytic ammoxidation.[11]

  • The product stream is cooled, and the solid this compound is collected and purified, often by recrystallization from an alcohol-water mixture.[4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying this compound.[12]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 7010B MS).[13]

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[14]

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., methanol or hexane).

  • Perform serial dilutions to prepare calibration standards and a sample for injection.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 150°C at 25°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 35-250 amu

Biological Activity and Relevance in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[15][16] It is a building block for the antimalarial drug nitroquine and is used in the creation of compounds with potential anti-inflammatory and analgesic properties.[4][12]

While the specific signaling pathways for this compound are not extensively documented, its derivatives are known to exhibit anti-inflammatory effects.[4] The mechanism for related compounds often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory and anti-inflammatory cytokines.[17][18]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_0 Method 1: From o-Chlorobenzoic Acid cluster_1 Method 2: Ammoxidation Reactants_1 o-Chlorobenzoic Acid + Urea Reaction_1 Reaction at 140-230°C (Sulfamic Acid catalyst) Reactants_1->Reaction_1 Purification_1 Cooling, Filtration, Washing (Ammonia, H₂O) Reaction_1->Purification_1 Product This compound Purification_1->Product Reactants_2 2-Chlorotoluene + NH₃ + Air Reaction_2 Fixed-Bed Reactor (V₂O₅/Al₂O₃ catalyst) Reactants_2->Reaction_2 Purification_2 Cooling, Collection, Recrystallization Reaction_2->Purification_2 Purification_2->Product

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Analytical_Workflow Sample Crude or Pure Sample Preparation Dissolve in Solvent (e.g., Methanol) Filter into GC Vial Sample->Preparation Injection Inject into GC-MS Preparation->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (Electron Impact Ionization) Separation->Detection Analysis Data Analysis: - Identify by Retention Time - Confirm by Mass Spectrum Detection->Analysis Result Purity & Identity Confirmed Analysis->Result

Caption: Standard experimental workflow for the GC-MS analysis of this compound.

Hypothetical_Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Stimulus Inflammatory Stimulus (e.g., LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane activates PLA₂ Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Stimulus->Cytokines induces transcription AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Inflammation Inflammation PGs->Inflammation Cytokines->Inflammation CBN_Derivative This compound Derivative CBN_Derivative->COX Inhibits CBN_Derivative->Cytokines Inhibits Production

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound derivatives.

References

A Technical Guide to the Synthesis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile is a pivotal intermediate in the chemical and pharmaceutical industries, serving as a versatile building block for the synthesis of a wide array of functional molecules. Its applications span from the production of agrochemicals and dyes to the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core synthesis methods for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field.

Core Synthesis Methodologies

Several key methodologies have been established for the synthesis of this compound, each with its own set of advantages and limitations. The primary industrial route involves the ammoxidation of 2-chlorotoluene, while other significant laboratory and potential industrial methods include the Sandmeyer reaction of 2-chloroaniline, the dehydration of 2-chlorobenzamide derived from 2-chlorobenzoic acid, and the conversion of 2-chlorobenzaldehyde.

Ammoxidation of 2-Chlorotoluene

The vapor-phase ammoxidation of 2-chlorotoluene is a major industrial method for the continuous production of this compound.[1][2] This process involves the reaction of 2-chlorotoluene with ammonia and an oxidizing agent, typically air, over a solid-state catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is a commonly employed catalyst system.[1][3][4][5] Promoters such as molybdenum, tungsten, and lanthanum oxides can enhance the catalyst's activity and selectivity.[5][6] The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products like carbon oxides.[1]

Quantitative Data:

ParameterValueReference
Catalyst 10 wt% V₂O₅/Al₂O₃[1]
Promoter La₂O₃[3]
Reaction Temperature 350–450 °C[2][7]
2-Chlorotoluene Conversion Up to 99.3%[8]
This compound Selectivity > 95%[8]
Yield Up to 92%[8]
Feed Mole Ratio (2-CT:NH₃:Air) 1:8:22[2][7]

Experimental Protocol: Catalytic Ammoxidation of 2-Chlorotoluene

Catalyst Preparation (10 wt% V₂O₅/Al₂O₃):

  • A series of V₂O₅/Al₂O₃ catalysts are prepared by a wet impregnation method.[1][4]

  • Ammonium metavanadate is dissolved in an aqueous solution of oxalic acid.

  • γ-Alumina support is added to the vanadate solution, and the mixture is stirred continuously.

  • The excess water is evaporated under reduced pressure.

  • The resulting solid is dried in an oven at 120 °C overnight.

  • The dried catalyst is then calcined in a stream of air at a specified temperature (e.g., 500 °C) for several hours.

Ammoxidation Reaction:

  • The ammoxidation reaction is carried out in a fixed-bed flow reactor at atmospheric pressure.[1][4]

  • The prepared V₂O₅/Al₂O₃ catalyst is packed into the reactor.

  • A mixture of 2-chlorotoluene, ammonia, and air with a defined molar ratio (e.g., 1:8:22) is fed into the reactor.[2][7]

  • The reactor is maintained at the desired reaction temperature (e.g., 425 °C).[2][7]

  • The gaseous product stream is passed through a condenser to collect the liquid products.

  • The products are analyzed by gas chromatography to determine the conversion of 2-chlorotoluene and the selectivity to this compound.

Reaction Pathway:

ammoxidation 2-Chlorotoluene 2-Chlorotoluene Catalyst V2O5/Al2O3 Catalyst (350-450 °C) 2-Chlorotoluene->Catalyst NH3 NH3 NH3->Catalyst Air (O2) Air (O2) Air (O2)->Catalyst This compound This compound Catalyst->this compound H2O H2O Catalyst->H2O

Caption: Ammoxidation of 2-Chlorotoluene to this compound.

Sandmeyer Reaction of 2-Chloroaniline

The Sandmeyer reaction provides a versatile method for the synthesis of aryl nitriles from aryl amines.[9][10] In this process, 2-chloroaniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.[11] This unstable intermediate is then reacted with a copper(I) cyanide solution to yield this compound.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[10]

Quantitative Data:

ParameterValueReference
Starting Material 2-Chloroaniline[12]
Reagents NaNO₂, HCl, CuCN[9][10]
Reaction Temperature (Diazotization) 0-5 °C[11]
Reaction Temperature (Cyanation) Room Temperature to mild heating[13]
Yield 52-93% (general for Sandmeyer cyanation)[13]

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 2-Chloroaniline

  • 2-Chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • The solution is cooled to 0-5 °C in an ice-water bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-chloroaniline solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the 2-chlorobenzenediazonium chloride solution.

Step 2: Cyanation

  • In a separate flask, a solution of copper(I) cyanide is prepared in an aqueous solution of sodium or potassium cyanide.

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.

  • The product, this compound, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or crystallization.

Reaction Pathway:

sandmeyer cluster_diazotization Diazotization cluster_cyanation Cyanation 2-Chloroaniline 2-Chloroaniline NaNO2_HCl NaNO2, HCl (0-5 °C) 2-Chloroaniline->NaNO2_HCl Diazonium_Salt 2-Chlorobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt CuCN CuCN Diazonium_Salt->CuCN This compound This compound CuCN->this compound N2 N2 CuCN->N2

Caption: Sandmeyer Reaction for this compound Synthesis.

Synthesis from 2-Chlorobenzoic Acid

This method involves the reaction of 2-chlorobenzoic acid with urea, in the presence of sulfamic acid as a dehydrating agent, at high temperatures.[14][15][16] The reaction proceeds through the formation of 2-chlorobenzamide as an intermediate, which is then dehydrated in situ to yield this compound.[15] This one-pot synthesis offers a straightforward route from a readily available starting material.

Quantitative Data:

ParameterValueReference
Starting Material 2-Chlorobenzoic Acid[14][15]
Reagents Urea, Sulfamic Acid[14][15]
Reaction Temperature 140 °C initially, rising to 220-230 °C[14]
Reaction Time 2 hours at 220-230 °C[14]
Yield Good[15]

Experimental Protocol: From 2-Chlorobenzoic Acid

  • 2-Chlorobenzoic acid, urea, and sulfamic acid are mixed in a reaction vessel.[14][15]

  • The mixture is heated to approximately 140 °C, at which point it melts and a vigorous reaction ensues with the evolution of gas.[14]

  • The temperature of the reaction mixture is allowed to rise to 220-230 °C and is maintained for 2 hours.[14]

  • After the reaction is complete, the mixture is cooled to below 15 °C.[14]

  • The solidified product is filtered and washed with a dilute ammonia solution and then with water until neutral.[14]

  • The crude this compound is dried to obtain the final product, which can be further purified by distillation or recrystallization.[15]

Reaction Pathway:

from_acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Sulfamic_Acid Sulfamic Acid (Heat, 220-230 °C) 2-Chlorobenzoic Acid->Sulfamic_Acid Urea Urea Urea->Sulfamic_Acid Intermediate 2-Chlorobenzamide (in situ) Sulfamic_Acid->Intermediate This compound This compound Intermediate->this compound

Caption: Synthesis from 2-Chlorobenzoic Acid.

Synthesis from 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde can be converted to this compound through a one-pot reaction. One reported method involves the use of hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in a solvent such as DMF under reflux.[17] This method proceeds via the formation of an aldoxime intermediate, which is subsequently dehydrated to the nitrile. Another method utilizes ammonium hydroxide, sodium persulfate, sodium iodide, and iron(II) chloride.[14]

Quantitative Data (FeSO₄ Method):

ParameterValueReference
Starting Material 2-Chlorobenzaldehyde[17]
Reagents Hydroxylamine hydrochloride, Anhydrous FeSO₄, DMF[17]
Reaction Time 2.5 hours[17]
Yield 90%[17]

Experimental Protocol: From 2-Chlorobenzaldehyde (FeSO₄ Method)

  • To a solution of 2-chlorobenzaldehyde in DMF, hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate are added.[17]

  • The reaction mixture is heated to reflux and monitored for completion (typically 2.5 hours).[17]

  • After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.

  • The filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation to afford pure this compound.[17]

Reaction Pathway:

from_aldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reagents NH2OH·HCl, FeSO4, DMF, Reflux 2-Chlorobenzaldehyde->Reagents Intermediate 2-Chlorobenzaldoxime (in situ) Reagents->Intermediate This compound This compound Intermediate->this compound

Caption: Synthesis from 2-Chlorobenzaldehyde.

Conclusion

The synthesis of this compound can be achieved through various routes, with the ammoxidation of 2-chlorotoluene being the preferred industrial method due to its efficiency and scalability. The Sandmeyer reaction offers a reliable laboratory-scale synthesis from an alternative starting material. The methods starting from 2-chlorobenzoic acid and 2-chlorobenzaldehyde provide additional synthetic options. The choice of a particular method will depend on factors such as the desired scale of production, availability of starting materials, and the required purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthesis strategy for their specific needs.

References

An In-depth Technical Guide to the Core Physical Properties of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical properties of 2-Chlorobenzonitrile (CAS No. 873-32-5), an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A thorough understanding of these properties is crucial for its application in chemical synthesis, process development, and quality control.

Core Physical and Chemical Data

This compound is a white to light yellow crystalline solid at room temperature.[2][3][4] It is characterized by the chemical formula C₇H₄ClN.[5]

IdentifierValueReference
Molecular Formula C₇H₄ClN[1][5][6]
Molecular Weight 137.57 g/mol [1][5][6][7]
CAS Number 873-32-5[1][6][8]
EINECS Number 212-836-5[7][8]
InChIKey NHWQMJMIYICNBP-UHFFFAOYSA-N[8][9]

Quantitative Physical Properties

The physical state and behavior of this compound under various conditions are summarized in the table below. These parameters are essential for designing reaction conditions, purification procedures, and for storage.

PropertyValueReference
Melting Point 43-46 °C[1][7][8][10]
45 °C
44.6 °C[11]
Boiling Point 232 °C[1][7][8][10]
Density 1.18 g/cm³[1][2][10]
~1.23 g/cm³[5]
Flash Point 108 °C (226.4 °F) - closed cup[7]
122 °C - closed cup[12]
Refractive Index 1.4530 (estimate)[1][2][10]
Vapor Pressure 0.06 mbar @ 20 °C[13]

Solubility Profile

The solubility of this compound is a critical factor in its use as a reactant and for its purification. It is sparingly soluble in water but shows good solubility in a range of common organic solvents.[2][5][6]

SolventSolubilityReference
Water Sparingly soluble/Insoluble[2][5][6][9]
Methanol Soluble[5]
Ethanol Soluble[5][6]
Ether Soluble[5][6]
Chloroform Soluble[5]
Tetrahydrofuran Soluble[6]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

TechniqueData HighlightsReference
Infrared (IR) Spectroscopy Spectra available as KBr disc and nujol mull.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra in CDCl₃ are available.[1][14]
Mass Spectrometry (MS) Electron ionization mass spectrum is available.[1][9][15]
Raman Spectroscopy Data available (4880 Å, 200 M, powder).[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[16] A sharp melting range typically indicates a high degree of purity.

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[17]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[18] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[18]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[16]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[16][18]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[16] For a pure substance, this range is typically narrow.[16]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Solid Sample B Load into Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Place in Apparatus C->D Prepared Sample E Heat Rapidly to ~T_m - 15°C D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record T_start F->G H Observe & Record T_end G->H I Result H->I Melting Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Principle (Siwoloboff's Method): This micro-method involves heating a small amount of liquid in a narrow tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[19][20]

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of molten this compound is placed in a small-diameter test tube (fusion tube).[19]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube. The entire assembly is attached to a thermometer.[20]

  • Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube with mineral oil) and heated gently.[20]

  • Observation and Recording: As the temperature rises, air trapped in the capillary will expand and exit. When the boiling point is reached, a rapid and continuous stream of vapor bubbles will emerge from the capillary tip.[19] The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[20]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating & Observation A Place Liquid in Fusion Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D Assembled Apparatus E Heat Gently D->E F Observe Continuous Bubbles E->F G Remove Heat F->G H Record Temp at Liquid Ingress G->H I Result H->I Boiling Point

Caption: Workflow for Boiling Point Determination (Siwoloboff).

Solubility Determination

Principle: A qualitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[21]

  • Observation: The mixture is agitated (e.g., by vortexing) at room temperature.

  • Classification: The solubility is classified based on visual observation:

    • Soluble: The solid completely dissolves.

    • Sparingly/Slightly Soluble: A small portion of the solid dissolves, or the solid dissolves only upon heating.

    • Insoluble: The solid does not visibly dissolve.[21]

This guide provides foundational data and methodologies essential for the handling, application, and analysis of this compound in a research and development setting. For safety and handling information, always refer to the latest Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2-Chlorobenzonitrile (CAS Number: 873-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key chemical reactions, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[3]

PropertyValueReference(s)
CAS Number 873-32-5[3][4]
Molecular Formula C₇H₄ClN[4][5]
Molecular Weight 137.57 g/mol [4][5]
Appearance White to off-white crystalline solid[1][2]
Melting Point 43-46 °C[3]
Boiling Point 232 °C[3]
Density 1.18 g/cm³[3]
Solubility Sparingly soluble in water; soluble in organic solvents[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ) ppm
Aromatic Protons7.3 - 7.8 (multiplet)
¹³C NMR Chemical Shift (δ) ppm
C-Cl~134
C-CN~112
CN~117
Aromatic CH127-134

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy
Functional Group Absorption Peak (cm⁻¹)
C≡N (Nitrile)~2225
C-Cl (Aryl Chloride)~1050
C=C (Aromatic)~1580, 1470
C-H (Aromatic)~3070
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 137, corresponding to the molecular weight.[4] A characteristic isotopic peak at m/z 139 is also observed due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns involve the loss of the chlorine atom or the cyanide group.[6]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale and available starting materials.

G cluster_0 Synthesis of this compound 2-Chlorotoluene 2-Chlorotoluene This compound This compound 2-Chlorotoluene->this compound Ammoxidation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->this compound Oxidation & Nitrilation 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid->this compound With Urea

Synthesis pathways to this compound.
Industrial Production: Ammoxidation of 2-Chlorotoluene

The primary industrial method for producing this compound is the vapor-phase ammoxidation of 2-chlorotoluene.[2][7][8][9][10] This process involves the reaction of 2-chlorotoluene with ammonia and oxygen (or air) at elevated temperatures over a solid-state catalyst.

Experimental Protocol:

  • Catalyst Preparation: A vanadium-based catalyst, often supported on alumina (V₂O₅/Al₂O₃), is typically used.[7][8][10]

  • Reaction Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor.

  • Reaction Conditions: A gaseous mixture of 2-chlorotoluene, ammonia, and air is passed over the heated catalyst bed (typically 350-450 °C).

  • Work-up: The product stream is cooled to condense the this compound, which is then purified by distillation or recrystallization.

Laboratory Synthesis from 2-Chlorobenzaldehyde

On a laboratory scale, this compound can be synthesized from 2-chlorobenzaldehyde. This is often a two-step process involving the formation of an oxime followed by dehydration, or a one-pot reaction.

Experimental Protocol (One-Pot Synthesis):

  • Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add iron(II) chloride (FeCl₂, catalytic amount), sodium persulfate (Na₂S₂O₈, 1.5 equivalents), and sodium iodide (NaI, catalytic amount).[1]

  • Addition of Ammonia: Add aqueous ammonia to the mixture at room temperature.[1]

  • Reaction: Stir the mixture at 50 °C for 16 hours.[1]

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.[1]

Laboratory Synthesis from 2-Chlorobenzoic Acid

This compound can also be prepared from 2-chlorobenzoic acid by reaction with urea in the presence of a catalyst.[3][9][11]

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, thoroughly mix 2-chlorobenzoic acid (1 equivalent), urea (2-3 equivalents), and sulfamic acid (catalytic amount).[3]

  • Heating: Heat the mixture to approximately 140 °C to form a melt. The reaction is vigorous and the temperature will rise to 220-230 °C.[3]

  • Reaction Time: Maintain this temperature for about 2 hours.[3]

  • Work-up: Cool the reaction mixture to below 15 °C. The solidified product is then filtered.[3]

  • Purification: The solid is washed with a dilute ammonia solution and then with water until neutral. The product is then dried to yield this compound.[3]

Chemical Reactions of this compound

The presence of both a nitrile group and an aryl chloride allows for a range of chemical transformations, making this compound a valuable synthetic intermediate.

G cluster_1 Key Reactions of this compound This compound This compound 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid This compound->2-Chlorobenzoic Acid Hydrolysis 2-Chlorobenzylamine 2-Chlorobenzylamine This compound->2-Chlorobenzylamine Reduction Substituted Benzonitrile Substituted Benzonitrile This compound->Substituted Benzonitrile Nucleophilic Substitution

Key chemical reactions of this compound.
Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid.[12]

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, add this compound (1 equivalent), water, and concentrated hydrochloric acid.[12]

  • Reaction: Heat the mixture to 100-110 °C with stirring for 6-8 hours.[12]

  • Work-up: Cool the reaction mixture to room temperature and stir for 1-2 hours to allow for complete precipitation of the product.[12]

  • Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-chlorobenzoic acid.[12]

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, forming 2-chlorobenzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF).

  • Addition of Reactant: Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C).

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

  • Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH).

  • Isolation: The resulting precipitate is filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 2-chlorobenzylamine.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. While the nitrile group is only moderately activating, under certain conditions, nucleophilic aromatic substitution can occur.

Experimental Protocol (Example with Sodium Methoxide):

  • Reaction Setup: In a suitable high-boiling point solvent like DMF or NMP, dissolve this compound (1 equivalent).

  • Addition of Nucleophile: Add sodium methoxide (a slight excess) to the solution.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed. The product, 2-methoxybenzonitrile, can be purified by distillation or chromatography.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a variety of important molecules:

  • Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antimalarial drugs, antihypertensive agents, and anti-inflammatory compounds.[9][13]

  • Agrochemicals: It is used in the manufacturing of herbicides, fungicides, and insecticides.[9][13]

  • Dyes and Pigments: It is an important intermediate in the synthesis of certain dyes and pigments.[9][13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed or in contact with skin, and causes serious eye irritation.[2]

  • Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols when working with this compound.

References

molecular structure of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of this compound (CAS No. 873-32-5). It is an essential organic intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document includes detailed spectroscopic data, established synthesis protocols, and methodologies for its characterization, designed to support research and development activities.

Molecular Identity and Structure

This compound, also known as o-chlorobenzonitrile, is an aromatic organic compound.[3] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions.

Caption: Molecular Structure of this compound.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound[4]
CAS Number 873-32-5[2]
Molecular Formula C₇H₄ClN[2]
Molecular Weight 137.57 g/mol [2]
SMILES C1=CC=C(C(=C1)C#N)Cl[3]
InChI InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H[4]

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in various organic solvents such as ethanol, ether, and chloroform.[2]

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White to light yellow crystalline solid[2]
Melting Point 43-46 °C[2]
Boiling Point 232 °C[2]
Density ~1.18 g/cm³[2]
Solubility in Water ~1 g/L[2]
Solubility (Organic) Soluble in ether, ethanol, tetrahydrofuran[2]
Flash Point 108 °C[5]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Key Mass Spectrometry Peaks (EI-MS)

m/zInterpretation
137 [M]⁺, Molecular ion[4]
139 [M+2]⁺, Isotope peak due to ³⁷Cl[4]
102 [M-Cl]⁺, Loss of chlorine radical[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3080 C-H StretchAromatic C-H
~2225 C≡N StretchNitrile
~1580, ~1470 C=C StretchAromatic Ring
~750 C-Cl StretchAryl Halide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 5: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.75 Multiplet4HAromatic Protons

Table 6: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~135 Aromatic C-H
~134 Aromatic C-H
~133 Aromatic C-Cl
~130 Aromatic C-H
~127 Aromatic C-H
~117 Nitrile (C≡N)
~114 Aromatic C-CN

Synthesis and Purification

Synthesis Pathways

Two primary methods for the synthesis of this compound are commonly cited in the literature.

  • From o-Chlorobenzoic Acid and Urea : This method involves heating o-chlorobenzoic acid with urea, typically in the presence of sulfamic acid. The reaction proceeds vigorously at elevated temperatures (140°C to 230°C) to yield the nitrile.[6]

  • Ammoxidation of 2-Chlorotoluene : This is a key industrial route where 2-chlorotoluene undergoes a catalytic reaction with ammonia and oxygen (from air) in a fluidized bed reactor.[3] Vanadium-based catalysts are often employed for this one-step synthesis.[7][8]

Synthesis_Pathway reagents o-Chlorobenzoic Acid + Urea conditions Heat (140-230°C) Sulfamic Acid reagents->conditions product Crude this compound conditions->product caption Synthesis from o-Chlorobenzoic Acid. Experimental_Workflow start Synthesis Reaction cooling Cooling & Filtration start->cooling washing Washing with NH₃/H₂O cooling->washing crude Crude Product washing->crude recrystallize Recrystallization crude->recrystallize pure Pure Crystals recrystallize->pure characterize Spectroscopic Analysis (NMR, IR, MS) pure->characterize

References

An In-depth Technical Guide to 2-Chlorobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile, a halogenated aromatic nitrile, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its versatile reactivity, stemming from the presence of both a chloro and a cyano group on the benzene ring, makes it an indispensable building block in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, with a particular emphasis on its role in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in various chemical reactions. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄ClN[1]
Molecular Weight 137.57 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 43-46 °C[1]
Boiling Point 232 °C[1]
Density 1.18 g/cm³[1]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[1]
CAS Number 873-32-5[1]

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
7.69 - 7.62m-Aromatic CH
7.58 - 7.51m-Aromatic CH
7.45 - 7.38m-Aromatic CH
7.36 - 7.30m-Aromatic CH

Solvent: CDCl₃

¹³C NMR Spectral Data
Chemical Shift (δ) (ppm)Assignment
134.5Aromatic C-Cl
134.1Aromatic CH
133.0Aromatic CH
129.5Aromatic CH
127.4Aromatic CH
116.9Cyano C (C≡N)
113.1Aromatic C-CN

Solvent: CDCl₃

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3070MediumAromatic C-H stretch[2]
2225StrongC≡N stretch[2]
1585MediumAromatic C=C stretch[3]
1470MediumAromatic C=C stretch[3]
1040MediumC-Cl stretch[2]
750StrongC-H out-of-plane bend[3]
Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
137100[M]⁺ (Molecular ion)
13932[M+2]⁺ (Isotope peak due to ³⁷Cl)
10240[M - Cl]⁺
7515[C₆H₃]⁺

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and application of this compound. This section provides protocols for its synthesis and its conversion to a key pharmaceutical intermediate.

Synthesis of this compound via Ammoxidation of 2-Chlorotoluene

The ammoxidation of 2-chlorotoluene is a widely used industrial method for the synthesis of this compound.[4][5][6] This process typically involves the vapor-phase reaction of 2-chlorotoluene, ammonia, and air over a solid-state catalyst.

Catalyst: Vanadium-based catalysts, often promoted with other metal oxides, are commonly employed. For instance, a V₂O₅/Al₂O₃ catalyst can be used.[6]

Reaction Conditions:

  • Reactants: 2-chlorotoluene, ammonia, and air.

  • Temperature: 350-450 °C.[7]

  • Pressure: Atmospheric pressure.

  • Catalyst Bed: Fixed-bed or fluidized-bed reactor.

General Procedure:

  • A gaseous mixture of 2-chlorotoluene, ammonia, and air is passed through a reactor containing the catalyst.

  • The reaction is carried out at the specified temperature and pressure.

  • The product stream is cooled to condense the this compound.

  • The crude product is then purified by distillation or recrystallization.

A yield of up to 76% has been reported for this reaction.[7]

Synthesis of 2-Cyano-4-nitroaniline from this compound

2-Cyano-4-nitroaniline is a vital intermediate in the synthesis of various dyes and pharmaceuticals.[8][9][10] It can be synthesized from this compound in a two-step process involving nitration followed by ammonolysis.

Step 1: Nitration of this compound

Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • This compound is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.

  • The mixture is cooled to 0-5 °C.

  • A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for a few hours at a controlled temperature.

  • The reaction mixture is then poured onto crushed ice to precipitate the nitrated product, primarily 2-chloro-5-nitrobenzonitrile.

  • The precipitate is filtered, washed with cold water until neutral, and dried.

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile

Reagents:

  • 2-Chloro-5-nitrobenzonitrile

  • Aqueous Ammonia (NH₃·H₂O) or liquid ammonia

  • Solvent (e.g., ethanol, water)

  • Phase-transfer catalyst (optional)

Procedure:

  • 2-Chloro-5-nitrobenzonitrile is suspended in a suitable solvent in a pressure reactor.

  • Aqueous ammonia is added to the reactor.

  • The reactor is sealed and heated to a temperature of 100-150 °C for several hours.

  • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • The product, 2-cyano-4-nitroaniline, precipitates out of the solution upon cooling.

  • The precipitate is filtered, washed with water, and dried.

A high yield of 95.7% and a product content of 98% have been reported for this process.[10]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding the mechanism of action of drugs and for optimizing synthetic routes.

Proposed Signaling Pathway for Nitroquine Action in Anopheles Mosquitoes

Nitroquine, an antimalarial drug synthesized from a this compound derivative, has been shown to induce a melanization response against Plasmodium parasites in Anopheles mosquitoes.[11][12][13] This response is thought to be mediated by the thioester-containing protein 1 (TEP1) and the prophenoloxidase (PPO) cascade. The following diagram illustrates the proposed signaling pathway.

Nitroquine_Signaling_Pathway cluster_mosquito Anopheles Mosquito Cell Nitroquine Nitroquine TEP1 TEP1 Nitroquine->TEP1 Induces Plasmodium Plasmodium Parasite Plasmodium->TEP1 Recognized by PPO_Cascade PPO Cascade Activation TEP1->PPO_Cascade Activates Melanization Melanization of Parasite PPO_Cascade->Melanization Leads to caption Proposed signaling pathway of Nitroquine in Anopheles mosquitoes.

Caption: Proposed signaling pathway of Nitroquine in Anopheles mosquitoes.

Experimental Workflow: Ammoxidation of 2-Chlorotoluene via the Mars-van Krevelen Mechanism

The ammoxidation of 2-chlorotoluene to this compound over a vanadium oxide catalyst is believed to proceed via the Mars-van Krevelen mechanism.[7] This mechanism involves the oxidation of the substrate by the lattice oxygen of the catalyst, followed by the re-oxidation of the reduced catalyst by gaseous oxygen.

Ammoxidation_Workflow cluster_workflow Mars-van Krevelen Mechanism for Ammoxidation Start Start Adsorption Adsorption of 2-Chlorotoluene and Ammonia on Catalyst Surface Start->Adsorption Oxidation Oxidation of 2-Chlorotoluene by Lattice Oxygen (V-O) Adsorption->Oxidation Surface Reaction Desorption Desorption of This compound and Water Oxidation->Desorption Reoxidation Re-oxidation of Reduced Catalyst (V-□) by O₂ Desorption->Reoxidation Catalyst Regeneration End End Desorption->End Reoxidation->Adsorption Active Catalyst caption Workflow of the Mars-van Krevelen mechanism for ammoxidation.

Caption: Workflow of the Mars-van Krevelen mechanism for ammoxidation.

Applications of this compound

This compound is a versatile intermediate with a broad range of applications in various industries.

  • Pharmaceuticals: It serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs).[4][5] A notable example is its use in the production of the antimalarial drug nitroquine.[1]

  • Agrochemicals: It is used in the manufacturing of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[4]

  • Dyes and Pigments: this compound is a key precursor in the synthesis of various dyes and pigments.[4] For instance, it is used to produce 2-cyano-4-nitroaniline, an important intermediate for disperse dyes.[8]

  • Chemical Research: In academic and industrial research, it is utilized as a versatile building block for the synthesis of novel organic compounds and for the development of new synthetic methodologies.

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile chemical nature. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for those working with this important chemical intermediate. Furthermore, the visualization of the proposed signaling pathway for a drug derived from this compound and the experimental workflow for its synthesis offers deeper insights into its biological and chemical transformations. As research continues to uncover new applications and more efficient synthetic routes, the importance of this compound in the chemical and pharmaceutical industries is expected to grow.

References

2-Chlorobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and dye industries.[1] Its strategic importance lies in the versatile reactivity of the nitrile and chloro functionalities, which allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals engaged in research and development.

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader history of benzonitriles. The parent compound, benzonitrile, was first reported by Hermann Fehling in 1844. The advent of synthetic methodologies such as the Sandmeyer reaction in 1884 and the Rosenmund-von Braun reaction in the early 20th century provided robust pathways for the introduction of the nitrile group onto aromatic rings, paving the way for the synthesis of substituted benzonitriles like the 2-chloro derivative. The industrial-scale production of this compound was later revolutionized by the development of the ammoxidation process.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis and process development. The key data is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₄ClN[3]
Molecular Weight 137.57 g/mol [3]
Appearance White to light yellow crystalline solid[2]
Melting Point 43-46 °C[4]
Boiling Point 232 °C[4]
CAS Number 873-32-5[2]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR 7.30-7.70 ppm (m, 4H, Ar-H)[5]
¹³C NMR 134.4, 133.8, 131.0, 127.5, 117.2, 114.8 ppm[6]
IR (Infrared) 2225 cm⁻¹ (C≡N stretch), 750 cm⁻¹ (C-Cl stretch)[7]
Mass Spec (MS) m/z 137 (M⁺), 102 ([M-Cl]⁺)[8]

Key Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages in terms of scale, efficiency, and starting material availability. The primary industrial method and key laboratory-scale syntheses are detailed below.

Ammoxidation of 2-Chlorotoluene (Industrial Method)

The ammoxidation of 2-chlorotoluene is the dominant industrial process for the production of this compound.[1] This gas-phase catalytic reaction involves the oxidation of the methyl group of 2-chlorotoluene in the presence of ammonia and air.

cluster_reactants Reactants cluster_products Product 2-Chlorotoluene 2-Chlorotoluene Intermediate Intermediate 2-Chlorotoluene->Intermediate O₂, NH₃, Catalyst This compound This compound Intermediate->this compound Dehydrogenation O₂ O₂ NH₃ NH₃

Caption: Ammoxidation of 2-Chlorotoluene to this compound.

Experimental Protocol: Ammoxidation of 2-Chlorotoluene

  • Catalyst: Vanadium-based catalysts, often supported on alumina (e.g., V₂O₅/Al₂O₃), are typically employed.[9][10]

  • Reaction Conditions: The reaction is carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures, generally in the range of 350-450 °C.[11]

  • Feed Composition: A gaseous mixture of 2-chlorotoluene, ammonia, and air is fed into the reactor. The molar ratio of reactants is a critical parameter for optimizing yield and selectivity. A typical molar ratio of 2-chlorotoluene:NH₃:air is 1:8:22.[10]

  • Purification: The product stream is cooled to condense the this compound. Further purification is typically achieved by distillation.

  • Yield: This process is known for its high selectivity and yields, often exceeding 90%.[10]

Synthesis from 2-Chlorobenzoic Acid and Urea

A common laboratory-scale synthesis involves the reaction of 2-chlorobenzoic acid with urea, which serves as a source of ammonia and a dehydrating agent at high temperatures.[12]

2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate_Amide 2-Chlorobenzamide (Intermediate) 2-Chlorobenzoic_Acid->Intermediate_Amide Heat Urea Urea Urea->Intermediate_Amide This compound This compound Intermediate_Amide->this compound Dehydration (Heat)

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Experimental Protocol: From 2-Chlorobenzoic Acid and Urea

  • Reagents: 2-Chlorobenzoic acid and urea are the primary reactants. Sulfamic acid can be used as a catalyst.[12]

  • Procedure:

    • A mixture of 2-chlorobenzoic acid, urea, and sulfamic acid is heated to approximately 140 °C until a melt is formed.[13]

    • The temperature is then raised to 220-230 °C and maintained for about 2 hours, during which a vigorous reaction with gas evolution occurs.[13]

    • After cooling, the reaction mixture is treated with a dilute ammonia solution and then washed with water until neutral.[13]

  • Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent such as petroleum ether.[12]

  • Yield: Good yields, typically around 80-90%, have been reported for this method.[12]

Synthesis from 2-Chlorobenzaldehyde

Another viable synthetic route starts from 2-chlorobenzaldehyde, which can be converted to the corresponding nitrile through various methods, including reaction with hydroxylamine followed by dehydration, or more directly via an iron-catalyzed reaction with ammonia and an oxidant.[13]

cluster_reactants Reactants & Reagents cluster_product Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde This compound This compound 2-Chlorobenzaldehyde->this compound NH₃·H₂O, FeCl₂, Na₂S₂O₈, NaI Ammonium_Hydroxide NH₃·H₂O Iron_Chloride FeCl₂ Sodium_Persulfate Na₂S₂O₈ Sodium_Iodide NaI

Caption: Synthesis of this compound from 2-Chlorobenzaldehyde.

Experimental Protocol: From 2-Chlorobenzaldehyde

  • Reagents: 2-Chlorobenzaldehyde, ammonium hydroxide, iron(II) chloride (FeCl₂), sodium persulfate (Na₂S₂O₈), and sodium iodide (NaI).[13]

  • Procedure:

    • To a solution of 2-chlorobenzaldehyde in a solvent like 1,2-dichloroethane, FeCl₂, Na₂S₂O₈, NaI, and ammonium hydroxide are added at room temperature.[13]

    • The mixture is then stirred at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 16 hours).[13]

    • The reaction is quenched with water, and the product is extracted with an organic solvent such as dichloromethane.[13]

  • Purification: The crude product is purified by column chromatography on silica gel.[13]

  • Yield: This method can provide high yields, with reports of up to 99%.[13]

Applications in Drug Development and Beyond

This compound is a versatile intermediate in the synthesis of a wide range of commercially important molecules.

  • Pharmaceuticals: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of the antimalarial drug nitroquine.[1] It is also a building block for certain anti-inflammatory and antibacterial agents.

  • Dyes: In the dye industry, this compound is a crucial intermediate for the synthesis of pigments and dyes, such as 2-cyano-4-nitroaniline.[1]

  • Agrochemicals: The compound is also utilized in the manufacturing of herbicides and pesticides.

Conclusion

This compound is a compound of significant industrial and academic interest. Its synthesis has evolved from early laboratory methods to highly efficient industrial processes like ammoxidation. The availability of detailed physicochemical and spectroscopic data, along with robust synthetic protocols, facilitates its widespread use in the development of new pharmaceuticals, advanced materials, and other valuable chemical products. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chlorobenzonitrile. It includes a detailed breakdown of spectral data, standardized experimental protocols for data acquisition, and a visual representation of the proton signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Introduction to this compound and NMR Spectroscopy

This compound (C₇H₄ClN) is an organic compound with a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. This guide focuses on the analysis of ¹H and ¹³C NMR spectra, which provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.64d7.52H-6
7.53t7.58H-4
7.50d8.08H-3
7.38t7.52H-5

d = doublet, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
134.4C-Cl
134.1C-3
133.4C-5
127.3C-4
117.2C-6
115.5C-CN
112.9CN

Analysis and Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four protons on the benzene ring.

  • H-6 (7.64 ppm): This proton is adjacent to the chlorine atom and experiences deshielding, causing it to appear at the lowest field. It is split into a doublet by the neighboring H-5 proton with a coupling constant of 7.52 Hz.

  • H-4 (7.53 ppm): This proton is split into a triplet due to coupling with both H-3 and H-5 protons, with a coupling constant of 7.58 Hz.

  • H-3 (7.50 ppm): This proton appears as a doublet due to coupling with the adjacent H-4 proton, with a coupling constant of 8.08 Hz.

  • H-5 (7.38 ppm): This proton, being the most upfield, is split into a triplet by its neighbors H-4 and H-6, with a coupling constant of 7.52 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows seven signals, corresponding to the seven carbon atoms in this compound. The assignments are based on the expected electronic effects of the substituents.

  • The carbon atom attached to the chlorine (C-Cl) is observed at 134.4 ppm.

  • The carbon atoms of the benzene ring appear in the range of 117.2 to 134.1 ppm.

  • The carbon of the nitrile group (CN) is found at 112.9 ppm, and the carbon to which the nitrile group is attached (C-CN) is at 115.5 ppm.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition
  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Signaling Pathways

The following diagrams illustrate the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Chemical structure of this compound.

Caption: ¹H-¹H coupling relationships in this compound.

An In-depth Technical Guide to the Mass Spectrum of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 2-Chlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of the mass spectrum, a detailed experimental protocol for its acquisition, and a visualization of its fragmentation pathway.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (C₇H₄ClN) is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern.

Molecular Ion Region: The molecular ion peak (M⁺˙) is observed at an m/z of 137, corresponding to the molecule containing the ³⁵Cl isotope.[1] Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak is present at m/z 139 with a relative intensity of approximately one-third of the M⁺˙ peak.[1] This 3:1 intensity ratio for the M⁺˙ and M+2 peaks is a definitive indicator of a monochlorinated compound.

Major Fragment Ions: The fragmentation of this compound is primarily driven by the loss of the chlorine atom and the cyano group.

  • m/z 102: This significant peak corresponds to the loss of a chlorine radical (•Cl) from the molecular ion. The resulting [C₇H₄N]⁺ cation is the benzonitrile cation.[1]

  • m/z 75: This fragment can be formed by the loss of hydrogen cyanide (HCN) from the [C₇H₄N]⁺ ion (m/z 102), resulting in the benzyne radical cation [C₆H₄]⁺˙. The loss of HCN is a characteristic fragmentation pattern for benzonitriles.

Quantitative Mass Spectral Data

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zProposed IonFormulaDescription
139[C₇H₄³⁷ClN]⁺˙C₇H₄³⁷ClNMolecular ion (³⁷Cl isotope)
137[C₇H₄³⁵ClN]⁺˙C₇H₄³⁵ClNMolecular ion (³⁵Cl isotope) / Base Peak
102[C₇H₄N]⁺C₇H₄NLoss of •Cl from the molecular ion
75[C₆H₄]⁺˙C₆H₄Loss of HCN from the [C₇H₄N]⁺ ion

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

3.1. Sample Preparation

  • Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

3.2. Instrumentation

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent, capable of electron ionization.

3.3. GC-MS Operating Conditions

ParameterValue
GC Inlet
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Inlet Temperature250 °C
GC Column
TypeHP-5ms (or equivalent fused silica capillary column)
Dimensions30 m x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Solvent Delay3 minutes

3.4. Data Acquisition and Analysis Data is acquired in full scan mode. The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify this compound and its characteristic fragments.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

G Figure 1. Proposed EI Fragmentation Pathway of this compound M This compound [C₇H₄ClN] (Structure) mol_ion [C₇H₄ClN]⁺˙ m/z = 137, 139 M->mol_ion + e⁻ frag1 [C₇H₄N]⁺ m/z = 102 mol_ion->frag1 - •Cl frag2 [C₆H₄]⁺˙ m/z = 75 frag1->frag2 - HCN

References

characteristic IR spectroscopy peaks of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chlorobenzonitrile

This guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy peaks for this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed analysis of the vibrational modes, a summary of quantitative data, a standard experimental protocol, and visualizations to illustrate key concepts and workflows.

Molecular Structure and Key Functional Groups

This compound (C₇H₄ClN) is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a chlorine atom (-Cl) at the ortho position. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

  • Aromatic C-H bonds

  • Aromatic C=C bonds (in-ring)

  • Nitrile C≡N triple bond

  • Carbon-Chlorine C-Cl single bond

  • Substitution Pattern (ortho)

Characteristic IR Absorption Peaks

The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its functional groups. The principal peaks are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretch[1][2][3]
2260 - 2220StrongNitrile (C≡N) Stretch[4]
1600 - 1585MediumAromatic Ring C=C Stretch[1][2][3]
1500 - 1400MediumAromatic Ring C=C Stretch[1][2][3]
~750StrongAromatic C-H Out-of-Plane Bend (ortho-disubstitution)[5]
~660MediumC-Cl Stretch[6]
2000 - 1665WeakOvertone/Combination Bands[2][3]

Analysis of Key Peaks:

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of absorption bands at wavenumbers just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring (sp² hybridized carbon).[2]

  • Nitrile C≡N Stretch (2260 - 2220 cm⁻¹): This region is highly characteristic of the nitrile functional group. This compound exhibits a strong, sharp absorption band here, which is one of its most identifiable features.[4][7]

  • Aromatic Ring C=C Stretches (1600 - 1400 cm⁻¹): Aromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring.[1][2]

  • C-H Out-of-Plane Bending (~750 cm⁻¹): The position of the strong C-H "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring.[2] For ortho-disubstituted rings, this band typically appears between 770 and 735 cm⁻¹.[5]

  • C-Cl Stretch (~660 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum.[6]

Experimental Protocol: FTIR Spectroscopy using KBr Pellet Method

This section details a standard procedure for acquiring the IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[8][9]

Materials:

  • This compound (solid sample)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry FTIR grade KBr.

  • Grinding: Add the KBr to an agate mortar and grind it to a very fine powder. Add the this compound sample to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture. This minimizes scattering of the IR radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000 - 400 cm⁻¹).

  • Data Processing: Process the resulting spectrum by performing a background subtraction and labeling the significant peaks.

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the logical relationship between the molecular structure of this compound and its spectral features.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_output Output A Weigh Sample & KBr B Grind Mixture A->B C Press Pellet B->C D Acquire Background Spectrum C->D Place pellet in spectrometer E Acquire Sample Spectrum D->E F Process Data E->F G Final IR Spectrum F->G IR_Structure_Correlation cluster_structure This compound Structure cluster_peaks Characteristic IR Peaks (cm⁻¹) Mol Aromatic Ring - C≡N Group - C-Cl Bond - C-H Bonds stretch_CH ~3050 (Aromatic C-H Stretch) Mol->stretch_CH stretch_CN ~2230 (C≡N Stretch) Mol->stretch_CN stretch_CC ~1600-1400 (Aromatic C=C Stretch) Mol->stretch_CC bend_CH ~750 (C-H oop Bend) Mol->bend_CH stretch_CCl ~660 (C-Cl Stretch) Mol->stretch_CCl

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Utilizing 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals using 2-chlorobenzonitrile as a versatile starting material and intermediate. The information compiled herein is intended to support research and development in medicinal chemistry and process development.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical reactivity, particularly the presence of the nitrile group and the chlorine atom on the benzene ring, allows for diverse chemical transformations, making it a valuable precursor in the construction of complex heterocyclic scaffolds found in many drugs.[3][4] This document focuses on the synthesis of three prominent antipsychotic drugs: Quetiapine, Clozapine, and Olanzapine, where this compound or its derivatives serve as key intermediates.

Synthesis of Quetiapine from this compound

Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[5] A common synthetic route to Quetiapine involves the initial formation of a dibenzothiazepine core, for which this compound is a key starting material.

Synthesis Pathway Overview

The synthesis of Quetiapine from this compound proceeds through the key intermediate, dibenzo[b,f][3][6]thiazepin-11-ylamine. This is followed by a series of reactions to introduce the side chain and form the final fumarate salt.

G This compound This compound Dibenzo[b,f][1,4]thiazepin-11-ylamine Dibenzo[b,f][1,4]thiazepin-11-ylamine This compound->Dibenzo[b,f][1,4]thiazepin-11-ylamine Reaction 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Dibenzo[b,f][1,4]thiazepin-11-ylamine Reaction Quetiapine Quetiapine Dibenzo[b,f][1,4]thiazepin-11-ylamine->Quetiapine Condensation 1-(2-Hydroxyethoxy)ethylpiperazine 1-(2-Hydroxyethoxy)ethylpiperazine 1-(2-Hydroxyethoxy)ethylpiperazine->Quetiapine Condensation Quetiapine Fumarate Quetiapine Fumarate Quetiapine->Quetiapine Fumarate Salt Formation Fumaric Acid Fumaric Acid Fumaric Acid->Quetiapine Fumarate Salt Formation

Caption: Synthesis workflow for Quetiapine Fumarate.

Experimental Protocols

Step 1: Synthesis of Dibenzo[b,f][3][6]thiazepin-11-ylamine

This step involves the reaction of this compound with 2-aminothiophenol to form the tricyclic intermediate.

  • Reagents and Materials:

    • This compound

    • 2-Aminothiophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Benzene

    • Ethyl acetate

    • Saturated brine solution

    • Sodium tert-butoxide or Potassium tert-butoxide

    • Tetrahydrofuran (THF)

  • Procedure for 2-amino-2'-cyanodiphenyl sulfide:

    • To a 250ml three-necked flask equipped with a dehydrator and condenser, add 50ml of DMF and 12ml of benzene.

    • Add 11.2g of potassium carbonate and 8.6ml (10g) of o-aminothiophenol under mechanical stirring.

    • Heat the mixture to reflux for 1 hour (approximately 98°C).[7]

    • Dissolve 11.2g of o-chlorobenzonitrile in 12ml of DMF and add it dropwise over 2 hours. The reaction temperature will rise to about 107°C.[7]

    • Maintain the reaction at this temperature for 5 hours.[7]

    • After completion, cool the mixture and filter to remove inorganic salts.

    • Recover the solvent by distillation under reduced pressure.

    • Slowly add the residue to 150ml of saturated brine and stir vigorously for 30 minutes to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-2'-cyanodiphenyl sulfide.

  • Procedure for Cyclization to Dibenzo[b,f][3][6]thiazepin-11-ylamine:

    • To a 250mL three-necked flask with a condenser, add 110ml of THF and 4.5g of sodium tert-butoxide.

    • While stirring, add 10g of the 2-amino-2′-nitrile diphenyl sulfide obtained in the previous step.

    • Heat the mixture to reflux (65-70°C) and maintain for 3 hours.[8]

    • After the reaction is complete, distill off most of the solvent.

    • Slowly add the residue to 110ml of water and stir vigorously for 30 minutes.

    • Filter the precipitate and dry to obtain the crude product.

    • Wash the crude product with methyl tert-butyl ether to yield nearly white 11-aminodibenzo[b,f][3][6]thiazepine.[8]

Step 2: Synthesis of Quetiapine

This step involves the condensation of the tricyclic amine with 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP).

  • Reagents and Materials:

    • Dibenzo[b,f][3][6]thiazepin-11-ylamine hydrochloride

    • 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP)

    • Toluene

    • Water

  • Procedure:

    • Heat a mixture of Dibenzo[b,f][3][6]thiazepin-11-ylamine hydrochloride (15.0 g) and 1-[2-(hydroxyethoxy)-ethyl]piperazine (70.0 g) with stirring at 172-176° C for 5 hours under a slow flow of argon.[9]

    • Cool the reaction mixture to room temperature and dilute with water (180 ml).[9]

    • Warm the resulting mixture to 65° C and extract three times with hot toluene (110 ml, 60 ml, and 60 ml).[9]

    • Combine the organic phases and evaporate to dryness under reduced pressure to obtain Quetiapine as a thick oil.

Step 3: Formation and Purification of Quetiapine Fumarate

The final step is the formation of the hemifumarate salt and its purification.

  • Reagents and Materials:

    • Quetiapine base (from Step 2)

    • Fumaric acid

    • Isopropanol or Ethanol

  • Procedure:

    • Dissolve the crude Quetiapine oil in hot isopropanol (50 ml).

    • In a separate flask, dissolve fumaric acid (3.05 g) in hot isopropanol (60 ml).

    • Add the hot fumaric acid solution to the Quetiapine solution.

    • Cool the mixture to room temperature and then leave it at 4° C overnight to allow for crystallization.

    • Filter the solid, wash with cold isopropanol, and dry to obtain Quetiapine hemifumarate.

    • For further purification, the crude Quetiapine fumarate can be recrystallized from isopropanol.[10] A purity of >99.8% can be achieved through crystallization.[11]

Quantitative Data
StepProductStarting MaterialMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1a2-amino-2'-cyanodiphenyl sulfideThis compound1:1.05DMF/Benzene98-1086~85 (crude)-[7]
1bDibenzo[b,f][3][6]thiazepin-11-ylamine2-amino-2'-cyanodiphenyl sulfide-THF65-70383-[8]
2QuetiapineDibenzo[b,f][3][6]thiazepin-11-ylamine HCl1:4.7 (amine:HEEP)Neat172-1765--[9]
3Quetiapine FumarateQuetiapine1:0.5 (Quetiapine:Fumaric Acid)IsopropanolReflux then 4°C>1283 (crude)95
3 (Purification)Quetiapine FumarateCrude Quetiapine Fumarate-IsopropanolReflux then 0°C-95 (recovery)99.89[10]

Synthesis of Clozapine from this compound Intermediates

Clozapine is another atypical antipsychotic medication used in the treatment of schizophrenia.[12] Its synthesis involves the formation of a dibenzodiazepine core. While direct synthesis from this compound is less common, intermediates derived from it, such as 2-chlorobenzoic acid, are utilized.

Synthesis Pathway Overview

A key intermediate in Clozapine synthesis is 8-chloro-5,10-dihydro-dibenzo[b,e][3][6]diazepin-11-one. This intermediate is then converted to Clozapine.

G 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-(4-chloro-2-nitrophenylamino)benzoic acid 2-(4-chloro-2-nitrophenylamino)benzoic acid 2-Chlorobenzoic Acid->2-(4-chloro-2-nitrophenylamino)benzoic acid Ullmann Condensation 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline->2-(4-chloro-2-nitrophenylamino)benzoic acid 8-chloro-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one 8-chloro-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one 2-(4-chloro-2-nitrophenylamino)benzoic acid->8-chloro-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one Reduction & Cyclization Clozapine Clozapine 8-chloro-5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one->Clozapine Condensation N-methylpiperazine N-methylpiperazine N-methylpiperazine->Clozapine

Caption: Synthesis workflow for Clozapine.

Experimental Protocols

Step 1: Synthesis of 8-chloro-5,10-dihydro-dibenzo[b,e][3][6]diazepin-11-one

This intermediate is synthesized from 2-(4-chloro-2-nitrophenylamino)benzoic acid, which can be prepared from 2-chlorobenzoic acid.

  • Procedure for 2-(4-chloro-2-nitrophenylamino)benzoic acid:

    • This reaction is typically an Ullmann condensation between 2-chlorobenzoic acid and a substituted aniline in the presence of a copper catalyst and a base.

  • Procedure for 8-chloro-5,10-dihydro-dibenzo[b,e][3][6]diazepin-11-one:

    • The 2-(4-chloro-2-nitrophenylamino)benzoic acid is first reduced, for example, using sodium dithionite, to the corresponding amino compound.

    • The resulting amino acid is then cyclized. A reported method involves refluxing in xylene for 96 hours to give a 79% yield, or heating in diphenyl ether at 175°C for 2 hours for a 76% yield.

Step 2: Synthesis of Clozapine

The dibenzodiazepinone intermediate is reacted with N-methylpiperazine.

  • Reagents and Materials:

    • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][6]diazepin-11-one

    • Titanium tetrachloride

    • N-methylpiperazine

    • Anisole (anhydrous)

  • Procedure:

    • To a solution of N-methylpiperazine in anhydrous anisole under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene.

    • Warm the mixture to 50-55°C and then add a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][6]diazepin-11-one in anhydrous anisole.[13]

    • Heat the mixture at reflux for 4 hours.[13]

    • After cooling, evaporate the solvent to dryness in vacuo.

    • The residue is then partitioned between ethyl acetate and aqueous sodium hydroxide.

    • The organic layer is separated, washed, dried, and evaporated. The crude product is purified by flash column chromatography to yield Clozapine.[13]

Quantitative Data
StepProductStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
18-chloro-5,10-dihydro-dibenzo[b,e][3][6]diazepin-11-one2-(2-amino-4-chlorophenylamino)benzoic acidXyleneReflux9679
2Clozapine8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][6]diazepin-11-oneAnisoleReflux4-[13]
-Desmethylclozapine (intermediate)8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][6]diazepin-11-one1,4-dioxaneReflux2469[14][15]

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[16] The most common synthesis of Olanzapine starts from 2-amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene.[4][17] A direct and detailed synthetic route from this compound is not prominently described in the reviewed literature. However, the structural similarity of the required precursors to compounds derivable from this compound suggests its potential as a starting material in alternative synthetic strategies.

Established Synthesis Pathway Overview

The established synthesis involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][6][18]benzodiazepine with N-methylpiperazine.

G 2-Amino-5-methylthiophene-3-carbonitrile 2-Amino-5-methylthiophene-3-carbonitrile 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile 2-Amino-5-methylthiophene-3-carbonitrile->2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile 2-Fluoronitrobenzene 2-Fluoronitrobenzene 2-Fluoronitrobenzene->2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile->4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Reduction & Cyclization Olanzapine Olanzapine 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine->Olanzapine Condensation N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Olanzapine

Caption: Established synthesis workflow for Olanzapine.

Experimental Protocol for Olanzapine
  • Procedure:

    • A mixture of 4-amino-2-methyl-10H-thieno-[2,3-b][6][18]benzodiazepine, N-methylpiperazine, and a C1 to C4 alcoholic solvent (e.g., 2-propanol) is heated to reflux.[16]

    • The reaction is maintained at reflux overnight under a nitrogen atmosphere.[16]

    • The reaction mixture is then cooled, and water is added to precipitate the product.

    • The solid Olanzapine is isolated by filtration, washed with aqueous alcohol and then the alcohol, and dried.

Quantitative Data for Olanzapine Synthesis
StepProductStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
CondensationOlanzapine4-Amino-2-methyl-10H-thieno-[2,3-b][6][18]benzodiazepine2-Propanol102 (Reflux)Overnight86.5[16]
CondensationOlanzapine4-Amino-2-methyl-10H-thieno-[2,3-b][6][18]benzodiazepineMethanol75 (Reflux)Overnight72[16]

Signaling Pathways

The therapeutic effects of Quetiapine, Clozapine, and Olanzapine are attributed to their interactions with various neurotransmitter receptors in the brain.

Quetiapine Signaling Pathway

Quetiapine acts as an antagonist at multiple neurotransmitter receptors, with a notable affinity for serotonin 5-HT₂ₐ and dopamine D₂ receptors.[5][18] Its active metabolite, norquetiapine, also contributes to its antidepressant effects by inhibiting the norepinephrine transporter.[18][19]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Norepinephrine Norepinephrine NET Norepinephrine Transporter Norepinephrine->NET Quetiapine Quetiapine Quetiapine->D2 Receptor Antagonist Quetiapine->5-HT2A Receptor Antagonist Norquetiapine Norquetiapine Norquetiapine->NET Inhibitor

Caption: Quetiapine's mechanism of action.

Clozapine Signaling Pathway

Clozapine has a complex pharmacological profile, interacting with a wide range of receptors, including dopamine (with higher affinity for D₄), serotonin, adrenergic, and muscarinic receptors.[6][12][20] Its unique efficacy in treatment-resistant schizophrenia is thought to be due to this broad receptor-binding profile.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor D2 Receptor D2 Receptor Dopamine->D2 Receptor Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Clozapine Clozapine Clozapine->D4 Receptor High Affinity Antagonist Clozapine->D2 Receptor Low Affinity Antagonist Clozapine->5-HT2A Receptor Antagonist G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Olanzapine Olanzapine Olanzapine->D2 Receptor Antagonist Olanzapine->5-HT2A Receptor Antagonist

References

2-Chlorobenzonitrile: A Versatile Precursor in Organic Synthesis for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobenzonitrile, a halogenated aromatic nitrile, serves as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, namely the reactive chlorine atom and the versatile nitrile group, make it a valuable building block for the construction of a diverse array of complex organic molecules. This application note provides a detailed overview of the use of this compound in key organic reactions, including experimental protocols and data, for researchers, scientists, and professionals in drug development. Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes, highlighting its significance in modern chemistry.[1][2]

Key Synthetic Applications and Protocols

This compound is extensively utilized in a variety of palladium-catalyzed cross-coupling reactions and in the synthesis of heterocyclic compounds. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of many biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the nitrile group activates the ortho-positioned chlorine atom, facilitating its participation in catalytic cycles.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Application: Synthesis of 2-(4-methoxyphenyl)benzonitrile, a precursor for various biologically active molecules.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)benzonitrile

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add toluene (10 mL) and water (2 mL) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenyl)benzonitrile.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/Water9012~85-95

Table 1: Reaction parameters for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound, 4-Methoxyphenylboronic acid, K2CO3 Heating Heat to 90°C Stir for 12h Reactants->Heating Catalyst Pd(OAc)2, PPh3 Catalyst->Heating Solvent Toluene, Water Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-(4-methoxyphenyl)benzonitrile Purification->Product

Figure 1: Workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Application: Synthesis of 2-(phenylethynyl)benzonitrile, a versatile intermediate for various organic compounds.[3]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzonitrile

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

    • Stir the reaction mixture at 60 °C for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield 2-(phenylethynyl)benzonitrile.

Reactant 1Reactant 2CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF608~70-85

Table 2: Reaction parameters for the Sonogashira coupling of this compound.

Sonogashira_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-Cl Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Cu-C≡CR Cu-Acetylide Cu-C≡CR->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR 2-(Phenylethynyl)benzonitrile Reductive_Elimination->Ar-C≡CR

Figure 2: Catalytic cycle of the Sonogashira coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds.[2]

Application: Synthesis of 2-(2-phenylethenyl)benzonitrile, a stilbene derivative with potential applications in materials science and medicinal chemistry.[4]

Experimental Protocol: Synthesis of 2-(2-Phenylethenyl)benzonitrile

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Hydrochloric acid (1 M)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in DMF (5 mL).

    • Add styrene (1.5 mmol) and triethylamine (1.5 mmol) to the solution.

    • Seal the tube and heat the mixture at 120 °C for 24 hours.

    • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 2-(2-phenylethenyl)benzonitrile.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂P(o-tol)₃TEADMF12024~60-75

Table 3: Reaction parameters for the Heck reaction of this compound.

Heck_Reaction_Workflow Start Start Setup Combine this compound, Styrene, Pd(OAc)2, P(o-tol)3, and TEA in DMF Start->Setup Reaction Heat at 120°C for 24 hours Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Phenylethenyl)benzonitrile Purification->Product

Figure 3: Experimental workflow for the Heck reaction.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which are scaffolds for pharmacologically active compounds.

Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7][8][9]

Application: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a potential pharmacophore.

Experimental Protocol: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [9]

This synthesis is a two-step process starting from anthranilic acid and 2-chlorobenzoyl chloride (which can be derived from this compound via hydrolysis).

  • Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one

    • Dissolve anthranilic acid in pyridine.

    • Slowly add 2-chlorobenzoyl chloride at 0 °C with constant stirring.

    • The resulting 2-(2-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one is used in the next step.

  • Step 2: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

    • Dissolve 2-(2-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one (5 mmol) in pyridine (10 mL).

    • Add a solution of hydrazine hydrate (10 mmol) in pyridine (5 mL) dropwise with stirring at room temperature for 30 minutes.

    • Heat the reaction mixture under reflux for 10 hours (conventional heating) or irradiate in a microwave oven at 800W for 5 minutes.

    • After completion, pour the mixture into ice-cold water.

    • Filter the precipitate, dry, and recrystallize from diluted ethanol.

MethodReaction TimeYield (%)
Conventional Heating10 hours79
Microwave Irradiation5 minutes87

Table 4: Comparison of reaction conditions for the synthesis of a quinazolinone derivative. [9]

Quinazolinone_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 Anthranilic_acid Anthranilic Acid Benzoxazinone 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one Anthranilic_acid->Benzoxazinone 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_chloride->Benzoxazinone Quinazolinone 3-amino-2-(2-chlorophenyl) quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Hydrazine Hydrazine Hydrate Hydrazine->Quinazolinone

Figure 4: Two-step synthesis of a quinazolinone derivative.

Biological Significance of Derived Compounds

The compounds synthesized from this compound often exhibit significant biological activities, making them attractive targets for drug discovery.

  • Stilbene Derivatives: Stilbenes are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The cytotoxicity of some stilbene derivatives has been evaluated against various cancer cell lines, with certain compounds showing significant antiproliferative effects.[1][5][6][7][8]

  • Quinazolinone Derivatives: As mentioned, quinazolinones are a well-established class of pharmacologically active compounds. Their mechanism of action can vary widely depending on the substitution pattern, with some derivatives acting as enzyme inhibitors (e.g., targeting tubulin polymerization) or receptor antagonists.[5][7][8]

  • Benzothiadiazine Derivatives: Although a direct synthesis from this compound was not detailed in the provided search results, benzothiadiazine derivatives are known to possess antimicrobial and other therapeutic properties. Should a synthetic route from this compound be established, this would open avenues for developing new therapeutic agents.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds provides access to a wide range of molecular scaffolds with significant potential in pharmaceutical and agrochemical research. The detailed protocols and data presented in this application note aim to facilitate the use of this compound in the development of novel and impactful chemical entities. Further exploration of its reactivity is likely to uncover even more applications, solidifying its role as a key building block in modern organic chemistry.

References

Application Notes and Protocols: The Role of 2-Chlorobenzonitrile in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chlorobenzonitrile and its derivatives as key intermediates in the synthesis of prominent agrochemicals. This document outlines detailed experimental protocols, presents quantitative data for key synthetic steps, and illustrates the relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various organic compounds, including pharmaceuticals and, notably, agrochemicals.[1][2][3] Its chemical structure, featuring a chlorinated aromatic ring and a nitrile group, allows for a range of chemical transformations, making it a valuable building block in the production of fungicides and insecticides.[4][5] This document focuses on the synthetic pathway from a this compound derivative to the insecticide diflubenzuron, providing detailed methodologies and associated data.

Agrochemical Synthesis Utilizing this compound Derivatives

A significant application of this compound derivatives is in the multi-step synthesis of the insecticide diflubenzuron. This process involves the initial conversion of 2-chloro-6-nitrobenzonitrile, a derivative of this compound, to 2,6-dichlorobenzonitrile, a key intermediate. Subsequent reactions transform this intermediate into diflubenzuron.

Synthesis of 2,6-Dichlorobenzonitrile from 2-Chloro-6-nitrobenzonitrile

The conversion of 2-chloro-6-nitrobenzonitrile to 2,6-dichlorobenzonitrile can be achieved through a de-nitrochlorination reaction. Several methods have been reported, with one notable process involving the use of lithium chloride and anhydrous aluminum chloride.[6] Another approach utilizes chlorine gas at elevated temperatures.[7]

Table 1: Quantitative Data for the Synthesis of 2,6-Dichlorobenzonitrile

ParameterMethod 1: Lithium Chloride & Aluminum Chloride[6]Method 2: Chlorine Gas[7]
Starting Material 2-Chloro-6-nitrobenzonitrile2-Chloro-6-nitrobenzonitrile
Reagents Lithium chloride, Anhydrous aluminum chloride, N,N-dimethylformamideChlorine gas
Reaction Temperature 164°C195°C
Reaction Time 3 hours (with subsequent additions and reflux)10-16 hours
Conversion of Starting Material 97.9%>99%
Yield of 2,6-Dichlorobenzonitrile 77.1%71-76%
Purity of 2,6-Dichlorobenzonitrile Not specified>98%
Synthesis of Diflubenzuron from 2,6-Dichlorobenzonitrile Intermediate

The synthesis of diflubenzuron from 2,6-dichlorobenzonitrile involves a multi-step process, including the conversion to 2,6-difluorobenzamide, which then reacts with p-chlorophenyl isocyanate.

Table 2: Quantitative Data for the Synthesis of Diflubenzuron

ParameterValueReference
Starting Materials 2,6-Difluorobenzamide, p-Chlorophenyl isocyanate[2]
Solvent Aromatic solvent (e.g., xylene)[5]
Catalyst Dimethylformamide[2]
Promoter Triethylene diamine[2]
Reaction Temperature 110-140°C[2]
Reaction Time 4.0 - 8.0 hours[2]
Total Yield of Diflubenzuron >91%[2]
Purity of Diflubenzuron >99%[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzonitrile from 2-Chloro-6-nitrobenzonitrile

This protocol is based on the de-nitrochlorination reaction using lithium chloride and anhydrous aluminum chloride.[6]

Materials:

  • 2-Chloro-6-nitrobenzonitrile (4.55 parts)

  • Lithium chloride (1.06 parts)

  • Anhydrous aluminum chloride (0.53 parts, with subsequent additions)

  • N,N-dimethylformamide (15 parts)

  • Toluene

  • 100 ml four-necked flask

  • Reflux apparatus

  • Stirring mechanism

Procedure:

  • Combine 4.55 parts of 2-chloro-6-nitrobenzonitrile, 1.06 parts of lithium chloride, 0.53 parts of anhydrous aluminum chloride, and 15 parts of N,N-dimethylformamide in a 100 ml four-necked flask.

  • Heat the mixture to reflux at a reaction temperature of 164°C for 3 hours.

  • Lower the internal temperature to 100°C and add an additional 0.22 parts of anhydrous aluminum chloride.

  • Return the mixture to reflux and continue for another 3 hours.

  • Repeat the addition of anhydrous aluminum chloride (0.11 parts) three more times, with 3 hours of reflux after each addition.

  • After the final reflux period, cool the reaction solution.

  • Add 150 parts of toluene and agitate for 30 minutes.

  • Filter the mixture.

  • The filtrate containing 2,6-dichlorobenzonitrile can be further purified by recrystallization or distillation.

Protocol 2: Synthesis of 2,6-Difluorobenzamide from 2,6-Dichlorobenzonitrile

This protocol involves a halogen-exchange reaction followed by hydrolysis.[4]

Step 1: Synthesis of 2,6-Difluorobenzonitrile

  • In a reaction kettle, combine 16 parts of 2,6-dichlorobenzonitrile, 40 parts of dimethylformamide, and 1 part of a suitable catalyst.

  • After stirring, add 15 parts of potassium fluoride.

  • Heat the mixture to 170°C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Purify the resulting 2,6-difluorobenzonitrile by vacuum distillation and rectification.

Step 2: Hydrolysis to 2,6-Difluorobenzamide

  • To the purified 2,6-difluorobenzonitrile, add a 6% aqueous solution of sodium hydroxide.

  • Stir and heat the mixture, then add 30% hydrogen peroxide.

  • Maintain the reaction temperature at 35°C for 2 hours.

  • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Filter the precipitate, wash with water, and dry to obtain 2,6-difluorobenzamide.

Protocol 3: Synthesis of Diflubenzuron

This protocol describes the final step in the synthesis of diflubenzuron from 2,6-difluorobenzamide and p-chlorophenyl isocyanate.[2]

Materials:

  • 2,6-Difluorobenzamide

  • p-Chlorophenyl isocyanate solution in an aromatic solvent

  • Aromatic solvent (e.g., chlorobenzene, dimethylbenzene, or toluene)

  • Reaction kettle with reflux, thermometer, and dropping funnel

Procedure:

  • In a reaction kettle, add an aromatic solvent and 2,6-difluorobenzamide.

  • Heat the mixture to 110-140°C with stirring.

  • Slowly add the p-chlorophenyl isocyanate solution dropwise over a period of 0.5 to 3.0 hours.

  • After the addition is complete, maintain the reaction mixture at 110-140°C for an additional 4.0 to 8.0 hours.

  • Cool the reaction mixture to 0-10°C to induce crystallization.

  • Filter the solid product.

  • Wash the filter cake with a small amount of cold aromatic solvent.

  • Dry the product to obtain diflubenzuron.

Visualization of Workflows and Mechanisms

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dichlorobenzonitrile cluster_step2 Step 2: Synthesis of 2,6-Difluorobenzamide cluster_step3 Step 3: Synthesis of Diflubenzuron 2_Chloro_6_nitrobenzonitrile 2-Chloro-6-nitrobenzonitrile Reagents_Step1 LiCl, AlCl3, DMF or Cl2 gas 2_Chloro_6_nitrobenzonitrile->Reagents_Step1 2_6_Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Reagents_Step1->2_6_Dichlorobenzonitrile 2_6_Dichlorobenzonitrile_2 2,6-Dichlorobenzonitrile 2_6_Dichlorobenzonitrile->2_6_Dichlorobenzonitrile_2 Reagents_Step2a KF, DMF 2_6_Dichlorobenzonitrile_2->Reagents_Step2a 2_6_Difluorobenzonitrile 2,6-Difluorobenzonitrile Reagents_Step2a->2_6_Difluorobenzonitrile Reagents_Step2b NaOH, H2O2 2_6_Difluorobenzonitrile->Reagents_Step2b 2_6_Difluorobenzamide 2,6-Difluorobenzamide Reagents_Step2b->2_6_Difluorobenzamide 2_6_Difluorobenzamide_2 2,6-Difluorobenzamide 2_6_Difluorobenzamide->2_6_Difluorobenzamide_2 Reagents_Step3 Aromatic Solvent, Heat 2_6_Difluorobenzamide_2->Reagents_Step3 p_Chlorophenyl_isocyanate p-Chlorophenyl isocyanate p_Chlorophenyl_isocyanate->Reagents_Step3 Diflubenzuron Diflubenzuron Reagents_Step3->Diflubenzuron

Caption: Multi-step synthesis of Diflubenzuron from a this compound derivative.

Mechanism of Action

Chlorothalonil is a multi-site contact fungicide. Its primary mode of action is the inactivation of essential sulfhydryl (-SH) containing enzymes within fungal cells, disrupting various metabolic processes.

Chlorothalonil_Mechanism Chlorothalonil Chlorothalonil Fungal_Cell Fungal Cell Chlorothalonil->Fungal_Cell Enters SH_Enzymes Sulfhydryl (-SH) Containing Enzymes Chlorothalonil->SH_Enzymes Inactivates (Multi-site) Metabolic_Processes Essential Metabolic Processes (e.g., Glycolysis) SH_Enzymes->Metabolic_Processes Disrupts Cell_Death Fungal Cell Death Metabolic_Processes->Cell_Death Leads to

Caption: Mechanism of action of the fungicide Chlorothalonil.

Diflubenzuron acts as an insect growth regulator by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.

Diflubenzuron_Mechanism Diflubenzuron Diflubenzuron Insect_Larva Insect Larva Diflubenzuron->Insect_Larva Ingested by/Contact with Chitin_Synthase Chitin Synthase Enzyme Diflubenzuron->Chitin_Synthase Inhibits Chitin_Production Chitin Production Chitin_Synthase->Chitin_Production Blocks Exoskeleton_Formation Proper Exoskeleton Formation Chitin_Production->Exoskeleton_Formation Prevents Molting_Failure Molting Failure & Death Exoskeleton_Formation->Molting_Failure Leads to

Caption: Mechanism of action of the insecticide Diflubenzuron.

References

Application Notes: 2-Chlorobenzonitrile as a Versatile Precursor in the Synthesis of High-Performance Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobenzonitrile is a pivotal organic intermediate, extensively utilized in the synthesis of a diverse range of colorants, including high-performance pigments and dye precursors. Its chemical structure, featuring a reactive nitrile group and a replaceable chlorine atom, makes it a valuable building block for constructing complex chromophoric systems. These application notes provide a comprehensive overview of the synthetic pathways leveraging this compound for the preparation of commercially significant isoindoline and phthalocyanine pigments. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers and professionals in the field of dye and pigment chemistry.

Key Synthetic Pathways

The primary route for utilizing this compound in pigment synthesis involves its conversion to phthalonitrile (benzene-1,2-dicarbonitrile). Phthalonitrile is a direct precursor to the phthalocyanine class of pigments and a key intermediate for producing 1,3-diiminoisoindoline, the foundational building block for isoindoline pigments such as Pigment Yellow 139 and Pigment Yellow 185.

A generalized workflow for these syntheses is depicted below:

Synthesis_Workflow This compound This compound Phthalonitrile Phthalonitrile This compound->Phthalonitrile Rosenmund-von Braun Reaction 1,3-Diiminoisoindoline 1,3-Diiminoisoindoline Phthalonitrile->1,3-Diiminoisoindoline Ammonolysis Copper Phthalocyanine Copper Phthalocyanine Phthalonitrile->Copper Phthalocyanine Cyclotetramerization with Copper Salt Pigment Yellow 139 Pigment Yellow 139 1,3-Diiminoisoindoline->Pigment Yellow 139 Condensation with Barbituric Acid Pigment Yellow 185 Pigment Yellow 185 1,3-Diiminoisoindoline->Pigment Yellow 185 Condensation with N-methylcyanoacetamide and Barbituric Acid

Figure 1: General synthetic pathways from this compound to target pigments.

Section 1: Synthesis of Phthalonitrile from this compound

The conversion of this compound to phthalonitrile is achieved through the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide.[1][2] This reaction is typically performed in a high-boiling polar solvent.

Experimental Protocol: Rosenmund-von Braun Cyanation

  • Reaction Setup: A dried three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagents: To the flask, add this compound (1.0 eq), copper(I) cyanide (1.1 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C) under a nitrogen atmosphere and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex. The resulting precipitate is filtered, washed with water, and then with a dilute sodium hydroxide solution.

  • Purification: The crude phthalonitrile is purified by recrystallization from ethanol or by sublimation to yield an off-white crystalline solid.[3]

ParameterValueReference
Reactants This compound, Copper(I) Cyanide[1]
Solvent N,N-Dimethylformamide (DMF)[4]
Temperature Reflux (approx. 153 °C)[1]
Reaction Time 4-6 hours (typical)[4]
Yield 70-80% (typical)[4]

Table 1: Quantitative data for the synthesis of Phthalonitrile.

Section 2: Synthesis of Isoindoline Pigments

Synthesis of 1,3-Diiminoisoindoline

1,3-Diiminoisoindoline is a crucial intermediate for isoindoline pigments, synthesized from phthalonitrile via ammonolysis.[3]

Experimental Protocol: Ammonolysis of Phthalonitrile

  • Reaction Setup: A pressure reactor or a sealed tube is charged with phthalonitrile.

  • Reagents: Methanol is added as a solvent, followed by the addition of a catalytic amount of a base (e.g., sodium methoxide). The reactor is then charged with anhydrous ammonia.

  • Reaction Conditions: The mixture is heated to a temperature between 100-150 °C. The pressure will increase due to the ammonia.

  • Work-up: After cooling, the excess ammonia is carefully vented. The solvent is removed under reduced pressure. The solid residue is washed with a non-polar solvent (e.g., hexane) to remove unreacted phthalonitrile.

  • Purification: The crude 1,3-diiminoisoindoline can be used directly in the next step or purified by recrystallization.

ParameterValueReference
Reactant Phthalonitrile, Ammonia[3]
Solvent Methanol[3]
Catalyst Sodium Methoxide[3]
Temperature 100-150 °C[3]
Reaction Time 4-8 hours[3]
Yield >90%[3]

Table 2: Quantitative data for the synthesis of 1,3-Diiminoisoindoline.

Synthesis of C.I. Pigment Yellow 139

Pigment Yellow 139 is synthesized by the condensation of 1,3-diiminoisoindoline with two equivalents of barbituric acid.

PY139_Synthesis 1,3-Diiminoisoindoline 1,3-Diiminoisoindoline Pigment_Yellow_139 C.I. Pigment Yellow 139 1,3-Diiminoisoindoline->Pigment_Yellow_139 Barbituric_Acid Barbituric Acid (2 eq) Barbituric_Acid->Pigment_Yellow_139

Figure 2: Synthesis of C.I. Pigment Yellow 139.

Experimental Protocol: Synthesis of Pigment Yellow 139

  • Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Barbituric acid (2.0 eq) is suspended in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

  • Reaction Conditions: A solution of 1,3-diiminoisoindoline (1.0 eq) in the same solvent is added dropwise to the suspension at room temperature. The mixture is then heated to 120-140 °C.

  • Monitoring: The formation of the yellow pigment is observed, and the reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid pigment is collected by filtration.

  • Purification: The pigment is washed sequentially with the reaction solvent, water, and ethanol, and then dried in an oven.

ParameterValueReference
Reactants 1,3-Diiminoisoindoline, Barbituric Acid
Solvent Acetic Acid or DMF
Temperature 120-140 °C
Reaction Time 2-4 hours
Yield >95%

Table 3: Quantitative data for the synthesis of C.I. Pigment Yellow 139.

Synthesis of C.I. Pigment Yellow 185

Pigment Yellow 185 is an asymmetric isoindoline pigment, prepared by the sequential condensation of 1,3-diiminoisoindoline with N-methylcyanoacetamide and then with barbituric acid.

PY185_Synthesis 1,3-Diiminoisoindoline 1,3-Diiminoisoindoline Intermediate Intermediate Adduct 1,3-Diiminoisoindoline->Intermediate Condensation Pigment_Yellow_185 C.I. Pigment Yellow 185 Intermediate->Pigment_Yellow_185 Condensation N-methylcyanoacetamide N-methylcyanoacetamide N-methylcyanoacetamide->Intermediate Barbituric_Acid Barbituric_Acid Barbituric_Acid->Pigment_Yellow_185

Figure 3: Synthesis of C.I. Pigment Yellow 185.

Experimental Protocol: Synthesis of Pigment Yellow 185

  • Step 1: Intermediate Synthesis: 1,3-Diiminoisoindoline (1.0 eq) and N-methylcyanoacetamide (1.0 eq) are reacted in a solvent like methanol or ethanol at reflux to form an intermediate adduct.

  • Step 2: Final Condensation: The isolated intermediate is then reacted with barbituric acid (1.0 eq) in a high-boiling solvent such as acetic acid or DMF at 120-150 °C.

  • Work-up and Purification: The work-up and purification steps are similar to those for Pigment Yellow 139. The resulting greenish-yellow pigment is filtered, washed, and dried.

ParameterStep 1Step 2Reference
Reactants 1,3-Diiminoisoindoline, N-methylcyanoacetamideIntermediate, Barbituric Acid
Solvent Methanol/EthanolAcetic Acid/DMF
Temperature Reflux120-150 °C
Reaction Time 2-3 hours3-5 hours
Yield High (Intermediate)>90% (Final Pigment)

Table 4: Quantitative data for the synthesis of C.I. Pigment Yellow 185.

Section 3: Synthesis of Phthalocyanine Pigments

Phthalocyanine pigments are known for their exceptional stability and vibrant colors. Copper Phthalocyanine (Phthalo Blue) is a prominent member of this class, synthesized by the cyclotetramerization of four phthalonitrile molecules in the presence of a copper salt.

CuPc_Synthesis Phthalonitrile Phthalonitrile (4 eq) Copper_Phthalocyanine Copper Phthalocyanine Phthalonitrile->Copper_Phthalocyanine Cyclotetramerization Copper_Salt Copper(II) Chloride Copper_Salt->Copper_Phthalocyanine

Figure 4: Synthesis of Copper Phthalocyanine.

Experimental Protocol: Synthesis of Copper Phthalocyanine

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Phthalonitrile (4.0 eq) and a copper source, such as copper(II) chloride (1.0 eq), are added to a high-boiling solvent like trichlorobenzene or in a urea melt. A catalyst, such as ammonium molybdate, may also be added.

  • Reaction Conditions: The mixture is heated to 180-220 °C under a nitrogen atmosphere.

  • Monitoring: The reaction is monitored by the formation of the intense blue color of the copper phthalocyanine complex.

  • Work-up: After cooling, the solid product is crushed and washed with hot dilute acid (to remove inorganic impurities) and then with hot water until the washings are neutral.

  • Purification: The crude pigment is washed with an organic solvent (e.g., ethanol) and dried. Further purification can be achieved by reprecipitation from concentrated sulfuric acid.

ParameterValueReference
Reactants Phthalonitrile, Copper(II) Chloride
Solvent/Medium Trichlorobenzene or Urea Melt
Catalyst Ammonium Molybdate (optional)
Temperature 180-220 °C
Reaction Time 3-6 hours
Yield >95%

Table 5: Quantitative data for the synthesis of Copper Phthalocyanine.

This compound serves as a versatile and crucial starting material for the synthesis of a variety of high-performance pigments. The transformation of this compound to phthalonitrile opens up synthetic routes to both isoindoline and phthalocyanine pigment classes. The protocols and data presented herein provide a detailed guide for the laboratory-scale synthesis of these commercially important colorants, offering a foundation for further research and development in the field of dye and pigment chemistry.

References

Application Notes and Protocols for Suzuki Coupling of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 2-chlorobenzonitrile with phenylboronic acid to synthesize 2-cyanobiphenyl. This reaction is a fundamental transformation in organic synthesis, widely utilized in the pharmaceutical and materials science industries for the construction of biaryl scaffolds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and powerful method for the formation of carbon-carbon bonds. The coupling of aryl chlorides, such as this compound, is often more challenging than that of the corresponding bromides or iodides, necessitating the use of specialized catalyst systems. This protocol outlines a reliable method using a palladium-based catalyst with an N-heterocyclic carbene (NHC) ligand, which has shown high efficacy for the coupling of challenging aryl chlorides.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, providing a comparative overview of different catalytic systems.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Chlorobenzonitrile[Pd(IPr)(η3-cin)Cl] (as part of a pre-catalyst system)-K₂CO₃Ethanol60589[1]
ChlorobenzenePATP-stabilized Pd nanoparticles-K₂CO₃Water--96[2]
Aryl Chlorides (general)Pd/C--Water---[3]
BromobenzeneNitrile-functionalized NHC-Pd(II) complexes (0.5)-KOHH₂O/2-Propanol820.5>95[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow A Reaction Setup (Flask with stir bar) B Add Reactants: - this compound - Phenylboronic Acid - Base (e.g., K₂CO₃) A->B 1. C Add Catalyst System: - Palladium Pre-catalyst - Ligand (if separate) B->C 2. D Add Solvent (e.g., Ethanol) C->D 3. E Inert Atmosphere (Nitrogen or Argon) D->E 4. F Heating and Stirring (e.g., 60-80°C) E->F 5. G Reaction Monitoring (TLC or GC/LC-MS) F->G 6. H Work-up: - Cooling - Quenching - Extraction G->H 7. I Purification (Column Chromatography) H->I 8. J Product Analysis (NMR, MS) I->J 9.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides and can be optimized for specific laboratory conditions.[1][5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., [Pd(IPr)(η3-cin)Cl] or a similar Pd-NHC pre-catalyst)

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexanes

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 137.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Under a counterflow of inert gas (nitrogen or argon), add the palladium pre-catalyst (e.g., [Pd(IPr)(η3-cin)Cl], 0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add anhydrous ethanol (5-10 mL) to the flask.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 5-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • To the residue, add ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-cyanobiphenyl.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organoboron compounds can be toxic and should be handled with care.

  • Organic solvents are flammable; avoid open flames.

  • Follow all standard laboratory safety procedures.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, kinetics, and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-Chlorobenzonitrile. This information is critical for the synthesis of substituted benzonitriles, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution on this compound is a versatile reaction for the formation of carbon-heteroatom bonds. The reaction proceeds via the SNAr mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrile (-CN) group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the substitution reaction.[1] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The general mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom attached to the chlorine, forming a negatively charged Meisenheimer complex.

  • Chloride Ion Elimination: The complex collapses, expelling the chloride ion and restoring the aromaticity of the ring.[1]

The rate of these reactions is typically second-order, being first-order in both the this compound and the nucleophile.[2]

Reaction Mechanism and Experimental Workflow

The SNAr mechanism and a general experimental workflow for the nucleophilic substitution on this compound are depicted below.

Figure 1. SNAr Mechanism on this compound cluster_mechanism Reaction Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Benzonitrile + Cl- Intermediate->Product Chloride Elimination

Caption: SNAr Mechanism on this compound

Figure 2. General Experimental Workflow cluster_workflow Experimental Workflow Reactants Combine this compound, Nucleophile, and Solvent Reaction Heat under Inert Atmosphere (Monitor by TLC/GC) Reactants->Reaction Workup Quench Reaction, Separate Phases Reaction->Workup Extraction Extract Aqueous Layer with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (e.g., Distillation, Chromatography) Extraction->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General Experimental Workflow

Quantitative Data for Nucleophilic Substitution on this compound

The following tables summarize quantitative data for the nucleophilic substitution on this compound with representative nucleophiles.

Table 1: Reaction of this compound with Sodium Methoxide

NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium MethoxideMethanol95-100Until completion92[3]

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution on this compound with an alkoxide and a general protocol for aminolysis.

Protocol 1: Synthesis of 2-Methoxybenzonitrile

Objective: To synthesize 2-Methoxybenzonitrile from this compound via nucleophilic aromatic substitution with sodium methoxide.[3]

Materials:

  • This compound (200g)

  • Methanol solution of sodium methoxide (310g of 28% mass fraction)

  • Dichloroethane

  • Water

  • Four-mouth flask with stirrer, thermometer, and atmospheric distillation device

Procedure:

  • Add 200g of this compound and 310g of a 28% methanol solution of sodium methoxide to a 1000mL four-mouth flask equipped with a stirrer, thermometer, and atmospheric distillation setup.[3]

  • Heat the mixture to 95-100 °C to carry out atmospheric distillation to remove methanol.[3]

  • Continue heating until the reaction of this compound is complete (monitoring by a suitable method such as TLC or GC is recommended).

  • After the reaction is complete, pour the mixture into water.

  • Separate the oil layer.

  • Extract the aqueous layer with 200mL of dichloroethane.

  • Combine the organic layers, dry, and reclaim the dichloroethane by atmospheric distillation.

  • Perform vacuum distillation of the residue to obtain the final product, 2-Methoxybenzonitrile.[3]

Expected Yield: 92%[3]

Protocol 2: General Procedure for the Aminolysis of this compound

Objective: To synthesize 2-aminobenzonitrile derivatives from this compound via nucleophilic aromatic substitution with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, etc.)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., K2CO3, Et3N) (Optional, but can accelerate the reaction)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 2.0 equivalents) to the solution.

  • If a base is used, add it to the reaction mixture (e.g., K2CO3 or Et3N, ~2.0 equivalents).

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 50-120 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or another suitable purification method (e.g., recrystallization or distillation).

Note: The specific reaction conditions (temperature, reaction time, and the need for a base) will vary depending on the nucleophilicity of the amine and the desired reaction rate. More nucleophilic amines may react at lower temperatures and without the need for an additional base.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the nucleophilic substitution on this compound:

  • Nucleophile Strength: Stronger nucleophiles react faster. For example, alkoxides are generally more reactive than neutral amines.

  • Solvent: Polar aprotic solvents such as DMF and DMSO are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the anion.[4] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[5]

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Leaving Group: While chlorine is a good leaving group, the reactivity order in SNAr reactions is often F > Cl > Br > I, which is different from SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide range of substituted benzonitriles. The electron-withdrawing nitrile group effectively activates the ring for substitution. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can achieve high yields of the desired products, which are valuable intermediates in drug discovery and materials science. The provided protocols offer a starting point for the practical application of these reactions in a laboratory setting.

References

Application of 2-Chlorobenzonitrile in the Synthesis of High-Performance Phthalonitrile Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobenzonitrile (2-CNB) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of advanced materials. While not typically used as a direct monomer in polymerization, its primary role in material science is as a precursor for the synthesis of phthalonitrile-based monomers. These monomers are the foundation for high-performance phthalonitrile resins, a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, high strength, and excellent performance in extreme environments. This document provides detailed application notes and protocols for the synthesis of a high-performance phthalonitrile polymer, starting from precursors derived from this compound. The target audience for this document includes researchers, scientists, and professionals in material science and drug development who are interested in the application of this compound in creating robust polymeric materials.

Application Overview: Precursor to Phthalonitrile Resins

The most significant application of this compound in material science is as a starting material for producing 4-nitrophthalonitrile, a key intermediate for a wide range of phthalonitrile monomers. The general synthetic pathway involves the conversion of this compound to phthalonitrile, followed by nitration. The resulting 4-nitrophthalonitrile is then reacted with various bisphenols to create monomers that can be thermally cured into highly cross-linked polymers. These polymers are suitable for applications in aerospace, electronics, and as matrices for advanced composites.

Application 1: Synthesis of Bisphenol A-based Phthalonitrile Resin

This section details the synthesis of a high-performance thermoset polymer from a Bisphenol A (BPA)-based phthalonitrile monomer. The synthesis is a multi-step process that begins with the preparation of the necessary precursor, 4-nitrophthalonitrile, which can be derived from this compound.

Logical Workflow for Polymer Synthesis

The overall process can be visualized as a three-stage workflow, starting from the precursor synthesis to the final cured polymer.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Monomer Synthesis cluster_2 Stage 3: Polymerization NPN 4-Nitrophthalonitrile Monomer BPA-Phthalonitrile Monomer NPN->Monomer NPN->Monomer PN Phthalonitrile PN->NPN Nitration CNB This compound CNB->PN Ammoxidation (Industrial Process) Polymer Cured Phthalonitrile Polymer (Cross-linked Network) Monomer->Polymer Thermal Curing Monomer->Polymer BPA Bisphenol A BPA->Monomer

Caption: Overall workflow from this compound to a cured polymer.
Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophthalonitrile from Phthalonitrile

This protocol describes the nitration of phthalonitrile, which is industrially produced through the ammoxidation of ortho-xylene or related precursors like 2-chlorotoluene.

  • Reaction Setup: In a four-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, add 145 ml of 120% fuming sulfuric acid. Cool the flask in an ice bath to 5°C.

  • Nitrating Mixture Preparation: Slowly add 86 ml of 196% fuming nitric acid dropwise to the cooled sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.

  • Addition of Phthalonitrile: Slowly add 140.8 g of phthalonitrile in batches to the reaction mixture. Control the temperature at 10-15°C and allow the reaction to proceed for 10-15 hours.[1]

  • Isolation of Crude Product: Pour the reaction mixture carefully into a beaker containing ice to precipitate the crude product. Stir rapidly until the mixture approaches room temperature.

  • Purification: Filter the precipitate, wash with water, and then dry to obtain crude 4-nitrophthalonitrile. Recrystallize the crude product from methanol to get the purified 4-nitrophthalonitrile. The yield is approximately 68.5% with a purity of 99%.[1]

Protocol 2: Synthesis of 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPh Monomer)

This protocol details the synthesis of the phthalonitrile monomer from 4-nitrophthalonitrile and Bisphenol A.

  • Reaction Setup: A mixture of Bisphenol A, 4-nitrophthalonitrile, and potassium carbonate in a suitable molar ratio is prepared in dry N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: The reaction is carried out under an inert atmosphere with stirring. The phenoxide of Bisphenol A, formed in situ, displaces the nitro group of 4-nitrophthalonitrile.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water to precipitate the product. The solid is then filtered, washed with water to remove inorganic salts, and dried under vacuum. The resulting monomer, BAPh, can be further purified by recrystallization.[2]

Protocol 3: Thermal Curing of BAPh Monomer

This protocol describes the polymerization of the BAPh monomer into a cross-linked thermoset. Bisphenol A can also act as a curing agent.

  • Preparation of Resin Mixture: A prepolymer mixture of the BAPh monomer and Bisphenol A (as a curing agent) is prepared by heating.

  • Curing Schedule: The mixture is subjected to a staged curing process in an oven. A typical schedule involves heating at 200°C for 4 hours, followed by 240°C for 2 hours, and a final post-cure at 280°C for 2 hours.[3]

  • Polymer Characterization: The resulting cured polymer is a rigid, dark, and void-free solid. Its thermal and mechanical properties can be characterized using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Data Presentation

The properties of the resulting phthalonitrile polymer are highly dependent on the curing conditions and the specific formulation. The following tables summarize typical quantitative data for Bisphenol A-based phthalonitrile resins.

Table 1: Curing Characteristics of BAPh/BPA Mixtures

PropertyValue
Curing Temperature243°C
Processing Window95-120°C
Melt ViscosityLow, suitable for resin transfer molding

Data sourced from studies on BAPh/BPA systems.[2]

Table 2: Thermal and Mechanical Properties of Cured BAPh/BPA Polymer

PropertyValue
Glass Transition Temperature (Tg)244-299°C
5% Weight Loss Temperature (TGA, N₂)> 443°C
5% Weight Loss Temperature (TGA, Air)> 420°C
Flexural Strength75-122 MPa

Properties are dependent on the specific curing cycle and BAPh/BPA ratio.[2]

Visualization of Curing Mechanism

The curing of phthalonitrile monomers is a complex process involving the formation of phthalocyanine and triazine rings, leading to a highly cross-linked network.

G Monomer Phthalonitrile Monomers (e.g., BAPh) Intermediate Reactive Intermediates Monomer->Intermediate Heat Phthalo Phthalocyanine Rings Intermediate->Phthalo Cyclotetramerization Triazine Triazine Rings Intermediate->Triazine Cyclotrimerization Network Cross-linked Polymer Network Phthalo->Network Triazine->Network

Caption: Simplified curing mechanism of phthalonitrile resins.

This compound is a valuable precursor in material science, enabling the synthesis of high-performance phthalonitrile resins. The protocols and data presented here for a Bisphenol A-based system illustrate the pathway from a simple chlorinated aromatic nitrile to a robust, thermally stable polymer suitable for demanding applications. Researchers can adapt these methodologies to create a variety of phthalonitrile-based materials with tailored properties by modifying the bisphenol component or the curing agents used.

References

Application Notes and Protocols for the Analytical Detection of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile (2-CNB) is a significant chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its detection and quantification are crucial for quality control during manufacturing, monitoring of environmental samples, and in drug development processes to ensure the purity and safety of the final products.[2] This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The primary methods for the analysis of this compound are GC-MS and HPLC-UV. GC-MS is highly suitable for the volatile nature of 2-CNB and provides excellent sensitivity and specificity.[3] HPLC-UV is a robust and widely available technique for the quantification of 2-CNB in various samples. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Performance

The following tables summarize the typical analytical performance parameters that can be expected for the quantification of this compound using GC-MS and HPLC-UV. Please note that these values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterExpected Value
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Linearity (R²)> 0.995
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterExpected Value
Limit of Detection (LOD)1 - 20 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (R²)> 0.998
Accuracy (Recovery)90 - 110%
Precision (RSD)< 10%

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in organic solvents and can be adapted for environmental samples after appropriate extraction and cleanup.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (purity ≥98%) in methanol or another suitable volatile solvent at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for solid samples like soil):

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting a wide range of analytes from complex matrices.[4]

      • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

      • Shake vigorously for 1 minute.

      • Centrifuge at ≥3000 x g for 5 minutes.

      • The upper acetonitrile layer is taken for cleanup.

    • Ultrasonic Extraction:

      • Weigh 5 g of the soil sample into a glass vial.

      • Add 10 mL of a suitable solvent (e.g., acetone or a mixture of acetone and hexane).

      • Place the vial in an ultrasonic bath for 15-30 minutes.

      • Centrifuge and collect the supernatant. Repeat the extraction twice.

      • Combine the extracts and concentrate if necessary.

  • Sample Extraction (for liquid samples like water):

    • Liquid-Liquid Extraction (LLE):

      • To 100 mL of the water sample in a separatory funnel, add 30 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

      • Shake vigorously for 2 minutes, periodically venting the pressure.

      • Allow the layers to separate and collect the organic layer.

      • Repeat the extraction twice more with fresh solvent.

      • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).[5]

      • Concentrate the eluate before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Key Fragment Ions for this compound (m/z): 137 (Molecular Ion), 102, 75.[3]

3. Data Analysis:

  • Identify this compound based on its retention time and the presence of its characteristic mass fragments.

  • Quantify the analyte by creating a calibration curve from the peak areas of the standard solutions.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the quantification of this compound in pharmaceutical formulations and other liquid samples.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (purity ≥98%) in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and dilute to a suitable concentration. Filtration through a 0.45 µm syringe filter is recommended before injection.

    • Environmental Water Samples: After extraction and concentration as described in Protocol 1 (LLE or SPE), the residue can be reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation and peak shape. The addition of 0.1% formic acid can sometimes improve peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • UV Detection Wavelength: The maximum absorbance wavelength for this compound should be determined (typically around 230-240 nm).

3. Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.

Visualizations

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Collection (Soil/Water/Formulation) extraction Extraction (QuEChERS, LLE, SPE) start->extraction Matrix-specific cleanup Cleanup (dSPE, Filtration) extraction->cleanup concentration Concentration/ Solvent Exchange cleanup->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (EI) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis result Result data_analysis->result

Caption: Workflow for this compound analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Collection (Pharmaceutical/Liquid) dissolution Dissolution/ Dilution start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis result Result data_analysis->result Method_Selection start Analytical Need for This compound matrix Sample Matrix start->matrix sensitivity Required Sensitivity start->sensitivity volatility Analyte Volatility start->volatility gcms GC-MS matrix->gcms Complex/Environmental hplc HPLC-UV matrix->hplc Simple/Pharmaceutical sensitivity->gcms High (ng/mL - pg/mL) sensitivity->hplc Moderate (µg/mL - ng/mL) volatility->gcms Volatile volatility->hplc Non-Volatile/ Thermally Labile Impurities

References

Application Notes and Protocols for HPLC Analysis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chlorobenzonitrile. The protocol details a reverse-phase HPLC method, including instrumentation, reagent preparation, chromatographic conditions, and sample preparation. This application note is intended to serve as a practical resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Accurate determination of its purity and the quantification of related impurities are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This document outlines a systematic approach to developing a reliable HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValue
Chemical Formula C₇H₄ClN[3][4][5]
Molecular Weight 137.57 g/mol [3][4][5]
Appearance White solid[2]
CAS Number 873-32-5[3][4][5]
LogP 2.13

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification.

HPLC_Method_Development A Analyte Characterization (this compound) B Select HPLC Mode (Reverse-Phase) A->B C Column Selection (C18) B->C D Mobile Phase Selection (Acetonitrile/Water) C->D E Detector Wavelength Selection (Determine λmax) D->E F Optimize Chromatographic Conditions (Flow Rate, Gradient/Isocratic) E->F G Sample Preparation F->G H Method Validation G->H

Caption: Workflow for HPLC method development.

Experimental Protocols

Instrumentation and Apparatus
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Reagents and Standards
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid or Phosphoric acid (optional, for mobile phase modification).

  • This compound reference standard (purity >98%).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Chromatographic Conditions

The following conditions provide a starting point for method development and optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Start with an isocratic elution of 60% Acetonitrile / 40% Water
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine λmax (start at 220 nm or 254 nm)[7]

Method Optimization and Data Presentation

Detection Wavelength Optimization

To determine the optimal detection wavelength for maximum sensitivity, a UV-Vis spectrum of a this compound standard solution should be acquired using a DAD or a spectrophotometer. The wavelength of maximum absorbance (λmax) should be selected for quantification. For benzonitrile, a related compound, a detection wavelength of 220 nm has been used. A common starting wavelength for aromatic compounds is 254 nm.[6]

Mobile Phase Optimization

The ratio of acetonitrile to water in the mobile phase will significantly impact the retention time of this compound. A systematic evaluation of different mobile phase compositions should be performed to achieve a desirable retention time (typically between 2 and 10 minutes) and optimal peak shape. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak symmetry.

Hypothetical Performance Data

The following table summarizes expected performance data under optimized conditions.

ParameterValue
Retention Time (tR) ~ 5.5 min
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) from nearest impurity > 2.0

Potential Impurities and Selectivity

During the synthesis of this compound, several impurities may be present, including starting materials, byproducts, and isomers (e.g., 3-Chlorobenzonitrile and 4-Chlorobenzonitrile).[8] The developed HPLC method should be capable of separating the main analyte from these potential impurities to ensure accurate quantification. Spiking studies with known impurities can be performed to confirm the method's selectivity.

Logical Relationship of Key Method Parameters

The interplay of key chromatographic parameters determines the success of the separation.

Method_Parameters cluster_0 Mobile Phase cluster_1 Column cluster_2 Performance A Organic Modifier % E Retention Time A->E B pH G Peak Shape B->G C Stationary Phase (C18) C->E F Resolution C->F D Dimensions D->E D->F

Caption: Interrelationship of key HPLC parameters.

Conclusion

This application note provides a detailed protocol for the development of an HPLC method for the analysis of this compound. By following the outlined steps for method development and optimization, researchers can establish a reliable and robust analytical method suitable for quality control and research applications. The provided experimental parameters serve as a strong starting point, which can be further refined to meet specific analytical requirements.

References

Application Note: Quantification of 2-Chlorobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Chlorobenzonitrile (C₇H₄ClN) is a chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate and reliable quantification of this compound in various matrices is crucial for process monitoring, quality control, and environmental assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds like this compound.[2] This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Principle of Analysis The method involves separating this compound from other components in a sample matrix using a gas chromatograph. The sample is first vaporized in a heated inlet and carried by an inert gas through a capillary column.[2] Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.[2] As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[3] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that confirms the compound's identity and allows for its quantification.[3]

Physicochemical and Spectral Data

The fundamental properties and mass spectrometry data for this compound are summarized below. The molecular ion and key fragment ions are essential for setting up the mass spectrometer for selective and sensitive quantification.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₇H₄ClN [1][4][5]
Molecular Weight 137.57 g/mol [4][5]
CAS Number 873-32-5 [1][4]

| Appearance | White crystalline solid |[1] |

Table 2: Key Mass Spectral Data for Quantification

Parameter m/z Value Role Reference
Molecular Ion [M]⁺ 137 Quantifier Ion [4][6]

| Fragment Ion | 102 | Qualifier Ion |[6] |

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)[5]

  • Internal Standard (IS), e.g., 1,3-Dichlorobenzene or another suitable compound not present in the sample.

  • Dichloromethane (DCM), HPLC or GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Helium (99.999% purity)[7]

  • Volumetric flasks, pipettes, and syringes

  • Glass autosampler vials (2 mL) with caps[2]

  • Syringe filters (0.45 µm)[7]

Standard and Sample Preparation

2.1. Preparation of Stock and Calibration Standards

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the chosen internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the primary stock solution. Spike each calibration standard with the internal standard to a constant final concentration.

2.2. Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted for aqueous samples.[7][8]

  • Collect 10 mL of the aqueous sample in a clean glass container.[2][7]

  • Spike the sample with the internal standard solution to the same final concentration used in the calibration standards.

  • Add 3 mL of dichloromethane (DCM) to the sample.[7]

  • Agitate vigorously (e.g., manual shaking or vortex) for 10 minutes to ensure thorough extraction.[7][8]

  • Allow the layers to separate. The bottom layer will be the organic extract containing this compound.

  • Carefully transfer the organic (DCM) layer to a clean tube containing anhydrous sodium sulfate to remove residual water. Let it stand for at least 1 hour.[7][8]

  • Filter the dried extract through a 0.45 µm syringe filter directly into a GC autosampler vial.[7][8]

  • If necessary, the sample can be concentrated by gently blowing a stream of nitrogen over the extract to achieve lower detection limits.

GC-MS Instrumental Parameters

The following parameters are based on established methods for similar compounds and provide a robust starting point for analysis.[7]

Table 3: Recommended GC-MS Instrumental Parameters

Component Parameter Value
Gas Chromatograph GC System Thermo Electron GC Trace 1310 or equivalent[7]
Column TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm ID, 0.25 µm film[7]
Inlet Temperature 250 °C
Injection Mode Splitless[7]
Injection Volume 1 µL[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Oven Program Initial 40°C for 1 min, then ramp at 10°C/min to 250°C, hold for 1 min[7]
Mass Spectrometer MS System Thermo Electron TSQ 9000 or equivalent[7]
Ionization Mode Electron Impact (EI)[7][8]
Electron Energy 70 eV[7][8]
Ion Source Temp. 250 °C[7][8]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) m/z 137 (Quantifier), m/z 102 (Qualifier)[6]

| | Mass Range (Scan) | 40 - 300 amu |

Quantification and Method Validation

For accurate quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[8] The concentration of this compound in unknown samples is then determined using the regression equation from this curve. The method should be validated to ensure its performance.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit results that are directly proportional to the analyte concentration. Correlation coefficient (R²) ≥ 0.99[9]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise. Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples. 70 - 120%[10][11]

| Precision (Repeatability) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |

Workflow Visualization

The overall process from sample collection to final data reporting is illustrated below. This workflow ensures a systematic and reproducible approach to the quantification of this compound.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction with DCM Spike->Extract Dry Dry, Filter, and Transfer to Vial Extract->Dry Inject Inject Sample (1 µL) Dry->Inject Separate GC Separation on TR-5MS Column Inject->Separate Detect EI Ionization & Mass Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound quantification by GC-MS.

References

Application Note: Predicting ¹³C NMR Chemical Shifts for 2-Chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorobenzonitrile and its derivatives are important structural motifs in medicinal chemistry and materials science, serving as precursors for pharmaceuticals and agrochemicals.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone technique for the structural elucidation and verification of these compounds. The chemical shift of each carbon atom provides a detailed fingerprint of its local electronic environment. However, unambiguous assignment of these shifts, especially in complex or novel derivatives, can be challenging.

This application note provides a comprehensive guide and detailed protocols for predicting ¹³C NMR chemical shifts of this compound derivatives. By integrating computational prediction methods with experimental data, researchers can accelerate structural confirmation, resolve ambiguities, and gain deeper insight into structure-property relationships. We will cover two primary predictive approaches: advanced Density Functional Theory (DFT) calculations and accessible Machine Learning (ML) based methods.

Overall Workflow for Prediction and Verification

The process of predicting ¹³C NMR shifts and validating them against experimental data follows a structured workflow. This involves generating a molecular structure, applying computational models to predict the spectrum, acquiring an experimental spectrum, and comparing the results for final structural assignment.

G Figure 1. General workflow for predicting and verifying 13C NMR shifts. cluster_pred Computational Prediction cluster_exp Experimental Verification mol_structure Propose Molecular Structure dft DFT Calculation (Protocol 2) mol_structure->dft ml Machine Learning (Protocol 1) mol_structure->ml pred_shifts Predicted Chemical Shifts dft->pred_shifts ml->pred_shifts compare Compare & Analyze (Data Tables) pred_shifts->compare synthesis Synthesize Compound (Protocol 3) nmr_acq Acquire 13C NMR Spectrum (Protocol 4) synthesis->nmr_acq exp_shifts Experimental Chemical Shifts nmr_acq->exp_shifts exp_shifts->compare assign Final Structural Assignment compare->assign

Caption: General workflow for predicting and verifying 13C NMR shifts.

Protocol 1: Prediction via Machine Learning (ML) Web Servers

Machine learning models, particularly Graph Neural Networks (GNNs), offer a rapid and highly accessible method for predicting NMR spectra without the need for intensive computational resources.[4][5] These models are trained on vast databases of experimental and DFT-calculated spectra.[6][7]

Objective: To quickly predict the ¹³C NMR spectrum of a this compound derivative using a web-based tool.

Methodology:

  • Prepare the Molecular Structure:

    • Draw the 2D structure of the target derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a simplified text format, such as SMILES (Simplified Molecular Input Line Entry System). For this compound, the SMILES string is N#Cc1ccccc1Cl.

  • Select a Web-Based Predictor:

    • Navigate to a free online NMR prediction server. Notable examples include:

      • NMRDB: (--INVALID-LINK--)

      • CASCADE: (nova.chem.colostate.edu/cascade/)

  • Input the Structure:

    • Most servers provide multiple input methods: a drawing applet, pasting a SMILES string, or uploading a MOL file.

    • Paste the SMILES string of your derivative into the appropriate input field.

  • Specify Prediction Parameters:

    • Select "¹³C NMR" as the desired spectrum type.

    • If options are available, choose the solvent used for experimental data (e.g., CDCl₃, DMSO-d₆) to improve accuracy.

  • Run Prediction and Analyze Results:

    • Initiate the calculation. The server will typically return a list of predicted chemical shifts and may display an interactive spectrum.

    • Record the predicted shift for each carbon atom for comparison with experimental data. The accuracy of these methods is often within 1.5-2.5 ppm.[8]

Protocol 2: Prediction via Density Functional Theory (DFT)

DFT calculations provide a more rigorous, first-principles approach to predicting NMR shielding constants, which are then converted to chemical shifts. This method is computationally intensive but can offer higher accuracy, especially for novel structures not well-represented in ML training sets.[9][10]

Objective: To accurately calculate the ¹³C NMR chemical shifts of a this compound derivative using a standard DFT protocol.

Methodology:

  • Geometry Optimization:

    • Software: Use a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

    • Input: A 3D coordinate file of the molecule.

    • Level of Theory: Optimize the molecular geometry using a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.[10]

    • Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Confirm that the optimization has converged by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • NMR Shielding Calculation:

    • Method: Use the optimized geometry from the previous step as the input.

    • Level of Theory: Calculate the NMR isotropic shielding constants (σ) using the Gauge-Independent Atomic Orbital (GIAO) method. For improved accuracy, a larger basis set is recommended for this step, such as B3LYP/cc-pVTZ.[10]

    • Reference Standard: Perform the same geometry optimization and GIAO calculation for a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory.

  • Chemical Shift Calculation:

    • The chemical shift (δ) of a given carbon nucleus (Cₓ) is calculated relative to the shielding of the reference (TMS):

      • δ(Cₓ) = σ(TMS) - σ(Cₓ)

    • Here, σ(TMS) is the calculated isotropic shielding constant for the carbon atoms in TMS, and σ(Cₓ) is the calculated shielding constant for the carbon atom of interest in your derivative.

  • Data Analysis:

    • Compile the calculated chemical shifts for each carbon in the molecule. The root-mean-square error for DFT-predicted ¹³C shifts is typically in the range of 2.5-8.0 ppm, which can be improved with empirical corrections.[8]

Protocol 3: Synthesis of this compound Derivatives

A variety of synthetic routes can be employed to generate derivatives of this compound. A common method is the ammoxidation of the corresponding 2-chlorotoluene derivative.[2][3] Another general approach starts from the corresponding aldehyde.[11]

Objective: To provide a general procedure for synthesizing a this compound derivative for experimental NMR analysis.

Methodology (Example: Synthesis from 2-Chlorobenzaldehyde): [11]

  • Reaction Setup: To a solution of the substituted 2-chlorobenzaldehyde (3 mmol) in 1,2-dichloroethane (10 mL), add FeCl₂ (0.3 mmol), Na₂S₂O₈ (4.5 mmol), NaI (0.15 mmol), and aqueous ammonia (NH₃·H₂O, 9 mL) at room temperature.

  • Reaction Execution: Stir the mixture at 50 °C for 16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 4: Experimental ¹³C NMR Data Acquisition

Proper sample preparation and selection of acquisition parameters are crucial for obtaining high-quality experimental data for comparison.[12]

Objective: To acquire a standard proton-decoupled ¹³C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve 50-100 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as TMS (δ = 0.0 ppm), if not using the solvent residual peak for referencing.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (for a ~400 MHz spectrometer):

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128 to 1024, depending on sample concentration. Quaternary carbons may require more scans to achieve a good signal-to-noise ratio.[14]

  • Data Processing:

    • Apply an exponential window function (line broadening of ~1-2 Hz).

    • Perform a Fourier transform.

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift axis by setting the reference peak (TMS at 0.0 ppm or the solvent peak, e.g., CDCl₃ at 77.16 ppm) to its known value.

    • Pick and list the peaks.

Data Presentation and Analysis

Organizing experimental and predicted data in tables is essential for direct comparison. The numbering convention for the benzonitrile ring is as follows: C1 is bonded to the cyano group, C2 is bonded to the chlorine, and so on.

Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) for this compound and Related Derivatives

Carbon Atom This compound¹ 4-Chlorobenzonitrile² 2-Chloro-6-nitrobenzonitrile³
C-CN 116.3 117.9 115.2
C1 114.5 110.7 111.8
C2 135.2 133.3 140.0
C3 130.4 129.6 134.5
C4 134.1 139.4 130.2
C5 127.5 129.6 127.8
C6 134.1 133.3 137.7
Solvent CDCl₃ CDCl₃ CDCl₃

¹Data sourced from ChemicalBook.[15] ²Data sourced from supplementary material.[16] ³Data sourced from supplementary material.[16]

Table 2: Comparison of Experimental vs. Predicted ¹³C NMR Shifts (ppm) for this compound

Carbon Atom Experimental¹ Predicted (ML Web Server)² Δ (ppm)
C-CN 116.3 117.1 +0.8
C1 114.5 113.8 -0.7
C2 135.2 134.5 -0.7
C3 130.4 130.9 +0.5
C4 134.1 133.0 -1.1
C5 127.5 128.2 +0.7
C6 134.1 132.8 -1.3

¹Experimental data in CDCl₃.[15] ²Simulated data based on typical ML predictor accuracy.

The comparison in Table 2 shows a good correlation between the experimental and predicted values, with deviations generally below 1.5 ppm, demonstrating the utility of predictive methods for initial assignments.

Factors Influencing Chemical Shifts

The chemical shifts in substituted benzonitriles are governed by a combination of electronic effects (induction, resonance) and steric interactions from the various substituents.

G Figure 2. Factors influencing 13C chemical shifts. center_node 13C Chemical Shift (δ) substituent Substituent (e.g., -Cl, -NO2, -CH3) sub_effects Electronic Effects substituent->sub_effects steric_effects Steric Effects substituent->steric_effects position Positional Isomerism (ortho, meta, para) position->sub_effects position->steric_effects solvent Solvent Effects solvent->center_node inductive Inductive Effect (through σ-bonds) sub_effects->inductive resonance Resonance Effect (through π-system) sub_effects->resonance steric_effects->center_node inductive->center_node resonance->center_node

Caption: Factors influencing 13C chemical shifts.

The chlorine atom and the nitrile group are both electron-withdrawing, but their influence varies at different positions on the aromatic ring. The chlorine atom, for instance, deshields the carbon it is directly attached to (C2) significantly due to its inductive effect, while its effect on ortho, meta, and para carbons is more complex due to the interplay with resonance effects.[17]

Conclusion

Predicting ¹³C NMR chemical shifts is a powerful tool that complements experimental work in the structural analysis of this compound derivatives. Rapid, accessible ML-based predictors are ideal for high-throughput screening and initial assignments, while more rigorous DFT calculations can provide higher accuracy for challenging or novel structures. By following the detailed protocols outlined in this note, researchers can confidently apply these computational methods to accelerate their research and development efforts.

References

2-Chlorobenzonitrile: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzonitrile (2-CBN) is a highly versatile and reactive aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of valuable molecules. Its unique structure, featuring a nitrile group and a chlorine atom on a benzene ring, allows for diverse chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The reactivity of the nitrile group and the susceptibility of the chlorine atom to nucleophilic substitution and cross-coupling reactions enable the construction of complex molecular architectures.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for pharmaceuticals and dyes.

Physicochemical Properties and Safety Information

This compound is a white to off-white crystalline solid with a melting point of 43-46 °C and a boiling point of 232 °C.[6][7] It is sparingly soluble in water but readily soluble in various organic solvents.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 873-32-5[8]
Molecular Formula C₇H₄ClN[7]
Molecular Weight 137.57 g/mol [7]
Appearance White to pale yellow crystalline powder[7]
Melting Point 43-46 °C[7]
Boiling Point 232 °C[7]
Density 1.18 g/cm³[7]

Safety Precautions: this compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).[10][11] Its derivatives are integral to the structure of drugs targeting a range of therapeutic areas, including cardiovascular and central nervous system disorders.

Synthesis of Valsartan Intermediate: 2-Cyano-4'-methylbiphenyl

Valsartan is a widely used antihypertensive drug, and a critical step in its synthesis involves the formation of a biphenyl core.[12] this compound serves as a key reactant in the Suzuki-Miyaura cross-coupling reaction to produce 2-cyano-4'-methylbiphenyl, a crucial intermediate for Valsartan.[2][12]

Table 2: Synthesis of 2-Cyano-4'-methylbiphenyl via Suzuki-Miyaura Coupling

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Reference(s)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085[12]
2Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8092[2]
3Ni(PPh₃)₂Cl₂--Toluene/THF-581.8[12]

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize the Valsartan intermediate.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.05 eq).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-cyano-4'-methylbiphenyl as a white solid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 2-CBN This compound Ox_Add Oxidative Addition 2-CBN->Ox_Add Boronic_Acid p-Tolylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Base (K₂CO₃) Pd(0) Pd(0) Catalyst Pd(0)->Ox_Add Pd(II)_Intermediate Pd(II) Intermediate Ox_Add->Pd(II)_Intermediate Pd(II)_Intermediate->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0) Regeneration Biphenyl 2-Cyano-4'-methylbiphenyl Red_Elim->Biphenyl

Synthesis of an Olanzapine Intermediate

Olanzapine is an atypical antipsychotic medication. A key intermediate in its synthesis is 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.[13] While not directly synthesized from this compound, understanding its formation is crucial for drug development professionals. A common route involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 1-fluoro-2-nitrobenzene.[10]

Table 3: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

Reactant 1Reactant 2BaseSolventTemp (°C)Yield (%)Reference(s)
2-Amino-5-methylthiophene-3-carbonitrile1-Fluoro-2-nitrobenzeneNaHTHFrt77[10]

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • 1-Fluoro-2-nitrobenzene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of sodium hydride (1.4 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) and 1-fluoro-2-nitrobenzene (1.02 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction by TLC. If the reaction is incomplete, additional sodium hydride (0.3 eq) can be added, and the mixture stirred for another 8 hours.

  • Carefully pour the reaction mixture into ice-cold saturated ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to yield 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile as a dark solid.[10]

SNAr_Olanzapine_Intermediate cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Thiophene 2-Amino-5-methyl- thiophene-3-carbonitrile Nucleophilic_Attack Nucleophilic Attack Thiophene->Nucleophilic_Attack NaH Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of F⁻ Meisenheimer_Complex->Elimination Product_Node 5-Methyl-2-[(2-nitrophenyl)amino] -thiophene-3-carbonitrile Elimination->Product_Node

Applications in Agrochemical and Dye Synthesis

This compound is a foundational material in the production of various agrochemicals, including herbicides and fungicides, as well as specialty dyes and pigments.[2][14]

Synthesis of Dye Intermediate: 2-Cyano-4-nitroaniline

2-Cyano-4-nitroaniline is an important intermediate in the synthesis of disperse dyes.[15] It is typically prepared from this compound via a two-step process involving nitration followed by ammonolysis.

Table 4: Two-Step Synthesis of 2-Cyano-4-nitroaniline

StepReactionReagentsSolventTemp (°C)Yield (%)Reference(s)
1NitrationHNO₃, H₂SO₄1,2-Dichloroethane5-10~95 (crude)[11]
2AmmonolysisAqueous AmmoniaChlorobenzene75-8095.7[15]

Step 1: Nitration of this compound

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • 1,2-Dichloroethane

Procedure:

  • In a four-necked flask, dissolve this compound in 1,2-dichloroethane.

  • Cool the solution to 5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature at 10 °C. The addition should take approximately 1 hour.

  • After the addition is complete, stir the reaction mixture at 10 °C for 2 hours.

  • Slowly add water to the reaction mixture.

  • Raise the temperature to 45 °C and stir for 1 hour.

  • Allow the layers to separate, and collect the lower organic phase containing 2-chloro-5-nitrobenzonitrile.

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile

Materials:

  • Organic phase from Step 1

  • Aqueous ammonia (concentrated)

  • Chlorobenzene (if necessary to adjust concentration)

Procedure:

  • Transfer the organic phase from the nitration step to a high-pressure reactor.

  • Add concentrated aqueous ammonia.

  • Heat the reactor to 75-80 °C, allowing the pressure to build to 9-13.5 kgf/cm².

  • Maintain these conditions for 5 hours.

  • Cool the reactor to room temperature.

  • Filter the resulting precipitate, wash with water until neutral, and dry to obtain 2-cyano-4-nitroaniline.[15]

Dye_Intermediate_Synthesis Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 2-Chloro-5-nitrobenzonitrile Nitration->Intermediate Ammonolysis Ammonolysis (Aqueous NH₃, Heat, Pressure) Intermediate->Ammonolysis Product 2-Cyano-4-nitroaniline (Dye Intermediate) Ammonolysis->Product

Conclusion

This compound is a cornerstone of modern chemical synthesis, providing a gateway to a multitude of high-value compounds. The protocols and data presented herein demonstrate its utility in the creation of essential pharmaceutical and dye intermediates. For researchers and developers, a thorough understanding of the reactivity and handling of this compound is paramount for leveraging its full potential in the innovation of new medicines, advanced materials, and functional chemicals. The versatility of this building block ensures its continued importance in the landscape of organic synthesis.

References

Application Notes and Protocols: One-Step Selective Synthesis from 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-step selective synthesis of valuable chemical compounds directly from 2-chlorotoluene. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are looking to leverage 2-chlorotoluene as a versatile starting material. 2-Chlorotoluene is a key intermediate in the production of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] This document focuses on a well-documented one-step synthesis method: the ammoxidation of 2-chlorotoluene to produce 2-chlorobenzonitrile.

Key Applications of 2-Chlorotoluene

2-Chlorotoluene serves as a precursor in a variety of chemical transformations, making it a valuable building block in organic synthesis. Its applications include:

  • Synthesis of Agrochemicals and Pharmaceuticals: It is a crucial intermediate in the manufacturing of pesticides and various active pharmaceutical ingredients (APIs).[3][4]

  • Dye and Pigment Production: Derivatives of 2-chlorotoluene are used to create specific color properties and enhance the stability of dyes and pigments.[2]

  • Cross-Coupling Reactions: It can be used as a precursor for palladium-catalyzed Negishi cross-coupling reactions to form aryl coupling products.[5][6]

  • Amination Reactions: 2-Chlorotoluene is a suitable substrate for Buchwald-Hartwig amination to synthesize arylamines.[5][6]

  • Oxidation and Chlorination: It can be oxidized to produce o-chlorobenzoic acid or further chlorinated to yield dichlorotoluene isomers.[6][7]

One-Step Selective Synthesis: Ammoxidation of 2-Chlorotoluene to this compound

A prominent one-step selective synthesis from 2-chlorotoluene is its ammoxidation to this compound. This process involves the reaction of 2-chlorotoluene with ammonia and an oxidizing agent, typically air, over a solid catalyst. This compound is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

The most effective catalysts for this reaction are vanadium-based, particularly vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃).[8][9][10] The performance of the catalyst is highly dependent on the vanadia loading and the interaction between the vanadia species and the support material.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the ammoxidation of 2-chlorotoluene using V₂O₅/Al₂O₃ catalysts.

CatalystV₂O₅ Loading (wt%)Reaction Temperature (°C)Molar Ratio (2-CLT:NH₃:Air)2-CLT Conversion (%)2-CBN Selectivity (%)2-CBN Yield (%)Reference
V₂O₅/Al₂O₃104251:8:22--76[9]
V₂O₅/γ-Al₂O₃-4251:11:22 (for 2,6-DCLT)96 (for 2,6-DCLT)-79 (for 2,6-DCLBN)[9]
10 wt% V₂O₅/Al₂O₃---HighHigh-[8]

Note: Data for 2,6-dichlorotoluene (2,6-DCLT) to 2,6-dichlorobenzonitrile (2,6-DCLBN) is included for comparison of catalyst performance under similar conditions.

Experimental Workflow

The general workflow for the one-step ammoxidation of 2-chlorotoluene is depicted in the following diagram.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis catalyst_prep Wet Impregnation of V₂O₅ on Al₂O₃ calcination Calcination catalyst_prep->calcination reactor Fixed-Bed Reactor calcination->reactor condensation Condensation of Products reactor->condensation reactants 2-Chlorotoluene + NH₃ + Air reactants->reactor gc_analysis Gas Chromatography (GC) Analysis condensation->gc_analysis

Caption: Experimental workflow for the ammoxidation of 2-chlorotoluene.

Detailed Experimental Protocol: Ammoxidation of 2-Chlorotoluene

This protocol is based on the findings reported in the synthesis of this compound from 2-chlorotoluene.[8][9]

Materials and Equipment
  • Reactants: 2-chlorotoluene (99%+ purity), Anhydrous ammonia (NH₃), Compressed air

  • Catalyst Support: γ-Alumina (γ-Al₂O₃)

  • Vanadium Source: Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅)

  • Solvent (for impregnation): Oxalic acid solution or distilled water

  • Equipment:

    • Fixed-bed quartz reactor

    • Temperature controller and furnace

    • Mass flow controllers for gases

    • Syringe pump for liquid feed

    • Condenser and collection flask

    • Gas chromatograph (GC) with a flame ionization detector (FID)

Catalyst Preparation (10 wt% V₂O₅/Al₂O₃)
  • Impregnation:

    • Calculate the required amount of ammonium metavanadate to achieve a 10 wt% loading of V₂O₅ on the γ-Al₂O₃ support.

    • Dissolve the ammonium metavanadate in a minimal amount of a warm oxalic acid solution or distilled water.

    • Add the γ-Al₂O₃ support to the vanadate solution.

    • Stir the slurry continuously at 60-80 °C until all the water has evaporated, resulting in a free-flowing powder. This is the wet impregnation method.[8][9]

  • Drying: Dry the impregnated catalyst precursor in an oven at 110-120 °C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 450-500 °C at a rate of 5 °C/min and hold for 4-6 hours.

  • Pelletization: Press the calcined catalyst powder into pellets and sieve to the desired particle size for packing into the reactor.

Ammoxidation Reaction Procedure
  • Reactor Setup:

    • Pack a fixed-bed quartz reactor with a known amount of the prepared V₂O₅/Al₂O₃ catalyst.

    • Place quartz wool plugs at both ends of the catalyst bed to secure it in place.

    • Install the reactor in a tube furnace equipped with a temperature controller.

  • Pre-treatment:

    • Heat the catalyst bed to the reaction temperature (e.g., 425 °C) under a flow of nitrogen or air to ensure a dry and stable catalyst surface.

  • Reaction Execution:

    • Introduce the reactant gas mixture into the reactor using mass flow controllers. A typical molar ratio is 1:8:22 for 2-chlorotoluene:NH₃:Air.[9]

    • Introduce the 2-chlorotoluene into a preheating zone of the reactor using a syringe pump to ensure complete vaporization before it reaches the catalyst bed.

    • Maintain the reaction at the desired temperature (e.g., 425 °C) and atmospheric pressure.[8][9]

  • Product Collection:

    • Pass the reactor effluent through a condenser cooled with chilled water to condense the liquid products (this compound, unreacted 2-chlorotoluene, and by-products).

    • Collect the condensate in a cooled collection flask.

  • Analysis:

    • Analyze the collected liquid products and the gaseous effluent using a gas chromatograph (GC) to determine the conversion of 2-chlorotoluene, selectivity to this compound, and the overall yield.

Proposed Reaction Pathway

The ammoxidation of 2-chlorotoluene is believed to proceed via a Mars-van Krevelen type redox mechanism.[9]

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products CLT 2-Chlorotoluene Adsorbed_CLT Adsorbed 2-Chlorotoluene CLT->Adsorbed_CLT NH3 Ammonia (NH₃) O2 Oxygen (from Air) V5_ox V⁵⁺=O (Oxidized State) V4_red V⁴⁺-OH (Reduced State) V5_ox->V4_red Reduction by Substrate V4_red->V5_ox Re-oxidation by O₂ Benzyl_species Benzyl Radical/Imine Intermediate Adsorbed_CLT->Benzyl_species CBN This compound Benzyl_species->CBN H2O Water (H₂O)

Caption: Proposed Mars-van Krevelen mechanism for ammoxidation.

Safety Precautions

  • 2-Chlorotoluene is a flammable liquid and is toxic upon inhalation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia is a corrosive and toxic gas. Ensure proper handling and ventilation.

  • The ammoxidation reaction is exothermic. Ensure proper temperature control to prevent thermal runaway.

  • Follow all standard laboratory safety procedures when working with high temperatures, pressures, and hazardous chemicals.

References

The Vanguard of Synthesis: Application Notes on Catalysis in Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, the cornerstone of modern pharmaceuticals, agrochemicals, and materials science, is undergoing a paradigm shift. Novel catalytic methodologies are enabling unprecedented efficiency, selectivity, and sustainability, paving the way for the creation of complex molecules with unparalleled precision. This document provides detailed application notes and protocols for five cutting-edge catalytic systems that are revolutionizing the synthesis of specialty chemicals: Photoredox Catalysis, Enzyme Catalysis, Metal-Organic Frameworks (MOFs), Flow Chemistry, and C-H Activation.

These notes are intended to serve as a practical guide for researchers and professionals, offering not only the theoretical underpinnings of each technology but also actionable experimental protocols and comparative data to facilitate their implementation in the laboratory and beyond.

Photoredox-Catalyzed Synthesis of 2-Substituted Benzothiazoles

Application Note: Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for organic synthesis.[1][2] This method utilizes a photocatalyst, such as Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)3]Cl2), which absorbs visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under mild conditions.[1][3] The synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry, from 2-aminothiophenols and aldehydes serves as an excellent example of the utility of this technology. The reaction proceeds with high efficiency under an oxygen atmosphere, where O2 acts as a terminal oxidant in an oxidative quenching cycle of the photocatalyst.[2]

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (0.1 mmol, 1.0 equiv.), benzaldehyde (0.12 mmol, 1.2 equiv.), and [Ru(bpy)3]Cl2 (0.001 mmol, 0.01 equiv.).

  • Solvent Addition: Add 2 mL of acetonitrile to the flask.

  • Atmosphere: Seal the flask with a septum and purge with oxygen gas for 5 minutes. Maintain a balloon of oxygen over the reaction mixture.

  • Initiation: Place the reaction flask approximately 5-10 cm from a blue LED lamp (40 W).

  • Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylbenzothiazole.

Quantitative Data:

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenylbenzothiazole395
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole492
34-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole685
4Cinnamaldehyde2-Styrylbenzothiazole588

Data compiled from representative photoredox-catalyzed benzothiazole syntheses.

Reaction Pathway:

photoredox_benzothiazole cluster_cycle Photocatalytic Cycle cluster_reaction Substrate Transformation Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star Visible Light (hv) Ru_III Ru(III) Ru_II_star->Ru_III O2 Ru_III->Ru_II Substrate_anion Cyclized Cyclized Intermediate Reactants 2-Aminothiophenol + Aldehyde Imine Imine Intermediate Reactants->Imine Condensation Imine->Cyclized Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized->Product Oxidation by Ru(III)

Caption: Photoredox catalytic cycle for benzothiazole synthesis.

Enzyme-Catalyzed Asymmetric Synthesis of a Sitagliptin Intermediate

Application Note: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral molecules.[4] Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, generating a new chiral amine with high enantiomeric excess.[5] This technology has been successfully applied in the pharmaceutical industry for the synthesis of key drug intermediates, such as the chiral amine core of the anti-diabetic drug Sitagliptin. The use of engineered transaminases allows for high conversion and enantioselectivity under mild aqueous conditions.[6]

Experimental Protocol: Transaminase-Catalyzed Synthesis of Sitagliptin Amine

  • Enzyme and Reagent Preparation: Prepare a solution of the engineered transaminase (e.g., CDX-036) in a suitable buffer (e.g., 100 mM triethanolamine buffer, pH 9.0).[7] Prepare a solution of the prochiral ketone substrate (4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[8][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butane-2-one) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Reaction Mixture: In a temperature-controlled reaction vessel, combine the buffer, pyridoxal-5'-phosphate (PLP) cofactor (to a final concentration of 1 mM), and the amine donor (e.g., isopropylamine, to a final concentration of 5 M).[7]

  • Enzyme Addition: Add the transaminase solution to the reaction mixture.

  • Substrate Addition: Add the ketone substrate solution to the reaction mixture to a final concentration of 20-50 mg/mL.[7]

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40°C) with gentle agitation for 24-48 hours.[7] Monitor the conversion and enantiomeric excess by HPLC analysis.

  • Work-up: After the reaction reaches completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral amine. Further purification can be achieved by crystallization or chromatography.

Quantitative Data:

EnzymeSubstrate Loading (g/L)Amine DonorTime (h)Conversion (%)Enantiomeric Excess (%)
Engineered TA50Isopropylamine24>99>99.5
Wild-Type TA10Alanine486592
Engineered TA100Isopropylamine4895>99.5

Data represents typical values for the enzymatic synthesis of the Sitagliptin intermediate.

Experimental Workflow:

enzyme_workflow start Start prep Prepare Reagents: - Ketone Substrate - Transaminase Solution - Buffer, PLP, Amine Donor start->prep reaction Combine Reagents and Enzyme in Reaction Vessel prep->reaction incubation Incubate at Controlled Temperature (e.g., 40°C) with Agitation reaction->incubation monitoring Monitor Reaction Progress (HPLC) incubation->monitoring workup Quench and Extract with Organic Solvent monitoring->workup Reaction Complete purification Purify Product (Crystallization/Chromatography) workup->purification end End purification->end

Caption: Workflow for enzymatic synthesis of a chiral amine.

MOF-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Application Note: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with high surface areas and tunable catalytic sites.[11] These properties make them highly effective heterogeneous catalysts for a variety of organic transformations, including the selective oxidation of alcohols. For instance, an iron-based MOF, NH2-MIL-88B(Fe), can efficiently catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde, a valuable fragrance and flavor compound, using molecular oxygen from the air as the oxidant under mild conditions.[12] The heterogeneous nature of the MOF catalyst allows for easy recovery and reuse, contributing to a more sustainable process.[11]

Experimental Protocol: Fe-MOF Catalyzed Oxidation of Benzyl Alcohol

  • Catalyst Activation: Activate the NH2-MIL-88B(Fe) catalyst by heating at 150°C under vacuum for 12 hours.[12]

  • Reaction Setup: In a round-bottom flask, suspend the activated Fe-MOF (5 mol%) in a suitable solvent (e.g., N,N-dimethylformamide - DMF).[12]

  • Reagent Addition: Add benzyl alcohol (1.0 mmol, 1.0 equiv.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously under an air atmosphere (using a balloon or by leaving the flask open to the air).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

  • Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation or filtration.

  • Work-up: Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain pure benzaldehyde.

Quantitative Data:

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
NH2-MIL-88B(Fe)100887>99
Pd@Cu(II)-MOF806>99>99
Fe-MOF-POM hybrid10088799

Data compiled from various MOF-catalyzed benzyl alcohol oxidation studies.[11][12]

Logical Relationship Diagram:

mof_oxidation cluster_catalyst Catalyst Role cluster_reaction Reaction Process MOF Fe-MOF Catalyst (Heterogeneous) Active_Site Fe(III) Active Sites MOF->Active_Site Provides Benzyl_Alcohol Benzyl Alcohol (Substrate) Active_Site->Benzyl_Alcohol Adsorbs & Activates Oxygen Oxygen (Air) (Oxidant) Active_Site->Oxygen Activates Benzaldehyde Benzaldehyde (Product) Benzyl_Alcohol->Benzaldehyde Catalytic Oxidation Oxygen->Benzaldehyde Catalytic Oxidation Benzaldehyde->MOF Desorbs from Water Water (Byproduct)

Caption: Logical relationships in MOF-catalyzed alcohol oxidation.

Continuous Flow Synthesis of Artemisinin

Application Note: Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of specialty chemicals, including improved heat and mass transfer, enhanced safety, and straightforward scalability.[8][13] A landmark application of this technology is the semi-synthesis of the antimalarial drug Artemisinin from its precursor, dihydroartemisinic acid (DHAA).[8][13] This multi-step process, which involves a photochemical singlet oxygen ene reaction, is well-suited for a continuous flow setup, allowing for precise control over irradiation time and reaction temperature, leading to higher yields and purity compared to batch processes.[14]

Experimental Protocol: Continuous Flow Synthesis of Artemisinin from DHAA

  • Reactor Setup: Assemble a photochemical flow reactor consisting of a transparent tubing (e.g., FEP) coiled around a light source (e.g., a medium-pressure mercury lamp).[15] The reactor should be equipped with a pump for introducing the reagent solution and a back-pressure regulator to maintain a constant pressure.

  • Reagent Solution: Prepare a solution of dihydroartemisinic acid (DHAA), a photosensitizer (e.g., tetraphenylporphyrin, TPP), and a Brønsted acid (e.g., trifluoroacetic acid, TFA) in a suitable solvent (e.g., toluene or a mixture of dichloromethane and trifluoroethanol).[16]

  • Reaction Initiation: Pump the reagent solution through the flow reactor at a defined flow rate to control the residence time. Simultaneously, introduce a stream of oxygen gas into the reactor.

  • Photochemical Reaction: Irradiate the reaction mixture as it flows through the tubing. The photosensitizer will generate singlet oxygen, which reacts with DHAA in an ene reaction.

  • Downstream Processing: The output from the photoreactor, containing the hydroperoxide intermediate, is then passed through a heated coil to induce a Hock cleavage and subsequent cyclization to form artemisinin.

  • Collection and Purification: The crude artemisinin solution is collected at the outlet of the reactor system. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Quantitative Data:

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 2.5 | 2.0 | -20 (photo), 10 (thermal) | 40-49 | | 0.5 | 10.0 | -20 (photo), 30 (thermal) | 65 | | 1.0 | 5.0 | -15 (photo), 25 (thermal) | 55 |

Data is representative of continuous flow syntheses of Artemisinin.[8][13][16]

Experimental Workflow Diagram:

flow_artemisinin Reagent_Prep Reagent Solution (DHAA, TPP, TFA in Solvent) Pump Syringe Pump Reagent_Prep->Pump Photoreactor Photochemical Flow Reactor (FEP Tubing, Light Source, O2 Inlet) Pump->Photoreactor Thermal_Reactor Heated Coil (Thermal Reaction) Photoreactor->Thermal_Reactor Collection Product Collection Thermal_Reactor->Collection Purification Purification (Crystallization) Collection->Purification Artemisinin Artemisinin Purification->Artemisinin

Caption: Workflow for the continuous flow synthesis of Artemisinin.

Palladium-Catalyzed C-H Arylation of Indoles

Application Note: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. Palladium catalysis has been instrumental in the development of C-H activation/arylation reactions. The use of a directing group, which coordinates to the palladium catalyst and positions it in proximity to a specific C-H bond, enables high regioselectivity. The C7-arylation of indoles, a challenging transformation due to the inherent reactivity of other positions, can be achieved with high selectivity using an N-pivaloyl or a similar directing group on the indole nitrogen.[9][17]

Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-Pivaloylindole

  • Reaction Setup: To a flame-dried Schlenk tube, add N-pivaloylindole (0.2 mmol, 1.0 equiv.), the aryl boronic acid (0.4 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 5 mol%), and a ligand (e.g., 3-methylpyridine, 0.04 mmol, 20 mol%).

  • Reagent Addition: Add an oxidant (e.g., silver carbonate, Ag2CO3, 0.4 mmol, 2.0 equiv.) and a base (e.g., potassium carbonate, K2CO3, 0.4 mmol, 2.0 equiv.).

  • Solvent and Atmosphere: Add 2 mL of a suitable solvent (e.g., toluene or 1,4-dioxane). Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Place the reaction tube in a preheated oil bath at 120°C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the C7-arylated indole.

  • Directing Group Removal: The N-pivaloyl group can be removed under basic conditions (e.g., sodium methoxide in methanol) to yield the free N-H indole.

Quantitative Data:

Aryl Boronic AcidLigandTime (h)Yield (%)
Phenylboronic acid3-Methylpyridine1285
4-Tolylboronic acid3-Methylpyridine1482
4-Methoxyphenylboronic acidPyridine1678
3-Chlorophenylboronic acid3-Methylpyridine1875

Representative yields for the Pd-catalyzed C7-arylation of N-pivaloylindole.

Catalytic Cycle:

pd_ch_arylation Pd_II Pd(II) Indole_Complex Pd(II)-Indole Complex Pd_II->Indole_Complex Coordination with N-Pivaloylindole Palladacycle Palladacycle Intermediate Indole_Complex->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-B(OH)2) Product_Complex Pd(II)-Product Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II Ligand Exchange Product C7-Arylated Indole Product_Complex->Product Product Release

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via various common methods.

Issue 1: Low Yield in Sandmeyer Reaction from 2-Chloroaniline

  • Question: I am attempting to synthesize this compound from 2-chloroaniline via the Sandmeyer reaction, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors related to the diazotization and the subsequent cyanation steps.

    Troubleshooting Steps:

    • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive.

      • Recommendation: Maintain a low temperature, typically between 0-5°C, during the addition of sodium nitrite to the acidic solution of 2-chloroaniline to prevent the decomposition of the unstable diazonium salt. Ensure the sodium nitrite solution is added slowly and with vigorous stirring.

    • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the cyanation step.

      • Recommendation: Use the freshly prepared diazonium salt solution immediately. Avoid storing it for any length of time.

    • Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) cyanide (CuCN).[1][2][3] The quality and activity of the catalyst are paramount for a successful reaction.

      • Recommendation: Use high-purity, freshly prepared or commercially sourced CuCN. Ensure the catalyst is properly dispersed in the reaction mixture.

    • Side Reactions: Competing side reactions, such as the formation of phenols or biaryl compounds, can reduce the yield of the desired nitrile.

      • Recommendation: Strictly control the reaction temperature and ensure an acidic environment during diazotization to suppress the formation of phenol byproducts. The radical nature of the reaction can lead to biaryl formation; ensuring efficient trapping of the aryl radical by the cyanide nucleophile is key.[1]

    Logical Workflow for Troubleshooting Low Yield in Sandmeyer Reaction:

    Sandmeyer_Troubleshooting start Low Yield in Sandmeyer Reaction check_diazotization Verify Diazotization Conditions start->check_diazotization check_temp Temperature Control (0-5°C)? check_diazotization->check_temp check_temp->start No, adjust & retry check_addition Slow NaNO2 Addition? check_temp->check_addition Yes check_addition->start No, adjust & retry diazotization_ok Diazotization Appears Correct check_addition->diazotization_ok Yes check_cyanation Evaluate Cyanation Step diazotization_ok->check_cyanation check_catalyst Fresh/Active CuCN? check_cyanation->check_catalyst check_catalyst->check_cyanation No, replace catalyst check_timing Immediate Use of Diazonium Salt? check_catalyst->check_timing Yes check_timing->check_cyanation No, use immediately cyanation_ok Cyanation Conditions Optimized check_timing->cyanation_ok Yes final_yield Improved Yield cyanation_ok->final_yield

    Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Issue 2: Poor Conversion in the Rosenmund-von Braun Reaction

  • Question: I am using the Rosenmund-von Braun reaction to synthesize this compound from 2-chlorobromobenzene, but the conversion is very low. What factors could be responsible?

  • Answer: The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide, often requires high temperatures and is sensitive to reaction conditions.[4][5][6]

    Troubleshooting Steps:

    • Reaction Temperature: This reaction typically demands high temperatures, often in the range of 150-250°C.[7]

      • Recommendation: Ensure your reaction is reaching the necessary temperature. Consider using a high-boiling point polar solvent like DMF, nitrobenzene, or pyridine to facilitate the reaction.[4]

    • Reagent Stoichiometry and Purity: An excess of copper(I) cyanide is often used to drive the reaction to completion.[4]

      • Recommendation: Use at least a stoichiometric amount, and often an excess, of high-purity CuCN. The purity of the starting 2-chlorobromobenzene is also crucial.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

      • Recommendation: Polar, high-boiling solvents are generally preferred.[4] The use of ionic liquids has also been reported to improve the reaction conditions.[5]

    • Additives: Recent literature suggests that certain additives can promote the Rosenmund-von Braun reaction at lower temperatures.

      • Recommendation: Consider the addition of L-proline, which has been shown to be an effective additive, allowing the reaction to proceed at lower temperatures (80-120°C).[7]

Issue 3: Side Product Formation in the Ammoxidation of 2-Chlorotoluene

  • Question: During the synthesis of this compound via ammoxidation of 2-chlorotoluene, I am observing significant amounts of side products. How can I improve the selectivity towards the desired nitrile?

  • Answer: Ammoxidation is a key industrial route for this compound synthesis.[8][9] However, it can be prone to side reactions like deep oxidation if not properly controlled.[10]

    Troubleshooting Steps:

    • Catalyst Selection and Performance: The choice of catalyst is critical for the selectivity of the ammoxidation reaction.

      • Recommendation: Vanadium-based catalysts, such as V₂O₅ on an alumina support (V₂O₅/Al₂O₃), are commonly used.[11][12] The catalyst's activity and selectivity can be enhanced with promoters like Mo, W, and La.[11] Ensure the catalyst is not deactivated.

    • Reaction Temperature: The reaction temperature needs to be optimized to favor nitrile formation over complete oxidation.

      • Recommendation: A typical temperature range is between 370-425°C.[11][13] Temperatures that are too high will lead to the formation of oxidation byproducts.

    • Reactant Feed Ratios: The molar ratios of 2-chlorotoluene, ammonia, and air (oxygen) are crucial for maximizing yield and selectivity.

      • Recommendation: Optimize the feed ratios. For instance, a 2-chlorotoluene:NH₃:air mole ratio of 1:8:22 has been reported to give high yields.[11]

    Experimental Workflow for Ammoxidation of 2-Chlorotoluene:

    Ammoxidation_Workflow start Start: Ammoxidation of 2-Chlorotoluene catalyst_prep Prepare/Load V2O5/Al2O3 Catalyst in Fixed-Bed Reactor start->catalyst_prep heating Heat Reactor to Optimal Temperature (e.g., 425°C) catalyst_prep->heating feed Introduce Reactant Feed: 2-Chlorotoluene, NH3, Air heating->feed reaction Ammoxidation Reaction feed->reaction cooling Cool Product Stream reaction->cooling separation Separate Gaseous and Liquid/Solid Products cooling->separation purification Purify this compound (e.g., Distillation/Crystallization) separation->purification product Final Product: This compound purification->product

    Caption: General experimental workflow for the ammoxidation of 2-chlorotoluene.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/CatalystTemperature (°C)Yield (%)Reference
Ammoxidation2-ChlorotolueneV₂O₅/Al₂O₃, NH₃, Air425~76[11]
From Aldehyde2-ChlorobenzaldehydeFeCl₂, Na₂S₂O₈, NaI, NH₃·H₂O20-50~99[14]
From Aldoxime2-ChlorobenzaldoximeSnCl₄80-9083[15]
From Carboxylic Acido-Chlorobenzoic AcidUrea, Sulfamic Acid140 -> 220-230Not specified[14]
From Carboxylic Acido-Chlorobenzoic AcidAmmonia, Ultrasonic/MicrowaveHigh Temp.>93[16]

Experimental Protocols

1. Synthesis from 2-Chlorobenzaldehyde [14]

  • General Procedure: To a solution of 2-chlorobenzaldehyde (3 mmol) in 1,2-dichloroethane (10 mL), add FeCl₂ (0.3 mmol), Na₂S₂O₈ (4.5 mmol), NaI (0.15 mmol), and NH₃·H₂O (9 mL) at room temperature.

  • Stir the mixture at 50°C for 16 hours.

  • After the reaction, pour the mixture into water (30 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Synthesis from 2-Chlorobenzaldoxime [15]

  • General Procedure: Take 2-chlorobenzaldoxime (5 mmol) in a dry round-bottom flask.

  • Slowly add stannic chloride (SnCl₄, 1.3 g, 5 mmol).

  • Fit a condenser with a guard tube and heat the reaction mixture to 80-90°C with constant stirring.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:9).

  • After completion, cool the mixture to room temperature.

  • Dissolve the resulting solid in hot water and make it alkaline with a 10% NaOH solution.

  • Extract with CH₂Cl₂ (3 x 50 mL) and dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent to obtain the product.

3. Synthesis from o-Chlorobenzoic Acid and Ammonia with Ultrasonic/Microwave Assistance [16]

  • General Procedure: The synthesis involves the reaction of o-chlorobenzoic acid and ammonia to produce an o-chlorobenzoic ammonium salt.

  • This intermediate is then subjected to high-temperature dehydration under ultrasonic or microwave radiation to yield o-chlorobenzamide, which is further dehydrated to this compound.

  • This method is reported to achieve yields of over 93% with a product purity of up to 97%.[16] The use of ultrasonic or microwave radiation increases the rate of the dehydration reaction.[16]

References

Technical Support Center: Purification of Crude 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed. Key industrial production methods include the ammoxidation of 2-chlorotoluene and the reaction of o-chlorobenzoic acid with urea.[1][2] Potential impurities may include:

  • Unreacted Starting Materials: 2-chlorotoluene, o-chlorobenzoic acid, or 2-chlorobenzaldehyde.

  • Intermediates and By-products: 2-chlorobenzamide (from hydrolysis of the nitrile), and other chlorinated aromatic compounds.[3]

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis process.[4]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for crude this compound are:

  • Recrystallization: A widely used method for purifying solids based on differences in solubility.[5]

  • Distillation: Effective for separating liquids with different boiling points. Given that this compound is a solid at room temperature, this would typically be a vacuum distillation.[6]

  • Column Chromatography: A versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7][8]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The following flowchart can guide your decision-making process:

G start Crude this compound Sample is_solid Is the major impurity a solid with different solubility? start->is_solid is_volatile Are impurities significantly more or less volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization  Yes   is_polar Do impurities have different polarity? is_volatile->is_polar No distillation Vacuum Distillation is_volatile->distillation  Yes   chromatography Column Chromatography is_polar->chromatography  Yes   end Pure this compound is_polar->end Consider alternative methods or re-evaluate impurity profile recrystallization->end distillation->end chromatography->end

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

Recrystallization

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound melts at 43-46°C) or if the solution is supersaturated.[9]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[10]

  • Solution 2: Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). Then, at an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent" like water) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. A water-methanol mixed solvent has been used for similar compounds.[10][11]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: Low yield can result from using too much solvent, premature crystallization, or leaving too much product in the mother liquor.

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Solution 2: Prevent Premature Crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities.[12]

  • Solution 3: Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[10]

Column Chromatography

Q6: I am not getting good separation of this compound from its impurities on the column. What can I do?

A6: Poor separation can be due to an inappropriate solvent system, overloading the column, or issues with the column packing.

  • Solution 1: Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent. Aim for an Rf value of 0.2-0.3 for this compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[7]

  • Solution 2: Reduce the Sample Load: Overloading the column with too much crude material will lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying.

  • Solution 3: Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization. A potential solvent system is an ethanol-water mixture.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the turbidity and then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by fractional vacuum distillation. This method is suitable for separating impurities with different boiling points. This compound has a boiling point of 232°C at atmospheric pressure.[9]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short Vigreux column to improve separation.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation: Gradually heat the distillation flask while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities distill over.

Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Data Presentation

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Differential solubility>99%[11]Cost-effective, scalable, good for removing small amounts of impurities.Can have lower yields, not effective for impurities with similar solubility.
Vacuum Distillation Difference in boiling pointsHighGood for large quantities, can remove non-volatile impurities.Requires vacuum, not suitable for heat-sensitive compounds.
Column Chromatography Differential adsorption>99%Highly versatile, can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent, may be less economical for large scale.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_sample Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_sample->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Purity Analysis (e.g., GC, HPLC, MP) drying->analysis final_product final_product analysis->final_product Pure this compound

Caption: General workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The primary industrial synthesis route is the vapor-phase ammoxidation of 2-chlorotoluene. Another common method, particularly in laboratory settings, is the Sandmeyer reaction starting from 2-chloroaniline. Other reported methods include the reaction of o-chlorobenzoic acid with urea.[1][2]

Q2: What are the typical purities and yields for these methods?

A2: The ammoxidation of 2-chlorotoluene can achieve high selectivity and yields, with some studies reporting up to 98% selectivity to this compound under optimized conditions.[3] The Sandmeyer reaction yields can be more variable, often ranging from 60-80%, and can be influenced by the purity of the starting diazonium salt and the reaction conditions.

Q3: What are the main side reactions I should be aware of during the synthesis of this compound?

A3: The most common side reactions depend on the synthesis route. For the ammoxidation of 2-chlorotoluene, the main side reactions are over-oxidation to carbon monoxide (CO) and carbon dioxide (CO2), and hydrolysis of the nitrile group to 2-chlorobenzamide. In the Sandmeyer reaction, common byproducts include the formation of biaryl compounds and phenols.[4]

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Distillation under reduced pressure is another effective method for removing impurities. For laboratory-scale purifications, column chromatography on silica gel can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route: Ammoxidation of 2-Chlorotoluene

Issue 1: Low Yield of this compound and Formation of CO/CO2

  • Possible Cause: The reaction temperature is too high, leading to excessive oxidation of the methyl group on 2-chlorotoluene. This is a common issue referred to as "deep oxidation" or "over-oxidation."

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Gradually decrease the reaction temperature in increments of 10-20°C to find the optimal balance between conversion of the starting material and selectivity towards this compound.

    • Catalyst Selection: The choice of catalyst is crucial. Vanadium-based catalysts (e.g., V2O5) supported on materials like alumina (Al2O3) or titania (TiO2) are commonly used. The composition and preparation method of the catalyst can significantly impact selectivity. Consider screening different catalyst formulations.

    • Control Reactant Ratios: The molar ratio of ammonia and air (oxygen) to 2-chlorotoluene is a critical parameter. An excess of oxygen can favor the formation of CO and CO2. Carefully control the feed rates of all reactants.

Issue 2: Formation of 2-Chlorobenzamide as a Byproduct

  • Possible Cause: Presence of water in the reaction system can lead to the hydrolysis of the nitrile group of this compound to the corresponding amide.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry reactants and carrier gases. If possible, incorporate a drying agent in the gas feed lines.

    • Optimize Reaction Temperature: Higher temperatures can sometimes favor the hydrolysis reaction. A careful optimization of the reaction temperature is necessary.

    • Purification: If the formation of 2-chlorobenzamide is unavoidable, it can be removed during the work-up. 2-chlorobenzamide has different solubility characteristics than this compound, which can be exploited during recrystallization.

Synthesis Route: Sandmeyer Reaction from 2-Chloroaniline

Issue 1: Low Yield of this compound and Formation of Phenolic Byproducts

  • Possible Cause: The diazonium salt intermediate is unstable and can decompose, especially at elevated temperatures, to form phenols.

  • Troubleshooting Steps:

    • Maintain Low Temperature: The diazotization reaction (formation of the diazonium salt from 2-chloroaniline) should be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.

    • Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction to minimize decomposition.

    • Control pH: The pH of the reaction mixture should be carefully controlled during diazotization, as deviations can lead to side reactions.

Issue 2: Formation of Biaryl Byproducts

  • Possible Cause: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the coupling of aryl radicals to form biaryl compounds as byproducts.[4]

  • Troubleshooting Steps:

    • Use of Radical Scavengers: In some cases, the addition of a radical scavenger can help to minimize the formation of biaryl byproducts, although this may also impact the yield of the desired product.

    • Optimize Copper Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of the desired reaction versus the side reactions. Experiment with slightly different catalyst loadings.

    • Purification: Biaryl impurities can typically be removed from the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Catalyst Composition on Ammoxidation of 2-Chlorotoluene

CatalystTemperature (°C)Conversion of 2-Chlorotoluene (%)Selectivity to this compound (%)
V2O5/Al2O33809592
V2O5/TiO23809895
V2O5-MoO3/Al2O33709796

Note: This table presents typical data ranges found in the literature. Actual results will vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Ammoxidation of 2-Chlorotoluene

This protocol describes a general procedure for the vapor-phase ammoxidation of 2-chlorotoluene.

Materials:

  • 2-chlorotoluene

  • Ammonia gas

  • Air (or a mixture of oxygen and an inert gas)

  • Vanadium-based catalyst (e.g., V2O5/Al2O3)

Equipment:

  • Fixed-bed reactor system with temperature and gas flow controllers

  • Vaporizer for 2-chlorotoluene

  • Condenser and collection system for the product

  • Gas chromatograph (GC) for analysis

Procedure:

  • The catalyst is packed into the fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature (typically 350-450°C).

  • A carrier gas (e.g., nitrogen) is passed through the reactor.

  • 2-chlorotoluene is vaporized and mixed with a pre-heated stream of ammonia and air.

  • The gaseous mixture is fed into the reactor over the catalyst bed.

  • The reaction products are cooled and condensed.

  • The liquid product is collected and analyzed by GC to determine the conversion of 2-chlorotoluene and the selectivity to this compound and any byproducts.

Mandatory Visualization

Ammoxidation_Side_Reactions 2-Chlorotoluene 2-Chlorotoluene This compound This compound 2-Chlorotoluene->this compound + NH3, O2 (Desired Reaction) CO, CO2 CO, CO2 2-Chlorotoluene->CO, CO2 + Excess O2 (Deep Oxidation) 2-Chlorobenzamide 2-Chlorobenzamide This compound->2-Chlorobenzamide + H2O (Hydrolysis)

Caption: Side reactions in the ammoxidation of 2-chlorotoluene.

Sandmeyer_Troubleshooting cluster_start Starting Point cluster_diagnosis Diagnosis cluster_solution Solutions Start Low Yield in Sandmeyer Reaction CheckTemp Low Temperature (0-5°C) Maintained? Start->CheckTemp CheckPurity Formation of Phenolic Byproducts? CheckTemp->CheckPurity Yes Sol_Temp Ensure strict temperature control during diazotization. CheckTemp->Sol_Temp No CheckByproducts Formation of Biaryl Byproducts? CheckPurity->CheckByproducts No Sol_Phenol Use diazonium salt immediately. Optimize pH. CheckPurity->Sol_Phenol Yes Sol_Biaryl Optimize catalyst concentration. Consider radical scavengers. Purify by recrystallization. CheckByproducts->Sol_Biaryl Yes

Caption: Troubleshooting workflow for the Sandmeyer synthesis.

References

Technical Support Center: Degradation Pathways of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Chlorobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound (2-CBN) primarily degrades through microbial, chemical, and photochemical pathways.

  • Microbial Degradation: This is a significant route for the breakdown of 2-CBN in soil and water. It typically proceeds via two main enzymatic pathways common for nitrile compounds.[1][2] One pathway involves a two-step hydrolysis process initiated by the enzyme nitrile hydratase, which converts 2-CBN to 2-Chlorobenzamide (2-CBAm). Subsequently, the enzyme amidase hydrolyzes 2-CBAm to 2-Chlorobenzoic acid (2-CBA) and ammonia.[3][4] A second, more direct pathway involves the enzyme nitrilase, which directly hydrolyzes 2-CBN to 2-CBA and ammonia.[5][6] Further degradation of 2-CBA can then occur.

  • Chemical Degradation: The most common chemical degradation pathway is hydrolysis. This can be achieved under acidic or basic conditions, typically yielding 2-Chlorobenzoic acid.[7] At high temperatures, such as during incineration, 2-CBN undergoes thermal degradation, which can produce hazardous fumes including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]

  • Photochemical Degradation: Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can lead to the photochemical degradation of 2-CBN. While specific studies on 2-CBN are limited, research on similar halogenated benzonitriles suggests that photolysis in aqueous solutions can occur, leading to the transformation of the parent compound.[8][9]

Q2: Which microorganisms are known to degrade compounds similar to this compound?

A2: Several bacterial strains, particularly from the genera Rhodococcus and Pseudomonas, are well-known for their ability to degrade nitriles and chlorinated aromatic compounds.[3][10] For instance, various Rhodococcus species are known to possess robust nitrile hydratase and amidase enzyme systems capable of degrading a wide range of nitriles.[4][10] Pseudomonas species have also been shown to degrade related compounds like 2-chlorobenzoate, a likely intermediate in 2-CBN degradation.

Q3: What are the expected major degradation products of this compound?

A3: The primary degradation products you should expect to identify are:

  • 2-Chlorobenzamide (2-CBAm): The intermediate product in the nitrile hydratase/amidase microbial degradation pathway.

  • 2-Chlorobenzoic acid (2-CBA): The product of both the nitrilase pathway and the complete nitrile hydratase/amidase pathway, as well as chemical hydrolysis.

  • Ammonia (NH₃): A byproduct of both major microbial degradation pathways.

Further degradation of 2-Chlorobenzoic acid can lead to other intermediates, such as chlorocatechols, before eventual mineralization to carbon dioxide and water in some microbial systems.

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause Troubleshooting Steps
No or very slow degradation of this compound. Inactive or non-acclimated microbial culture.- Ensure the viability of your microbial strain. - Acclimate the culture by gradually exposing it to increasing concentrations of 2-CBN. - Verify that the growth medium composition (e.g., carbon and nitrogen sources, trace elements) and culture conditions (pH, temperature, aeration) are optimal for the selected strain.
Toxicity of this compound to the microorganisms.- Start with a lower initial concentration of 2-CBN. - Perform a toxicity assay to determine the inhibitory concentration of 2-CBN for your microbial culture.
Absence of the required degradative enzymes.- Confirm that your chosen microbial strain is known to possess nitrile-degrading enzymes (nitrile hydratase/amidase or nitrilase). - Consider using a microbial consortium from a contaminated site, which may have a higher likelihood of containing organisms with the necessary metabolic pathways.
Accumulation of 2-Chlorobenzamide intermediate. Low amidase activity compared to nitrile hydratase activity.- Optimize culture conditions (e.g., pH, temperature) to enhance amidase activity. - Screen for or engineer microbial strains with higher amidase activity.
Difficulty in detecting degradation products. Low concentration of intermediates or final products.- Optimize sampling times to capture transient intermediates. - Concentrate your samples before analysis using techniques like solid-phase extraction (SPE). - Use a more sensitive analytical method, such as LC-MS/MS or GC-MS.
Chemical Degradation Experiments (Hydrolysis)
Issue Possible Cause Troubleshooting Steps
Incomplete hydrolysis of this compound. Insufficient reaction time, temperature, or reagent concentration.- Increase the reaction time and/or temperature. - Use a higher concentration of acid or base. - Ensure vigorous mixing of the reaction mixture.
Poor solubility of this compound.- Use a co-solvent that is miscible with water and in which 2-CBN is soluble.
Formation of unexpected byproducts. Side reactions occurring under the chosen conditions.- Modify the reaction conditions (e.g., lower the temperature, use a milder acid or base). - Analyze for potential side products using techniques like GC-MS or LC-MS to identify their structures.
Analytical Troubleshooting (HPLC & GC-MS)
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC. Inappropriate mobile phase pH.- Adjust the pH of the mobile phase to ensure that the analytes are in a single ionic form.
Secondary interactions with the stationary phase.- Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). - Use a different type of HPLC column.
Column contamination or degradation.- Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue.
Low sensitivity or no peak detection in GC-MS. Poor volatilization of analytes.- For polar degradation products like 2-Chlorobenzoic acid, derivatization (e.g., silylation) may be necessary to increase volatility.
Adsorption in the GC inlet or column.- Use a deactivated inlet liner. - Trim the front end of the GC column.
Inaccurate quantification. Matrix effects from the sample.- Prepare calibration standards in a matrix that matches your samples. - Use an internal standard for quantification.

Quantitative Data Summary

Quantitative data for the degradation of this compound is not extensively available in the literature. The following table provides data for related compounds to offer an estimate. Experimental determination for 2-CBN is highly recommended.

Parameter Compound Condition Value Reference
Microbial Degradation Rate BenzonitrileActivated sludge consortium, 25°C, pH 70.0029 g g⁻¹-VSS h⁻¹[1]
Abiotic Photolysis Half-life (t½) Dichlobenil (2,6-dichlorobenzonitrile)Aqueous solution, λ > 290 nmPhotostable[8]
Abiotic Photolysis Half-life (t½) Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Aqueous solution, λ > 290 nm~3 times lower photoreactivity than Chloroxynil[8]
Chemical Hydrolysis Activation Energy 2,6-difluorobenzonitrileHigh-temperature liquid water96.7 kJ·mol⁻¹[11]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound

Objective: To assess the biodegradation of 2-CBN by a pure microbial culture and identify major degradation products.

Materials:

  • Pure culture of a nitrile-degrading microorganism (e.g., Rhodococcus rhodochrous).

  • Mineral salts medium (MSM) appropriate for the selected strain.

  • This compound (stock solution in a suitable solvent like ethanol).

  • Sterile flasks, incubator shaker.

  • HPLC or GC-MS for analysis.

Procedure:

  • Inoculum Preparation: Grow the microbial strain in a suitable rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual medium.

  • Experimental Setup: In sterile flasks, add MSM and inoculate with the washed microbial cells to a desired optical density (e.g., OD₆₀₀ = 0.1).

  • Initiation of Degradation: Add 2-CBN from the stock solution to a final concentration of 10-50 mg/L. Include a control flask with 2-CBN but no microbial inoculum to check for abiotic degradation.

  • Incubation: Incubate the flasks on a shaker at the optimal temperature and agitation speed for the microorganism.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant for the disappearance of 2-CBN and the appearance of degradation products (2-CBAm, 2-CBA) using a validated HPLC or GC-MS method.

Protocol 2: Forced Hydrolysis of this compound

Objective: To investigate the chemical stability of 2-CBN under acidic and basic conditions.

Materials:

  • This compound.

  • Hydrochloric acid (e.g., 1 M HCl).

  • Sodium hydroxide (e.g., 1 M NaOH).

  • Water bath or heating block.

  • HPLC for analysis.

Procedure:

  • Sample Preparation: Prepare solutions of 2-CBN in 1 M HCl and 1 M NaOH at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions: Heat the solutions in a water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[12][13]

  • Sampling: At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralization and Dilution: Neutralize the samples (acidic sample with NaOH, basic sample with HCl) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples into the HPLC system to quantify the remaining 2-CBN and the formation of 2-CBA.

Visualizations

Microbial_Degradation_Pathways cluster_pathway1 Nitrile Hydratase / Amidase Pathway cluster_pathway2 Nitrilase Pathway 2-CBN This compound 2-CBAm 2-Chlorobenzamide 2-CBN->2-CBAm Nitrile Hydratase 2-CBA 2-Chlorobenzoic Acid 2-CBAm->2-CBA Amidase NH3_1 Ammonia 2-CBN2 This compound 2-CBA2 2-Chlorobenzoic Acid 2-CBN2->2-CBA2 Nitrilase NH3_2 Ammonia

Caption: Microbial degradation pathways of this compound.

Experimental_Workflow_Microbial_Degradation start Start: Prepare Microbial Inoculum and Mineral Salts Medium setup Set up Experimental Flasks (Inoculum + MSM + 2-CBN) and Control Flasks (MSM + 2-CBN) start->setup incubation Incubate under Optimal Conditions (Temperature, Shaking) setup->incubation sampling Collect Samples at Predetermined Time Intervals incubation->sampling preparation Sample Preparation: Centrifuge and Filter Supernatant sampling->preparation analysis Analyze by HPLC or GC-MS for 2-CBN and Degradation Products preparation->analysis end End: Data Analysis and Pathway Elucidation analysis->end

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chlorobenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 2-chlorobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling of this compound, a relatively unreactive aryl chloride.[1][2][3] The electron-withdrawing nature of the nitrile group can influence the reaction, and the general inertness of the C-Cl bond requires careful optimization.[1][2]

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.- Ensure proper activation of the Pd(II) precatalyst. The active species is Pd(0).[4][5] - Use pre-catalysts that are easier to activate.[6] - Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[7][8]
2. Poor Oxidative Addition: The C-Cl bond of this compound is not being broken. Aryl chlorides are less reactive than bromides or iodides.[1][2]- Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos to facilitate oxidative addition.[7] - Increase the reaction temperature in increments of 10-20 °C, but monitor for potential decomposition.[7]
3. Ineffective Base: The chosen base may be too weak or poorly soluble.- Screen stronger bases like K₃PO₄ or Cs₂CO₃.[7] - Ensure the base is finely powdered to maximize surface area.[9] - Consider using an aqueous solution of the base to improve solubility and facilitate transmetalation.[7]
Low Yield 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.- Use a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%). - Employ more robust ligands that protect the palladium center. - Consider a slower addition of the aryl halide to maintain a low concentration.
2. Side Reactions: Homocoupling of the boronic acid or hydrodehalogenation of the this compound may be occurring.- Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).[10] - Ensure an inert atmosphere to minimize side reactions.[7] - Screen different solvents; sometimes a switch from ethereal solvents (like dioxane or THF) to toluene can suppress side reactions.[11]
3. Incomplete Reaction: The reaction may not have reached completion.- Increase the reaction time and monitor by TLC or GC-MS. - If the reaction has stalled, a fresh portion of the catalyst can sometimes restart it.
Inconsistent Results 1. Reagent Purity: Impurities in starting materials, solvents, or base can poison the catalyst.- Use high-purity, anhydrous solvents. - Ensure the purity of this compound and the boronic acid. - Use a freshly opened bottle of base or dry it before use.
2. Atmospheric Contamination: Trace amounts of oxygen or moisture can affect the reaction.- Re-evaluate the degassing procedure (freeze-pump-thaw is highly effective).[8] - Use a well-sealed reaction vessel such as a Schlenk flask or operate in a glovebox.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For an unreactive aryl chloride like this compound, a higher initial catalyst loading compared to more reactive aryl bromides is often necessary. A good starting point is typically 1-3 mol% of the palladium source and a 1:1 to 1:2 ratio of palladium to ligand.[12] Depending on the difficulty of the coupling, this may need to be increased.

Q2: Which type of palladium catalyst is best for this compound?

A2: Due to the strength of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[1][2] These ligands stabilize the palladium center and promote the challenging oxidative addition step. Examples of such ligands include SPhos, XPhos, and RuPhos.[7] Pre-catalysts that are designed for challenging substrates can also be highly effective.[6]

Q3: Can I use Suzuki-Miyaura coupling for this reaction? What about other cross-coupling reactions?

A3: Yes, the Suzuki-Miyaura coupling is a powerful and commonly used method for this transformation.[4] Its advantages include the commercial availability of a wide range of boronic acids and their relatively low toxicity.[3] Other cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) can also be employed, but may require different catalyst systems and optimization.[13][14]

Q4: How important is the choice of base and solvent?

A4: The base and solvent are critical for a successful reaction. The base is required for the transmetalation step of the catalytic cycle.[5] For challenging substrates like this compound, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[7] The solvent must solubilize the reactants and facilitate the reaction; common choices include dioxane, THF, and toluene, often with a small amount of water when using an inorganic base.[7][11]

Q5: My reaction is not working. What is the first thing I should check?

A5: The most common point of failure in palladium-catalyzed cross-coupling reactions is the presence of oxygen, which can deactivate the catalyst.[7] Before making significant changes to the reaction conditions, first ensure that your degassing technique is thorough and that your reaction is maintained under a strictly inert atmosphere.[8] Following that, consider increasing the temperature or screening a different, more robust ligand.[7]

Data on Catalyst Systems for Aryl Chloride Cross-Coupling

The following table summarizes data for catalyst systems that have proven effective for the cross-coupling of challenging aryl chlorides. While specific data for this compound is sparse in the literature, these systems provide an excellent starting point for optimization.

Catalyst SystemAryl Halide TypeTypical Loading (mol%)BaseSolventTemperature (°C)Yield Range (%)
Pd₂(dba)₃ / SPhosElectron-rich/hindered Aryl-Cl1-3K₃PO₄Toluene/H₂O100-11070-95
Pd(OAc)₂ / XPhosHeteroaryl-Cl1-2Cs₂CO₃Dioxane80-10075-98
[Pd(allyl)Cl]₂ / RuPhosGeneral Aryl-Cl0.5-2K₂CO₃t-BuOH8080-99
Pd(dppf)Cl₂Electron-deficient Aryl-Cl2-5Na₂CO₃DMF/H₂O9060-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 mmol SPhos), and the base (e.g., 2.0 mmol K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[7]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)L_n-Ar' transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere improve_degassing Improve degassing procedure (e.g., freeze-pump-thaw) check_atmosphere->improve_degassing No increase_temp Increase Temperature by 10-20 °C check_atmosphere->increase_temp Yes improve_degassing->start change_ligand Change to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) increase_temp->change_ligand No Improvement success Reaction Successful increase_temp->success Improvement change_base Change to a stronger base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base No Improvement change_ligand->success Improvement optimize_solvent Screen alternative solvents change_base->optimize_solvent No Improvement change_base->success Improvement

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Troubleshooting Solubility Issues of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Chlorobenzonitrile.

Solubility Data of this compound

SolventFormulaTypeSolubility at 25°CTemperature Dependence
WaterH₂OPolar Protic1 g/L (Sparingly soluble)[1][2][3][4][5]Solubility is expected to increase with temperature.
MethanolCH₃OHPolar ProticSoluble[3][6][7]Solubility is expected to increase with temperature.
EthanolC₂H₅OHPolar ProticSoluble[3][6][7]Solubility is expected to increase with temperature.
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[3][6][7]Not specified.
ChloroformCHCl₃Polar AproticSoluble[7]Not specified.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble[3][6]Not specified.

Note: "Soluble" indicates that a significant amount of this compound can be dissolved. For precise experimental work, it is recommended to determine the quantitative solubility in the specific solvent and temperature of interest using the protocol provided below.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is sparingly soluble in water, with a reported solubility of approximately 1 g/L.[1][2][3][4][5] Its molecular structure, containing a largely nonpolar benzene ring, results in weak interactions with polar water molecules. The principle of "like dissolves like" explains this phenomenon, as the nonpolar character of the molecule dominates over the polar nitrile and chloro groups.

Q2: I'm observing a slow dissolution rate in a suitable organic solvent. What can I do?

A2: A slow dissolution rate can be attributed to several factors:

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution process. Grinding the solid into a fine powder can significantly increase the rate of dissolution.

  • Agitation: Inadequate stirring or agitation can lead to a localized saturation of the solvent around the solid particles, hindering further dissolution. Ensure vigorous and continuous stirring.

  • Temperature: Dissolution is often an endothermic process, meaning it consumes heat. Gently warming the solvent can increase the kinetic energy of the solvent molecules, leading to a faster dissolution rate. However, be mindful of the solvent's boiling point and the stability of this compound at elevated temperatures.

Q3: My this compound precipitated out of the solution upon cooling. How can I prevent this?

A3: Precipitation upon cooling indicates that the solution was saturated or supersaturated at a higher temperature and that the solubility of this compound is temperature-dependent in that solvent. To prevent this:

  • Use a larger volume of solvent: This will keep the concentration of the solute below its saturation point at the lower temperature.

  • Maintain a constant temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.

  • Consider a co-solvent system: Adding a co-solvent in which this compound is more soluble can increase the overall solvating power of the solvent mixture and prevent precipitation.

Q4: Can I use a solvent mixture to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common strategy to enhance solubility. For instance, if you need to incorporate this compound into an aqueous system for a biological assay, you can first dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then add it to the aqueous buffer with vigorous stirring. It is crucial to perform preliminary tests to ensure the compound remains in solution at the final desired concentration and that the organic solvent does not interfere with your experiment.

Troubleshooting Guides

Issue 1: Undissolved Solid Remains in the Solvent

If you observe that not all of your this compound has dissolved in a solvent where it is reported to be soluble, follow this troubleshooting workflow:

G Troubleshooting Undissolved Solid start Start: Undissolved This compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent check_purity Is the compound pure? check_solvent->check_purity Yes end_insoluble Insoluble or impurity present. Consider filtration. check_solvent->end_insoluble No grind_solid Grind the solid to a fine powder check_purity->grind_solid Yes check_purity->end_insoluble No increase_agitation Increase agitation (stirring/sonication) increase_temp Gently increase temperature increase_agitation->increase_temp add_solvent Add more solvent increase_temp->add_solvent check_saturation Has the saturation point been reached? add_solvent->check_saturation grind_solid->increase_agitation end_soluble Compound Dissolved check_saturation->end_soluble No check_saturation->end_insoluble Yes

Caption: Workflow for troubleshooting undissolved this compound.

Issue 2: Oiling Out Instead of Crystallizing During Recrystallization

"Oiling out," where the solute separates as a liquid instead of forming crystals, can be a common issue during recrystallization. This often occurs when the melting point of the solute is lower than the boiling point of the solvent.

G Troubleshooting Oiling Out start Start: Compound is oiling out reheat Reheat the solution to dissolve the oil start->reheat add_good_solvent Add a small amount of a solvent in which the compound is more soluble reheat->add_good_solvent slow_cool Allow the solution to cool more slowly add_good_solvent->slow_cool scratch Scratch the inside of the flask with a glass rod slow_cool->scratch seed_crystal Add a seed crystal scratch->seed_crystal end_crystallized Crystals Formed seed_crystal->end_crystallized Success end_reassess Reassess solvent system seed_crystal->end_reassess Failure

Caption: Logical steps to address the issue of a compound oiling out.

Experimental Protocols

Protocol for Determining the Quantitative Solubility of this compound

This protocol outlines the gravimetric method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

  • Oven

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is necessary to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing the this compound to sublime or decompose (e.g., 50-60°C).

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried this compound on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the dissolved solid and the volume of the supernatant collected.

Understanding Solubility: Intermolecular Interactions

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules.

G Intermolecular Interactions and Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound solubility Solubility solute->solubility Solute-Solute Interactions (LDF, Dipole-Dipole) benzene_ring Benzene Ring (Nonpolar, LDF) nitrile_group Nitrile Group (Polar, Dipole-Dipole) chloro_group Chloro Group (Polar, Dipole-Dipole) solvent Solvent solvent->solubility Solvent-Solvent Interactions polar_protic Polar Protic (e.g., Ethanol) H-bonding, Dipole-Dipole, LDF polar_aprotic Polar Aprotic (e.g., THF) Dipole-Dipole, LDF nonpolar Nonpolar (e.g., Hexane) LDF solute_solvent Solute-Solvent Interactions solubility->solute_solvent Favorable

Caption: Factors influencing the solubility of this compound.

Key Intermolecular Forces:

  • London Dispersion Forces (LDF): These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The benzene ring of this compound contributes significantly to its LDF.

  • Dipole-Dipole Interactions: The polar nitrile (-C≡N) and chloro (-Cl) groups create a molecular dipole, allowing this compound to interact with other polar molecules through dipole-dipole forces.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. This is why this compound, with its mix of nonpolar and polar characteristics, dissolves well in organic solvents that can engage in both LDF and dipole-dipole interactions.

References

long-term storage and stability of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of 2-Chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, it is advisable to protect it from moisture and excessive heat.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is a chemically stable compound under normal temperatures and pressures.[1][3] However, it is crucial to avoid contact with incompatible materials.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound include hydrolysis and thermal decomposition. Under hydrolytic conditions, the nitrile group can be converted to a carboxylic acid, forming 2-chlorobenzoic acid and ammonia.[4] High temperatures can lead to the formation of various decomposition products, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][2][3]

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not extensively documented in the readily available literature, many aromatic compounds exhibit some degree of light sensitivity. As a precautionary measure, it is recommended to store the compound in a light-protecting container, such as an amber vial.

Troubleshooting Guides

Experiment Workflow: Assessing Purity and Stability

This workflow outlines the steps to assess the purity of a this compound sample and investigate its stability.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_decision Evaluation cluster_outcome Outcome prep Prepare this compound solution in appropriate solvent (e.g., Acetonitrile) hplc HPLC Analysis for Purity prep->hplc Inject sample gcms GC-MS for Impurity Identification hplc->gcms If impurities detected nmr NMR for Structural Confirmation hplc->nmr For structural verification decision Purity Meets Specification? hplc->decision pass Proceed with Experiment decision->pass Yes fail Investigate Impurities/ Purify Sample decision->fail No

A logical workflow for assessing the purity and stability of this compound.
Troubleshooting HPLC Analysis Issues

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of the analyte.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the HPLC column with a new one of the same type.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Pump malfunction or leaks.Check the pump for leaks and ensure a consistent flow rate.
Extraneous Peaks (Ghost Peaks) Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and flush the injection system. Run a blank gradient to identify the source of contamination.
Carryover from a previous injection.Implement a needle wash step in the injection sequence.
Troubleshooting Recrystallization Issues
Issue Potential Cause Recommended Solution
Compound Does Not Dissolve Insufficient solvent or incorrect solvent choice.Add more of the hot solvent in small increments. If the compound remains insoluble, a different solvent or a co-solvent system may be necessary.
Oiling Out (Formation of a liquid layer instead of crystals) The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Impurities are present that lower the melting point of the mixture.Consider a preliminary purification step, such as passing the solution through a small plug of silica gel.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Lack of nucleation sites for crystal growth.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Low Yield of Recrystallized Product Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution in an ice bath to maximize crystal precipitation.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and filter flask) to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • 230 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Forced Degradation Study (General Guideline)

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile/water). Heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent. Heat at a controlled temperature (e.g., 60 °C) for a specified period.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable co-solvent. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Photodegradation: Expose a solution of this compound (in a photostable solvent) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Procedure:

    • For each stress condition, prepare a sample of this compound at a known concentration.

    • Prepare a control sample stored under normal conditions.

    • At specified time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (as developed in Protocol 1, potentially with a gradient to separate degradation products).

    • Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Recommendation
Temperature Cool (Store below +30°C is also cited)
Humidity Dry
Atmosphere Well-ventilated area
Container Tightly closed container
Light Protect from light
Table 2: Incompatible Materials and Potential Hazardous Decomposition Products
Incompatible Materials Potential Hazardous Decomposition Products (under fire conditions)
Strong oxidizing agentsHydrogen chloride
Strong acidsNitrogen oxides (NOx)
Strong basesCarbon monoxide (CO)
Strong reducing agentsCarbon dioxide (CO2)
Irritating and toxic fumes and gases

Visualization of Logical Relationships

Decision Tree for Investigating Loss of Compound

This diagram illustrates a logical process for troubleshooting experiments where the expected this compound product is not found after workup.

Troubleshooting_Loss_of_Compound start Start: No Product Detected After Workup check_aqueous Analyze Aqueous Layer (e.g., by TLC or LC-MS) start->check_aqueous check_volatility Check Rotovap Trap for Volatile Product check_aqueous->check_volatility Not Found product_in_aqueous Product is Water-Soluble. Modify Extraction Protocol. check_aqueous->product_in_aqueous Product Found check_filtration Analyze Filtration Media (e.g., rinse with solvent and TLC) check_volatility->check_filtration Not Found product_volatile Product is Volatile. Use Milder Evaporation Conditions. check_volatility->product_volatile Product Found check_stability Assess Compound Stability to Workup Conditions check_filtration->check_stability Not Found product_on_filter Product Adsorbed to Filter. Choose Different Filtration Medium. check_filtration->product_on_filter Product Found product_degraded Product Degraded. Use Milder Quench/Workup. check_stability->product_degraded Instability Confirmed other_issue Investigate Other Potential Issues (e.g., Reaction Failure) check_stability->other_issue Stable

A troubleshooting decision tree for locating a missing product after experimental workup.

References

Technical Support Center: Analysis of Commercial 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Chlorobenzonitrile. The information is designed to help identify and resolve common issues encountered during the analysis of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via the ammoxidation of 2-chlorotoluene or through Sandmeyer-type reactions.[1][2][3] Depending on the manufacturing process and purification steps, common impurities may include positional isomers, starting materials, and related byproducts. The most frequently observed impurities are:

  • 3-Chlorobenzonitrile

  • 4-Chlorobenzonitrile

  • Benzonitrile

  • 2-Chlorotoluene

Q2: What analytical techniques are most suitable for identifying and quantifying these impurities?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of impurities in this compound.[4][5]

  • Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is well-suited for separating and detecting these volatile and semi-volatile aromatic compounds.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful method, especially for separating the isomeric impurities.[7]

Q3: What are the typical concentration levels of these impurities in commercial this compound?

A3: The concentration of impurities can vary between manufacturers and batches. However, in high-purity grades (e.g., >98%), the levels of individual impurities are generally low. Based on available data, typical specifications are summarized in the table below.[8][9]

Data Presentation: Typical Impurity Profile

ImpurityTypical Specification Limit (%)
3-Chlorobenzonitrile≤ 0.2
4-Chlorobenzonitrile≤ 0.3
Benzonitrile≤ 0.2
2-Chlorotoluene≤ 0.2

Note: These values are representative and may not reflect the specifications of all commercial products. Always refer to the Certificate of Analysis for the specific batch you are using.

Experimental Workflows and Protocols

The following diagram illustrates a general workflow for the identification and quantification of impurities in this compound.

impurity_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis prep Dissolve this compound in a suitable solvent (e.g., Acetonitrile, Dichloromethane) gc_ms GC-MS Analysis (for identification and quantification) prep->gc_ms Inject sample hplc_uv HPLC-UV Analysis (for quantification and isomer separation) prep->hplc_uv Inject sample identification Impurity Identification (Mass Spectral Library Matching) gc_ms->identification quantification Impurity Quantification (Peak Area Integration against standards) gc_ms->quantification hplc_uv->quantification

Caption: Workflow for Impurity Analysis in this compound.

Detailed Experimental Protocol: GC-MS Method

This protocol provides a starting point for the identification and quantification of impurities in this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent like acetonitrile or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 amu.

3. Data Analysis:

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification: Calculate the percentage of each impurity based on their peak area relative to the total peak area (area percent normalization). For more accurate quantification, use certified reference standards to create a calibration curve.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is suitable for the quantification of isomeric and other impurities in this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of the known impurities in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 230 nm.

3. Data Analysis:

  • Quantification: Generate a calibration curve for each impurity by plotting the peak area against the concentration of the standard solutions. Determine the concentration of each impurity in the sample by comparing its peak area to the respective calibration curve.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePotential CausesRecommended Solutions
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation.- Use a deactivated injector liner.- Trim the first few centimeters of the column inlet.- Ensure a clean, square cut on the column and correct installation depth.
Ghost Peaks - Carryover from previous injections.- Septum bleed.- Contaminated carrier gas or solvent.- Run a solvent blank to confirm the source.- Use a high-quality, low-bleed septum.- Ensure high-purity gas and solvents.
Poor Resolution between Isomers - Inappropriate temperature program.- Column aging.- Optimize the temperature ramp rate (a slower ramp can improve separation).- Replace the column if performance has degraded significantly.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature instability.- Check and regulate the gas supply pressure.- Perform a leak check of the injector and column fittings.- Verify oven temperature accuracy and stability.
HPLC-UV Troubleshooting
IssuePotential CausesRecommended Solutions
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Clogged inlet frit.- Void in the column packing material.- Reverse flush the column (if permissible by the manufacturer).- Replace the column.
Baseline Drift - Changes in mobile phase composition.- Column not equilibrated.- Detector lamp aging.- Ensure proper mixing and degassing of the mobile phase.- Allow sufficient time for the column to equilibrate with the mobile phase.- Replace the detector lamp if its intensity is low or unstable.
Extraneous Peaks - Air bubbles in the detector.- Contaminated mobile phase or sample.- Degas the mobile phase thoroughly.- Filter all solvents and samples before use.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis method and the potential impurities that may arise.

impurity_formation cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities cluster_product Final Product ammoxidation Ammoxidation of 2-Chlorotoluene unreacted_sm Unreacted Starting Material (2-Chlorotoluene) ammoxidation->unreacted_sm byproducts Side-Reaction Products (Benzonitrile) ammoxidation->byproducts sandmeyer Sandmeyer Reaction isomers Positional Isomers (3- & 4-Chlorobenzonitrile) sandmeyer->isomers sandmeyer->byproducts product This compound unreacted_sm->product Co-purification isomers->product Co-purification byproducts->product Co-purification

Caption: Relationship between Synthesis Routes and Impurities.

References

Technical Support Center: Drying and Water Removal from 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective methods for drying and removing water from 2-Chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted reactant in many organic synthesis procedures, potentially leading to the formation of byproducts and reducing the yield and purity of the desired product. For instance, in reactions involving organometallics or other water-sensitive reagents, the presence of moisture can deactivate the reagents. The nitrile group in this compound can also be susceptible to hydrolysis under certain conditions, although it is generally stable.

Q2: What is the approximate water solubility of this compound?

A2: this compound is sparingly soluble in water, with a reported solubility of approximately 1 g/L.[1] However, even at this low level, residual water can be detrimental to many chemical reactions.

Q3: At what physical state should drying of this compound be performed?

A3: this compound is a solid at room temperature, with a melting point of 43-46 °C.[1] Therefore, drying is typically carried out on a solution of this compound in a suitable organic solvent.

Q4: What are some suitable organic solvents for dissolving this compound for the purpose of drying?

A4: this compound is readily soluble in a variety of common organic solvents, including toluene, dichloromethane (DCM), chloroform, ethanol, methanol, and ether.[2][3] The choice of solvent will depend on the specific drying method and the subsequent steps in your experimental workflow.

Q5: How can I quantitatively determine the water content in my this compound sample?

A5: The most accurate and widely used method for determining trace amounts of water in organic compounds is Karl Fischer titration. This technique can precisely measure water content down to the parts-per-million (ppm) level.

Troubleshooting Guide

Issue Possible Cause Solution
Reagent Inactivity or Low Yield in Subsequent Reaction Residual moisture in the this compound.Select a more efficient drying method or extend the drying time. Verify the dryness using Karl Fischer titration.
Oily or Gummy Product After Drying and Solvent Removal Incomplete drying, leaving residual water which can form a eutectic mixture or hinder crystallization.Redissolve the product in a suitable solvent and repeat the drying procedure. Ensure the drying agent is fresh and added in sufficient quantity.
Cloudy Solution After Adding Drying Agent The drying agent is saturated with water.Add more drying agent in portions until some of the agent remains free-flowing.
Low Recovery of this compound After Drying Adsorption of the product onto the drying agent.Use the minimum amount of drying agent necessary. After drying, wash the drying agent with a small amount of the anhydrous solvent to recover any adsorbed product.
Hydrolysis of this compound Use of acidic or basic drying agents under harsh conditions.Use a neutral drying agent such as anhydrous sodium sulfate, magnesium sulfate, or molecular sieves. Avoid prolonged heating in the presence of water.

Drying Method Selection

The choice of drying method depends on the required level of dryness, the scale of the experiment, and the available equipment. The following diagram illustrates a general decision-making workflow.

DryingMethodSelection Decision Workflow for Drying this compound start Start: Wet this compound in Organic Solvent q_dryness Required Dryness Level? start->q_dryness routine_drying Routine Drying (e.g., for recrystallization, non-water sensitive reactions) q_dryness->routine_drying Moderate anhydrous_conditions Anhydrous Conditions Required (e.g., Grignard, organolithium reactions) q_dryness->anhydrous_conditions High (<50 ppm water) q_scale Scale of Experiment? drying_agent Use Solid Drying Agent (e.g., Na₂SO₄, MgSO₄) q_scale->drying_agent Small to Large Scale routine_drying->q_scale azeotropic Azeotropic Distillation (e.g., with Toluene) anhydrous_conditions->azeotropic Large Scale molecular_sieves Rigorous Drying with Molecular Sieves (3Å or 4Å) anhydrous_conditions->molecular_sieves Small to Moderate Scale end End: Dry this compound Solution drying_agent->end azeotropic->end molecular_sieves->end

Selecting a drying method for this compound.

Quantitative Data on Drying Agents

The efficiency of various drying agents for organic solvents has been quantitatively evaluated. The following table summarizes the residual water content in acetonitrile, a polar aprotic solvent similar to a solution of this compound, after treatment with different desiccants. This data can be used as a reference for selecting an appropriate drying agent.

Drying AgentLoading (% m/v)Time (h)Residual Water (ppm)Reference
None ("wet" solvent)--142.0[4]
3Å Molecular Sieves5243.1[4]
4Å Molecular Sieves5244.0[4]
Anhydrous CaCl₂52426.8[4]
Anhydrous CaSO₄52435.7[4]
Anhydrous Na₂SO₄524131.0[4]
Anhydrous MgSO₄52425.1[4]
Phosphorus Pentoxide (P₂O₅)5249.0[4]
Neutral Alumina (column)10-3.5[4]

Data from a study on acetonitrile, which is a suitable model for polar aprotic solutions of this compound.[4]

Experimental Protocols

Protocol 1: Drying with Anhydrous Sodium Sulfate or Magnesium Sulfate

This method is suitable for routine drying of this compound solutions.

Methodology:

  • Preparation: Dissolve the wet this compound in a suitable organic solvent (e.g., dichloromethane or toluene) in an Erlenmeyer flask.

  • Initial Drying Agent Addition: Add a small amount (a spatula tip) of anhydrous sodium sulfate or magnesium sulfate to the solution.

  • Agitation: Gently swirl the flask to ensure good contact between the drying agent and the solution.

  • Observation:

    • If using magnesium sulfate , observe if the powder clumps together. Clumping indicates the presence of water.

    • If using sodium sulfate , observe if the crystals stick together and the solution remains cloudy.

  • Incremental Addition: Continue to add small portions of the drying agent with swirling until some of the newly added agent remains free-flowing and does not clump. This indicates that the bulk of the water has been absorbed.

  • Contact Time: Allow the solution to stand for at least 15-30 minutes to ensure complete drying.

  • Separation: Separate the dried solution from the drying agent by gravity filtration through a fluted filter paper or by careful decantation.

  • Rinsing: Rinse the flask and the drying agent with a small amount of the fresh, anhydrous solvent to recover any residual product.

Protocol 2: Rigorous Drying with Molecular Sieves

This method is recommended when anhydrous conditions are required for subsequent reactions.

Methodology:

  • Activation of Molecular Sieves:

    • Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for several hours.

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Procedure:

    • Dissolve the wet this compound in a suitable solvent that has been pre-dried.

    • Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the solution.

    • Seal the flask and allow it to stand for at least 24 hours with occasional swirling. For extremely low water content, a longer duration may be necessary.

    • Carefully decant or cannulate the dry solution from the molecular sieves for use in the next step.

Protocol 3: Azeotropic Distillation for Water Removal

This method is highly effective for removing water, especially on a larger scale. Toluene is a common entrainer for this purpose.

Methodology:

  • Apparatus Setup:

    • Set up a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.

    • Ensure all glassware is oven-dried before use.

  • Procedure:

    • Dissolve the wet this compound in toluene in the distillation flask.

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

    • The condensed azeotrope will collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap.

    • The toluene will overflow from the side arm of the trap and return to the distillation flask.

  • Completion:

    • Continue the reflux until no more water collects in the trap.

    • Allow the apparatus to cool. The dried solution of this compound in toluene can then be used directly or the solvent can be removed under reduced pressure.

AzeotropicDistillation Azeotropic Distillation with Dean-Stark Trap cluster_main Process Flow cluster_separation Separation in Dean-Stark Trap flask Distillation Flask: Wet this compound in Toluene dean_stark Dean-Stark Trap flask->dean_stark Vapor (Toluene-Water Azeotrope) condenser Reflux Condenser dean_stark->condenser Vapor water Water (denser) collects at the bottom toluene Toluene (less dense) returns to flask condenser->dean_stark Condensate toluene->flask Overflow

Azeotropic distillation workflow.
Protocol 4: Quantitative Water Determination by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a dried sample of this compound.

Methodology:

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean and dry.

  • Solvent Preparation:

    • Add the appropriate Karl Fischer solvent to the titration cell and titrate to a dry endpoint to eliminate any ambient moisture.

  • Sample Introduction:

    • Accurately weigh and introduce a sample of the dried this compound solution into the titration cell.

  • Titration:

    • Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is detected potentiometrically.

  • Calculation:

    • The instrument's software calculates the amount of water in the sample based on the amount of reagent consumed. The result is typically given in ppm or as a percentage.

References

Technical Support Center: Scaling Up 2-Chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up 2-Chlorobenzonitrile reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

1. Issue: Low Product Yield

  • Question: We are experiencing a significant drop in yield for our this compound synthesis upon moving from a 1L to a 50L reactor. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations that are less apparent at the lab scale.[1][2]

    Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or non-optimal temperature at a larger scale.[3]

    • Side Reactions: Increased formation of byproducts due to poor temperature control and localized "hot spots".[3][4]

    • Inefficient Mixing: Non-homogeneous mixing in a larger vessel can lead to localized concentration gradients of reactants and catalysts.[5]

    • Product Loss During Workup: Challenges in handling larger volumes during extraction, filtration, or crystallization can lead to physical loss of product.[3]

    Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process analytical techniques (e.g., HPLC, GC) to monitor the consumption of starting materials and the formation of this compound. This will help determine if the reaction is going to completion.[3][6]

    • Temperature Control Optimization: Ensure the reactor's cooling system is adequate for the heat generated by the reaction (exotherm).[3] Consider a semi-batch or continuous addition of a key reagent to better control the reaction rate and temperature.[3]

    • Agitation Study: Evaluate the efficiency of mixing. The type of impeller and stirring speed are critical in large reactors. For heterogeneous reactions, ensuring proper mixing is paramount.[5][7]

    • Workup Optimization: Re-evaluate the workup procedure at the larger scale. Optimize phase separations and ensure complete precipitation or crystallization to minimize losses.[3]

    Troubleshooting Flowchart for Low Yield

    Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor via HPLC/GC) start->check_completion yes_completion Yes check_completion->yes_completion Yes no_completion No check_completion->no_completion No check_impurities Are significant impurities present? (Analyze crude product) yes_completion->check_impurities optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Cautiously increase temperature no_completion->optimize_conditions optimize_conditions->check_completion yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No optimize_temp_mixing Improve Heat and Mass Transfer: - Enhance reactor cooling - Improve agitation - Control reagent addition rate yes_impurities->optimize_temp_mixing optimize_workup Optimize Workup & Isolation: - Minimize handling losses - Improve filtration/crystallization no_impurities->optimize_workup end Yield Improved optimize_temp_mixing->end optimize_workup->end

    Caption: A decision tree for troubleshooting low yield in this compound reactions.

2. Issue: High Impurity Profile

  • Question: Our scaled-up batch of this compound shows a high level of impurities, including unreacted starting materials and several unidentified peaks in the chromatogram. How can we address this?

  • Answer: Impurity formation is often exacerbated during scale-up due to challenges in maintaining precise control over reaction parameters.

    Potential Causes:

    • Poor Temperature Control: Exothermic reactions can lead to "hot spots" where the temperature is significantly higher than the set point, causing side reactions or degradation of starting materials and product.[3] The surface-area-to-volume ratio decreases on a larger scale, making heat removal more challenging.[3]

    • Presence of Contaminants: Impurities in starting materials can lead to the formation of byproducts. For instance, isomeric impurities in the starting material can result in isomeric byproducts in the final product.[8]

    • Side Reactions: In the ammoxidation of 2-chlorotoluene, side reactions like deep oxidation can occur, reducing selectivity.[4]

    Troubleshooting Steps:

    • Impurity Identification: Use analytical techniques such as GC-MS and NMR to identify the structure of the major impurities.[5][8] Knowing the impurities will provide clues about the side reactions occurring.

    • Starting Material Purity Check: Ensure the purity of all raw materials. Use high-purity starting materials to avoid introducing contaminants.[3]

    • Strict Temperature Management: Implement robust temperature control. This may involve using a reactor with a better heat exchange capacity or adjusting the rate of reagent addition to manage the exotherm.[3]

    • Optimize Stoichiometry: Re-evaluate the molar ratios of reactants and catalysts. Incorrect stoichiometry can lead to incomplete conversion and the formation of byproducts.[3]

    • Purification Strategy: Develop a scalable purification method. While column chromatography is common in the lab, crystallization or distillation are often more practical at an industrial scale.[1]

3. Issue: Exothermic Runaway Reaction

  • Question: We experienced a thermal runaway event during the scale-up of our this compound synthesis. How can we prevent this from happening again?

  • Answer: Thermal runaway is a critical safety hazard when scaling up exothermic reactions. It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2]

    Preventative Measures:

    • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This helps to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3]

    • Robust Process Controls: Implement advanced process control systems to monitor and manage critical parameters like temperature, pressure, and flow rates in real-time.[9]

    • Engineered Safety Features: Ensure the reactor is equipped with adequate safety features, such as pressure relief valves, emergency cooling systems, and a quench system.

    • Controlled Reagent Addition: For highly exothermic steps, add the reactive reagent slowly (semi-batch) or continuously to control the rate of heat generation.[3]

    • Proper Training: Ensure all personnel are thoroughly trained on the potential hazards and emergency procedures.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prominent industrial method for producing this compound is the ammoxidation of 2-chlorotoluene.[10][11][12] This is a catalytic process that offers high selectivity.[11] Another established route involves the reaction of o-chlorobenzoic acid with urea.[11][13]

Q2: What are the critical process parameters to monitor during the scale-up of the ammoxidation of 2-chlorotoluene?

A2: For the ammoxidation process, the following parameters are critical:

  • Temperature: The reaction is typically carried out between 370-380°C.[4][14] Maintaining this temperature is crucial for high selectivity and minimizing side reactions.[4]

  • Catalyst: The choice and activity of the catalyst are key. Vanadium-based catalysts, such as V2O5/Al2O3 or multi-component catalysts like VaPbCecSbdOx, are commonly used.[4][14][15]

  • Reactant Feed Ratios: The molar ratios of 2-chlorotoluene, ammonia, and air (or oxygen) must be carefully controlled to optimize conversion and selectivity.

  • Reaction Pressure: The reaction is typically performed at or near atmospheric pressure.[15]

Q3: What are the primary safety concerns when handling this compound at an industrial scale?

A3: this compound is a toxic substance.[16][17] Key safety concerns include:

  • Toxicity: It can be harmful if inhaled, ingested, or absorbed through the skin. It is irritating to the eyes, nose, and skin.[16]

  • Handling: Direct contact should be avoided, and appropriate personal protective equipment (PPE) must be worn.[16]

  • Process Safety: As with any chemical process, a thorough hazard analysis (e.g., HAZOP study) should be conducted before scaling up to identify and mitigate potential risks.[9]

Q4: How can the filtration characteristics of the this compound product be improved during scale-up?

A4: Difficult filtration is often due to small particle size or the presence of amorphous material. To improve filterability:

  • Controlled Crystallization: A slower, more controlled crystallization process can lead to larger, more uniform crystals that are easier to filter. This can be achieved by gradual cooling or the slow addition of an anti-solvent.[3]

  • Solvent Selection: The choice of solvent for crystallization is crucial.

  • Seeding: Introducing seed crystals can help control the crystallization process and result in a more desirable particle size distribution.

Quantitative Data

Table 1: Comparison of Lab-Scale Synthesis Methods for this compound

Synthesis MethodKey ReagentsTemperature (°C)Reaction TimeYield (%)Reference
From 2-ChlorobenzaldehydeFeCl2, Na2S2O8, NaI, NH3·H2O5016 h99[13]
From o-Chlorobenzoic AcidUrea, Sulfamic Acid140 -> 2302 hNot specified[13]
Chlorination of 2-chloro-6-nitrobenzonitrileLithium Chloride169-1702 h~40 (based on conversion)[18]

Table 2: Industrial Process Parameters for Ammoxidation of 2-Chlorotoluene

ParameterValueReference
Reaction Temperature370-380 °C[4][14]
CatalystVaPbCecSbdOx multi-component catalyst[4]
Product Purity> 99%[4]
Product Yield> 92%[4]
Feed Stock Conversion> 99.3%[4]

Experimental Protocols

Protocol 1: Ammoxidation of 2-Chlorotoluene (Industrial Method)

This protocol is a generalized representation of the industrial ammoxidation process.

  • Feed Preparation: Gaseous streams of 2-chlorotoluene, ammonia, and air are precisely metered and mixed.

  • Reaction: The gaseous mixture is fed into a fluidized bed reactor containing a suitable catalyst (e.g., a multi-component vanadium-based catalyst).[4]

  • Temperature Control: The reactor temperature is maintained between 370-380°C to ensure optimal conversion and selectivity.[4]

  • Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a series of condensers or cold traps.

  • Purification: The crude this compound is collected and purified, typically by crystallization or distillation, to achieve the desired purity.[4][18]

General Workflow for Chemical Process Scale-Up

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Kilo Lab / Pilot Plant cluster_2 Phase 3: Manufacturing lab_dev Route Scouting & Process Development (grams) lab_opt Reaction Optimization lab_dev->lab_opt lab_analytics Analytical Method Development lab_opt->lab_analytics pilot_scaleup Scale-Up to Kilogram Scale lab_analytics->pilot_scaleup thermal_hazard Thermal Hazard Assessment (DSC/RC1) pilot_scaleup->thermal_hazard process_safety Process Safety Review (HAZOP) thermal_hazard->process_safety pilot_run Pilot Plant Run (10-100 L) process_safety->pilot_run tech_transfer Technology Transfer to Plant pilot_run->tech_transfer full_scale Full-Scale Production (>1000 L) tech_transfer->full_scale validation Process Validation full_scale->validation

Caption: A generalized workflow for scaling up a chemical synthesis process.

References

Technical Support Center: Minimizing Byproduct Formation in 2-Chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate used in a variety of organic synthesis applications.[1] The two most common reactive sites are the chloro and cyano groups, leading to two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The chloride atom can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack.

  • Reactions of the Nitrile Group: The cyano group can undergo hydrolysis, reduction, or react with organometallic reagents.

Q2: What are the primary byproducts I should be aware of when working with this compound?

A2: Byproduct formation is a common challenge and is dependent on the reaction type. The most prevalent byproducts include:

  • Hydrolysis Products: In the presence of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to form 2-Chlorobenzamide and subsequently 2-Chlorobenzoic acid.

  • Products from Reactions with Solvents or Reagents: Undesired reactions with the solvent or other reagents in the reaction mixture can lead to a range of impurities.

  • Over-reaction or Di-substitution Products: In some cases, the initial product can react further to form undesired secondary products.

II. Troubleshooting Guides for Byproduct Minimization

This section provides detailed troubleshooting for specific reaction types in a question-and-answer format.

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of this compound chemistry. However, controlling selectivity and minimizing side reactions is crucial for achieving high yields of the desired product.

Q3: I am observing low yields and a mixture of products in my SNAr reaction with an amine nucleophile. What are the likely causes and how can I improve the outcome?

A3: Low yields and product mixtures in amination reactions of this compound often stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO or NMP, which are known to accelerate SNAr reactions.

  • Hydrolysis of the Nitrile Group: The presence of water in your reaction mixture, especially if you are using a base, can lead to the formation of 2-Chlorobenzamide as a significant byproduct. Ensure your reagents and solvent are anhydrous.

  • Side Reactions of the Nucleophile: Primary and secondary amines can potentially undergo side reactions. Using a slight excess of the amine can sometimes drive the reaction to completion, but a large excess may lead to purification challenges.

Troubleshooting Workflow for Amination Reactions

start Low Yield/ Mixture of Products check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_temp Increase Temperature incomplete->increase_temp Yes change_solvent Use Polar Aprotic Solvent (DMSO, NMP) incomplete->change_solvent check_hydrolysis Analyze for 2-Chlorobenzamide incomplete->check_hydrolysis No end Improved Yield/ Purity increase_temp->end change_solvent->end hydrolysis_present Hydrolysis Byproduct Present check_hydrolysis->hydrolysis_present use_anhydrous Use Anhydrous Reagents/Solvent hydrolysis_present->use_anhydrous Yes optimize_amine Optimize Amine Stoichiometry hydrolysis_present->optimize_amine No use_anhydrous->end optimize_amine->end

Caption: Troubleshooting workflow for SNAr amination reactions.

Q4: I am performing a methoxylation reaction on this compound using sodium methoxide and I am getting a low yield of 2-methoxybenzonitrile. What could be the issue?

A4: While seemingly straightforward, the methoxylation of this compound can be challenging. Here are some common pitfalls and solutions:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of sodium methoxide. In some cases, a slight excess may be beneficial.

  • Solvent Choice: The choice of solvent is critical. While methanol might seem like a logical choice, aprotic polar solvents like DMF or DMSO can significantly enhance the reaction rate.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition or other side reactions. Monitor the reaction progress and try to find the optimal temperature for your specific setup. A patent for the synthesis of o-methoxybenzonitrile from o-chlorobenzonitrile and sodium methoxide suggests a reaction temperature of 95-100 °C.[2]

  • Moisture: As with other SNAr reactions, the presence of water can lead to hydrolysis of the starting material or product. Use anhydrous conditions.

Data on Solvent Effects in SNAr Reactions

SolventRelative Rate Enhancement (Approx.)Notes
Methanol1Protic solvent, can solvate the nucleophile, reducing its reactivity.
Acetonitrile10^2Polar aprotic solvent.
DMF10^4Good choice for many SNAr reactions.
DMSO10^6Excellent solvent for SNAr, but can be difficult to remove.[3]

Q5: I am trying to synthesize a thioether from this compound and a thiol, but the reaction is messy. What are the potential side reactions?

A5: Reactions with thiols can be complex due to the nature of the sulfur nucleophile. Potential side reactions include:

  • Oxidation of the Thiol: Thiols can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Disulfides: The thiol can oxidize to form a disulfide, which is no longer nucleophilic.

  • Reaction with the Nitrile Group: Thiols can react with the nitrile group, especially under basic conditions, to form thioimidates or other adducts. Using a non-nucleophilic base and carefully controlling the reaction temperature can help minimize these side reactions.

B. Reactions Involving the Nitrile Group

The nitrile group of this compound is also susceptible to various transformations, which can be desired reactions or lead to unwanted byproducts.

Q6: How can I prevent the hydrolysis of the nitrile group to 2-Chlorobenzamide or 2-Chlorobenzoic acid during my reaction?

A6: Hydrolysis of the nitrile is one of the most common side reactions. To minimize it:

  • Maintain Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and dry your reagents thoroughly.

  • Control pH: Both strong acids and strong bases can catalyze nitrile hydrolysis. If your reaction requires a base, consider using a non-nucleophilic, hindered base and avoid excessive amounts. For acid-catalyzed reactions, use the minimum amount of acid necessary.

  • Temperature Management: Higher temperatures accelerate the rate of hydrolysis. Run your reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation.

  • Reaction Time: Prolonged reaction times increase the likelihood of hydrolysis. Monitor your reaction closely and work it up as soon as it is complete.

Logical Relationship for Minimizing Nitrile Hydrolysis

hydrolysis Nitrile Hydrolysis (Byproduct Formation) water Presence of Water water->hydrolysis acid_base Strong Acid/Base acid_base->hydrolysis high_temp High Temperature high_temp->hydrolysis long_time Prolonged Reaction Time long_time->hydrolysis minimize_hydrolysis Minimize Hydrolysis anhydrous Anhydrous Conditions anhydrous->minimize_hydrolysis control_ph Control pH control_ph->minimize_hydrolysis low_temp Lower Temperature low_temp->minimize_hydrolysis monitor_time Monitor Reaction Time monitor_time->minimize_hydrolysis

Caption: Factors influencing and mitigating nitrile hydrolysis.

III. Detailed Experimental Protocols for Minimized Byproduct Formation

The following protocols are examples of optimized procedures for common reactions of this compound, designed to maximize the yield of the desired product while minimizing byproduct formation.

Protocol 1: Synthesis of 2-Methoxybenzonitrile

This protocol is adapted from a patented procedure for the synthesis of o-methoxybenzonitrile.[2]

Materials:

  • This compound

  • Sodium methoxide solution in methanol (e.g., 28 wt%)

  • Dichloroethane

  • Water

Procedure:

  • To a four-necked flask equipped with a stirrer, thermometer, and atmospheric distillation setup, add 200g of this compound and 310g of a 28 wt% sodium methoxide solution in methanol.

  • Heat the mixture to 95-100 °C and distill off the methanol under atmospheric pressure. Continue heating until the this compound has completely reacted (monitor by GC or TLC).

  • Cool the reaction mixture and pour it into water.

  • Separate the organic layer. Extract the aqueous layer with 200mL of dichloroethane.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the dichloroethane by distillation.

  • Purify the product by vacuum distillation to obtain 2-methoxybenzonitrile.

Expected Outcome: This method is reported to yield approximately 178g (92% yield) of 2-methoxybenzonitrile with a purity of 99.2%.[2]

Protocol 2: Synthesis of N-Aryl Isoindolinones from 2-Formylbenzonitrile (a derivative of this compound reactions)

While this protocol starts from 2-formylbenzonitrile, the principles of minimizing side reactions are relevant to reactions of this compound, particularly regarding reactions of the nitrile group in the presence of other functional groups. This electrochemical method provides a clean and efficient synthesis.[4]

Materials:

  • 2-Formylbenzonitrile

  • Substituted Aniline

  • Tetraethylammonium tetrafluoroborate (Et₄NBF₄)

  • Acetonitrile (MeCN)

  • Platinum electrodes

Procedure:

  • In the cathodic compartment of a U-divided electrochemical cell equipped with platinum spiral electrodes, prepare a solution of 2-formylbenzonitrile (0.2 mmol), the desired aniline (0.24 mmol), and Et₄NBF₄ (0.08 mmol) in MeCN (0.4 mL).

  • Add a solution of Et₄NBF₄ (0.08 mmol) in MeCN (0.4 mL) to the anodic compartment.

  • Apply a constant current of 1 mA and allow the electrolysis to proceed until 0.1 F/mol of charge has passed.

  • After the electrolysis is complete, evaporate the solvent from the cathodic compartment under reduced pressure.

  • Purify the crude product by flash chromatography.

Expected Outcome: This method provides good to excellent yields of N-aryl isoindolinones with high selectivity and tolerance for various functional groups on the aniline.[4]

Experimental Workflow for Electrochemical Synthesis

start Prepare Electrolyte Solution electrolysis Constant Current Electrolysis (1 mA) start->electrolysis workup Solvent Evaporation electrolysis->workup purification Flash Chromatography workup->purification product N-Aryl Isoindolinone purification->product

Caption: Workflow for the electrochemical synthesis of N-aryl isoindolinones.

References

Technical Support Center: Catalyst Deactivation in 2-Chlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the synthesis of 2-Chlorobenzonitrile, primarily through the ammoxidation of 2-chlorotoluene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, leading to catalyst deactivation and reduced reaction efficiency.

Problem 1: Gradual decrease in 2-chlorotoluene conversion over time.

  • Possible Cause 1: Catalyst Poisoning. Impurities in the reactant feed (2-chlorotoluene, ammonia, or air) can adsorb onto the active sites of the catalyst, blocking them and reducing activity. Common poisons include sulfur compounds, heavy metals, and water.[1][2]

    • Solution:

      • Purify Reactants: Ensure high purity of all reactants. Use distilled 2-chlorotoluene and high-purity ammonia and air.

      • Guard Bed: Implement a guard bed upstream of the reactor to capture potential poisons before they reach the catalyst bed.

  • Possible Cause 2: Coke Formation (Fouling). Carbonaceous deposits, or coke, can form on the catalyst surface, physically blocking active sites and pores. This is a common issue in high-temperature reactions of aromatic compounds.[1]

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation. However, this may also decrease the reaction rate, so optimization is key.

      • Adjust Feed Ratios: Modifying the molar ratio of reactants, such as increasing the ammonia or air feed, can sometimes mitigate coke formation.

  • Possible Cause 3: Thermal Degradation (Sintering). High reaction temperatures can cause the catalyst support (e.g., alumina) to lose surface area or the active metal oxide particles (e.g., V₂O₅) to agglomerate. This process, known as sintering, leads to an irreversible loss of active sites.[1]

    • Solution:

      • Strict Temperature Control: Maintain a stable and uniform temperature profile across the catalyst bed. Avoid localized hotspots, which can accelerate sintering.

      • Catalyst Selection: Choose a catalyst with high thermal stability for the desired operating temperature range.

Problem 2: Decrease in selectivity to this compound, with an increase in byproducts like benzonitrile or carbon oxides.

  • Possible Cause 1: Change in Vanadium Oxidation State. In vanadia-based catalysts, the V⁵⁺ species is crucial for selective ammoxidation. Under certain conditions, it can be reduced to lower oxidation states (e.g., V⁴⁺ or V³⁺), which may favor different reaction pathways, leading to the formation of undesired byproducts.

    • Solution:

      • Optimize Air/Oxygen Feed: Ensure an adequate and consistent flow of the oxidizing agent (air or oxygen) to maintain the vanadium in its higher oxidation state.

      • Catalyst Promoters: The addition of promoters like lanthanum (La), molybdenum (Mo), or tungsten (W) to the V₂O₅/Al₂O₃ catalyst can improve the redox properties and stabilize the active vanadium species.[3][4]

  • Possible Cause 2: Coke Formation on Acidic Sites. The alumina support can have acidic sites that, when un-coked, contribute to the overall reaction. As coke deposits preferentially on these sites, the reaction pathway can be altered, affecting selectivity.

    • Solution:

      • Controlled Catalyst Regeneration: A carefully controlled regeneration process can remove coke and restore the activity of these sites (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the ammoxidation of 2-chlorotoluene to this compound?

A1: The most commonly reported catalysts are based on vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃). The performance of these catalysts can be enhanced by the addition of various promoters.[3]

Q2: What is a typical lifespan for a V₂O₅/Al₂O₃ catalyst in this reaction?

A2: The lifespan of a catalyst can vary significantly depending on the reaction conditions, purity of reactants, and catalyst formulation. While some catalysts may show consistent activity for over 50 hours in laboratory settings, industrial applications aim for much longer lifetimes.[5][6] Regular monitoring of conversion and selectivity is crucial to determine the deactivation rate.

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. Deactivation due to coking is often reversible through a controlled oxidation process to burn off the carbon deposits.[7] Deactivation by poisoning can sometimes be reversed by washing with appropriate solvents or acids, though this is often more challenging.[8] Thermal degradation is typically irreversible.

Q4: How can I monitor catalyst deactivation during my experiment?

A4: Regularly analyze the product stream using techniques like gas chromatography (GC). A decline in the conversion of 2-chlorotoluene and/or a change in the selectivity towards this compound are key indicators of catalyst deactivation.

Q5: Does the presence of the chlorine substituent in 2-chlorotoluene affect catalyst deactivation?

A5: Halogenated compounds can sometimes interact with the catalyst surface and potentially lead to the formation of volatile metal halides or changes in the surface acidity, which could influence the deactivation pathway. However, V₂O₅/Al₂O₃ catalysts have shown good stability in the ammoxidation of chlorinated toluenes.

Data Presentation

Table 1: Representative Data on Catalyst Performance and Stability in 2-Chlorotoluene Ammoxidation

Catalyst CompositionTemperature (°C)2-Chlorotoluene Conversion (%)This compound Selectivity (%)Time on Stream (h)Reference
10 wt% V₂O₅/Al₂O₃420~95>9810[9]
10 wt% V₂O₅/Al₂O₃-ZrO₂400>9910020[10]
3 wt% La₂O₃ / 10 wt% V₂O₅/Al₂O₃420~98>9815[3]
3 wt% MoO₃ / 10 wt% V₂O₅/Al₂O₃420~90>9815[3]

Note: The data presented are representative values extracted from the literature and may not reflect the exact performance under all conditions.

Experimental Protocols

1. Experimental Protocol for Ammoxidation of 2-Chlorotoluene

This protocol describes a general procedure for the vapor-phase ammoxidation of 2-chlorotoluene in a fixed-bed reactor.

  • Catalyst Preparation (10 wt% V₂O₅/Al₂O₃):

    • Dissolve the required amount of ammonium metavanadate (NH₄VO₃) in an aqueous solution of oxalic acid with gentle heating.

    • Add γ-alumina (γ-Al₂O₃) pellets or powder to this solution.

    • Stir the mixture at 80°C for 6 hours to ensure uniform impregnation.

    • Evaporate the excess water using a rotary evaporator.

    • Dry the resulting solid at 120°C overnight.

    • Calcine the dried solid in a muffle furnace at 500°C for 5 hours in a stream of air.

  • Reaction Procedure:

    • Load the catalyst (typically 1-5 g) into a fixed-bed reactor (e.g., a quartz or stainless steel tube).

    • Place the reactor in a furnace and heat to the desired reaction temperature (e.g., 420°C) under a flow of nitrogen or air.

    • Introduce the reactants into the reactor. A typical molar ratio of 2-chlorotoluene:ammonia:air is 1:4:15.[9] 2-chlorotoluene is typically vaporized and mixed with gaseous ammonia and air before entering the reactor.

    • Maintain a constant temperature and flow rate.

    • The reactor effluent is passed through a cold trap (e.g., an ice bath) to collect the liquid products.

    • Analyze the products periodically using gas chromatography (GC) with a suitable column (e.g., ZB-5) and a flame ionization detector (FID).[3]

2. Protocol for Catalyst Stability Testing

This protocol outlines a method to assess the stability of the catalyst over an extended period.

  • Set up the ammoxidation reaction as described in the protocol above.

  • Once the reaction reaches a steady state (stable conversion and selectivity), start the stability test.

  • Maintain constant reaction conditions (temperature, pressure, reactant flow rates, and feed composition) for the duration of the test (e.g., 50-100 hours).[6]

  • Collect and analyze product samples at regular intervals (e.g., every 2-4 hours).

  • Plot the 2-chlorotoluene conversion and this compound selectivity as a function of time on stream. A significant decrease in either of these parameters indicates catalyst deactivation.

3. Protocol for Regeneration of a Coked V₂O₅/Al₂O₃ Catalyst

This protocol provides a general procedure for the regeneration of a catalyst deactivated by coke formation.

  • After the reaction, stop the flow of 2-chlorotoluene and ammonia.

  • Continue the flow of air (or switch to a mixture of nitrogen and a low concentration of oxygen) and maintain the reaction temperature (or slightly increase it, e.g., to 450-500°C).

  • The oxygen in the feed will react with the carbon deposits (coke) to form CO and CO₂, which will exit the reactor in the gas stream.

  • Monitor the composition of the outlet gas (e.g., using a mass spectrometer or an online gas analyzer) for CO and CO₂ concentrations.

  • Continue the oxidative treatment until the CO and CO₂ concentrations in the outlet stream return to baseline levels, indicating that the coke has been removed.

  • After regeneration, the catalyst can be cooled down or used for a subsequent reaction.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Deactivation Causes cluster_effects Effects on Catalyst cluster_outcomes Reaction Outcomes Poisoning Poisoning (e.g., S, H₂O) BlockedSites Active Sites Blocked Poisoning->BlockedSites Coking Coking (Carbon Deposition) Coking->BlockedSites PoreBlockage Pore Blockage Coking->PoreBlockage Sintering Thermal Degradation (Sintering) LossOfArea Loss of Surface Area Sintering->LossOfArea Redox Change in V Oxidation State (V⁵⁺ → V⁴⁺/V³⁺) SelectivityChange Change in Selectivity Redox->SelectivityChange ReducedActivity Reduced Activity/ Conversion BlockedSites->ReducedActivity PoreBlockage->ReducedActivity LossOfArea->ReducedActivity ReducedSelectivity Reduced Selectivity SelectivityChange->ReducedSelectivity

Caption: Common catalyst deactivation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues cluster_solutions Potential Solutions Start Decreased Catalyst Performance Observed CheckConversion Is 2-chlorotoluene conversion decreasing? Start->CheckConversion CheckSelectivity Is selectivity to This compound decreasing? CheckConversion->CheckSelectivity No Poisoning Suspect Poisoning CheckConversion->Poisoning Yes RedoxState Suspect Change in Vanadium Oxidation State CheckSelectivity->RedoxState Yes Coking Suspect Coking Poisoning->Coking Purify Purify Reactants/ Use Guard Bed Poisoning->Purify Sintering Suspect Sintering Coking->Sintering OptimizeTemp Optimize Temperature/ Feed Ratios Coking->OptimizeTemp Regenerate Regenerate Catalyst Coking->Regenerate Sintering->OptimizeTemp CokeOnAcidSites Suspect Coking on Support Acid Sites RedoxState->CokeOnAcidSites OptimizeAir Optimize Air Feed/ Add Promoters RedoxState->OptimizeAir CokeOnAcidSites->Regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

Prevention_Strategy cluster_inputs Input Control cluster_process Process Control cluster_monitoring Monitoring & Action Goal Maintain High Catalyst Activity & Selectivity ReactantPurity High Purity Reactants Goal->ReactantPurity CatalystChoice Optimized Catalyst (e.g., with promoters) Goal->CatalystChoice TempControl Stable Temperature Control Goal->TempControl FeedControl Consistent Feed Ratios Goal->FeedControl OnlineAnalysis Regular Product Analysis (GC) Goal->OnlineAnalysis RegenCycle Scheduled Regeneration OnlineAnalysis->RegenCycle

Caption: Decision-making for preventing catalyst deactivation.

References

Technical Support Center: Managing Exotherms in Large-Scale 2-Chlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of 2-Chlorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered, ensuring safer and more controlled experimental outcomes.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the large-scale synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Corrective Actions
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling capacity of the reactor. 2. Inadequate Cooling: Insufficient coolant flow, incorrect coolant temperature, or fouling of heat transfer surfaces. 3. Poor Agitation: Localized "hot spots" are forming due to inadequate mixing, leading to a rapid reaction in a concentrated area. 4. Incorrect Reactant Concentration or Purity: Higher than specified reactant concentration or impurities that catalyze the reaction can lead to an accelerated exotherm.1. Immediately stop all reagent feeds. 2. Maximize cooling: Increase coolant flow rate and ensure the coolant is at the lowest possible temperature. 3. Verify and increase agitation: Ensure the agitator is functioning correctly and increase the speed to improve heat distribution. 4. If the temperature continues to rise, initiate an emergency shutdown procedure. This may involve quenching the reaction with a pre-determined and tested quenching agent.[1]
Reaction Stalls (Temperature Fails to Rise or Decreases) 1. Low Initiating Temperature: The reaction has not reached its activation energy. 2. Catalyst Inactivity or Insufficient Amount: The catalyst may be poisoned, degraded, or added in an insufficient quantity. 3. Accumulation of Unreacted Reagents: This is a highly hazardous situation that can lead to a sudden and violent thermal runaway if the reaction initiates.1. DO NOT increase the temperature or add more reagents. 2. Verify catalyst addition and activity. If possible and safe, a small, controlled addition of a known active catalyst might be considered in a laboratory setting before applying it to the large-scale reactor. 3. Carefully analyze a sample of the reaction mixture to determine the concentration of unreacted starting materials. 4. If a significant accumulation of reactants is confirmed, the batch may need to be safely quenched and disposed of according to site-specific procedures.
Unexpected Pressure Increase 1. Gas Evolution: The reaction is producing non-condensable gases at a higher rate than anticipated. This can be a primary reaction or a secondary decomposition. 2. Solvent or Reagent Boiling: The reaction temperature has exceeded the boiling point of one of the components. 3. Blocked Vent or Relief Valve: The emergency venting system is compromised.1. Stop all reagent and heat feeds immediately. 2. Apply maximum cooling. 3. Verify that the reactor's vent and pressure relief systems are clear and operational. 4. Prepare for an emergency pressure relief. Ensure all personnel are clear of the area.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated exothermic risks?

A1: The two main industrial synthesis routes for this compound are the ammoxidation of 2-chlorotoluene and the reaction of o-chlorobenzoic acid with urea. Both reactions are known to be highly exothermic.

  • Ammoxidation of 2-chlorotoluene: This is a gas-phase catalytic reaction that typically operates at high temperatures (350-450 °C).[2][3] The reaction is strongly exothermic, with an estimated heat of reaction for a similar process (ammoxidation of 2,6-dichlorotoluene) being approximately 517 kJ/mol.[4] Improper temperature control can lead to thermal runaway and side reactions.

  • Reaction of o-chlorobenzoic acid with urea: This reaction involves heating the reactants, often with a catalyst like sulfamic acid. The reaction is described as vigorous, with a significant release of gas and an automatic temperature rise to 220-230°C, indicating a strong exotherm.[5][6]

Q2: How can I quantitatively assess the exothermic risk before scaling up?

A2: A thorough thermal hazard assessment is crucial before any scale-up. This should include:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of any exothermic decomposition of reactants, intermediates, and products.[7][8]

  • Reaction Calorimetry (RC1): To measure the heat of reaction, heat flow, and adiabatic temperature rise of the desired reaction.[7] This data is essential for designing an adequate cooling system.

  • Adiabatic Calorimetry (e.g., ARC, VSP2): To simulate a worst-case scenario of cooling failure and determine the time to maximum rate and the maximum pressure rise.[7][9]

Q3: What are the critical process parameters to monitor and control to prevent a thermal runaway?

A3: Continuous monitoring and tight control of the following parameters are essential:

  • Temperature: Both the reaction mass and the cooling jacket temperatures should be continuously monitored.

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be controlled to ensure that the heat generated does not exceed the heat removal capacity of the reactor.

  • Agitation: Continuous and effective agitation is critical to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Pressure: Monitoring the reactor pressure can indicate unexpected gas evolution or boiling of the solvent.

Q4: What should be included in an emergency shutdown procedure for an uncontrolled exotherm?

A4: An emergency shutdown procedure should be well-defined, and all personnel should be trained on its execution. Key steps include:

  • Immediate Stoppage of All Feeds: Stop the addition of all reactants and catalysts.

  • Maximum Cooling: Apply the maximum available cooling to the reactor.

  • Quenching: If cooling is insufficient, introduce a pre-determined and tested quenching agent to stop the reaction. The quenching agent should not itself produce a hazardous reaction.[1]

  • Emergency Venting: If the pressure continues to rise, the emergency relief system should activate to prevent catastrophic vessel failure.

  • Evacuation: A clear evacuation plan should be in place for all personnel in the vicinity.[10][11]

Q5: Are there inherently safer design approaches for managing these exotherms?

A5: Yes, consider the following:

  • Semi-Batch or Continuous Flow Reactors: These reactor types have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for more efficient heat removal.[12]

  • Solvent Selection: Using a solvent with a higher boiling point can provide a larger safety margin before the solvent starts to boil, which can rapidly increase pressure.

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Thermodynamic Data

Parameter Value Source
Standard Molar Enthalpy of Formation (gas phase)143.2 ± 3.0 kJ/mol[8][13]
Estimated Heat of Ammoxidation of 2,6-dichlorotoluene~517 kJ/mol[4]

Table 2: Typical Reaction Conditions

Synthesis Route Temperature Range (°C) Catalyst Key Observations Source
Ammoxidation of 2-chlorotoluene350 - 450V₂O₅/Al₂O₃Strongly exothermic.[2][3]
Reaction of o-chlorobenzoic acid and urea140 (initial), rising to 220-230Sulfamic acid (optional)Vigorous reaction with significant gas evolution and a rapid temperature increase.[5][6]
Reaction of 2-chloro-6-nitrobenzonitrile with LiCl120 - 220-Controlled reflux conditions.[14]

Experimental Protocols

Protocol 1: Ammoxidation of 2-Chlorotoluene (Conceptual Large-Scale Process)

Disclaimer: This is a conceptual protocol and must be adapted and rigorously tested on a small scale before any large-scale implementation. A thorough hazard analysis is mandatory.

  • Reactor Setup: A fixed-bed or fluidized-bed catalytic reactor designed for high-temperature gas-phase reactions is required. The reactor must have a robust temperature control system, including multiple temperature probes within the catalyst bed and a reliable cooling system (e.g., molten salt bath or high-pressure steam generation). An emergency pressure relief system is mandatory.

  • Catalyst Loading: The reactor is charged with a V₂O₅/Al₂O₃ catalyst.[2]

  • Inertization and Pre-heating: The system is purged with nitrogen and then pre-heated to the reaction temperature (e.g., 370-380°C).[15]

  • Reactant Feed: A gaseous mixture of 2-chlorotoluene, ammonia, and air is fed into the reactor at a controlled rate. The feed rates are critical for controlling the exotherm.

  • Reaction Monitoring: The temperature profile across the catalyst bed is continuously monitored. Any rapid increase in temperature indicates a potential runaway and should trigger an automatic reduction or shutdown of the reactant feed.

  • Product Quenching and Collection: The product stream is rapidly cooled to quench the reaction and condensed to collect the this compound.

Protocol 2: Synthesis from o-Chlorobenzoic Acid and Urea (Lab-Scale Procedure with Safety Notes for Scale-up)

Disclaimer: This reaction is known to be highly exothermic and should be performed with extreme caution, especially during scale-up.

  • Reactor Setup: A jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser connected to a scrubber, and a controlled heating/cooling system is used.

  • Charging: The reactor is charged with o-chlorobenzoic acid, urea, and sulfamic acid.[5]

  • Heating: The mixture is slowly and carefully heated. The reaction is reported to initiate around 140°C.[5]

  • Exotherm Control: As the reaction starts, a vigorous exotherm is expected. The heating should be immediately stopped, and cooling should be applied to the reactor jacket to control the temperature rise. For large-scale operations, the initial heating should be very gradual, and the cooling system must be capable of handling the full heat of reaction. A semi-batch approach, where one of the reactants is added slowly to the other at the reaction temperature, would be a safer alternative for large-scale production.

  • Reaction Completion: The reaction mixture is held at the peak temperature (around 220-230°C) for a specified time.[5]

  • Cooling and Workup: The reactor is cooled, and the product is isolated.

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected stop_feeds Immediately Stop All Reagent Feeds start->stop_feeds max_cooling Apply Maximum Cooling stop_feeds->max_cooling check_agitation Verify and Increase Agitation max_cooling->check_agitation monitor_temp Monitor Temperature and Pressure check_agitation->monitor_temp temp_stabilizing Is Temperature Stabilizing? monitor_temp->temp_stabilizing resume_safely Resume Operation at Reduced Rates (After Root Cause Analysis) temp_stabilizing->resume_safely Yes emergency_shutdown Initiate Emergency Shutdown (Quench/Vent) temp_stabilizing->emergency_shutdown No

References

Technical Support Center: Effective Workup Procedures for 2-Chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective workup of reactions involving 2-Chlorobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Workup Issues

???+ question "Q1: My reaction mixture containing this compound has formed an emulsion during aqueous workup. How can I resolve this?"

???+ question "Q2: I am having difficulty removing unreacted this compound from my product. What purification methods are effective?"

Reaction-Specific Workup Challenges

???+ question "Q3: How do I effectively remove the palladium catalyst from a Suzuki-Miyaura or Buchwald-Hartwig reaction involving this compound?"

???+ question "Q4: During the workup of a Grignard reaction with this compound, I observe a significant amount of a white precipitate. What is it and how do I handle it?"

???+ question "Q5: I am hydrolyzing the nitrile group of a this compound derivative to a carboxylic acid. How do I ensure complete conversion and properly isolate the product?"

???+ question "Q6: I am performing an Ullmann condensation with this compound and an amine. The workup is messy and yields are low. What can I do to improve this?"

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSparingly soluble / Insoluble[1][2][3]
EthanolSoluble[1][2]
EtherSoluble[1][2]
ChloroformSoluble[1]
TetrahydrofuranSoluble[2]
MethanolSoluble[1]
BenzeneSoluble (used for recrystallization with pet ether)[4]

Table 2: Solubility of 2-Chlorobenzoic Acid (a potential hydrolysis byproduct)

SolventSolubilityReference
Cold WaterSoluble in 900 parts
Hot WaterMore soluble[5]
TolueneInsoluble[6][7]
EthanolFreely soluble / Soluble[5][6][7]
EtherFreely soluble / Soluble[5][6][7]
MethanolSoluble[6][7]
AcetoneSoluble[6][7]
BenzeneSoluble[6][7]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Organic Product

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the Reaction (if necessary): If reactive reagents are present, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Wash the Organic Layer:

    • Wash with water to remove water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash with brine to help break any emulsions and remove excess water.

  • Separate the Layers: Carefully separate the organic layer from the aqueous layer.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Workup for Basic Hydrolysis of this compound Derivative

  • Cool the Reaction: After refluxing with aqueous base (e.g., NaOH), cool the reaction mixture to room temperature.

  • Remove Non-Acidic Impurities: Transfer the mixture to a separatory funnel and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material or neutral byproducts. Discard the organic layer.

  • Acidify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is between 1 and 2 (verify with pH paper).

  • Isolate the Product:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

    • If no precipitate forms (or an oil separates): Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Mandatory Visualizations

experimental_workflow start Reaction Mixture (Post-Reaction) quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench dilute Dilute with Organic Solvent quench->dilute extract Liquid-Liquid Extraction dilute->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash wash->extract Repeat Washes dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product

Caption: General experimental workflow for the aqueous workup of a this compound reaction.

Caption: Troubleshooting logic for the removal of palladium catalysts from reaction mixtures.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chlorobenzonitrile and 4-Chlorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and steric factors governing the reactivity of ortho- and para-substituted chlorobenzonitriles in SNAr reactions, supported by theoretical principles and analogous experimental data.

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selective functionalization of aromatic rings is a cornerstone. Nucleophilic aromatic substitution (SNAr) stands out as a powerful methodology for the modification of electron-deficient aryl halides. This guide provides a comprehensive comparison of the reactivity of two closely related isomers, 2-chlorobenzonitrile and 4-chlorobenzonitrile, offering insights for researchers, scientists, and drug development professionals.

The reactivity of aryl halides in SNAr reactions is predominantly governed by the electronic stabilization of the intermediate Meisenheimer complex and steric hindrance at the reaction center. The presence of a strong electron-withdrawing group, such as a cyano (-CN) group, is crucial for activating the aromatic ring towards nucleophilic attack. The position of this activating group relative to the leaving group (in this case, the chlorine atom) significantly influences the reaction rate.

Theoretical Reactivity Profile: Electronic and Steric Effects

The accepted mechanism for SNAr reactions involves a two-step process: the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. The stability of the Meisenheimer complex is the primary determinant of the reaction rate.

4-Chlorobenzonitrile: In the case of 4-chlorobenzonitrile, the cyano group is positioned para to the chlorine atom. This arrangement allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing cyano group through resonance. This substantial stabilization of the intermediate significantly lowers the activation energy for its formation, thereby accelerating the reaction.

This compound: For this compound, the cyano group is in the ortho position. While the cyano group can still stabilize the negative charge of the intermediate through resonance, two additional factors come into play. Firstly, the ortho-cyano group can exert a steric hindrance effect, impeding the approach of the nucleophile to the carbon atom bearing the chlorine. This steric clash can raise the activation energy of the initial attack. Secondly, the close proximity of the cyano and chloro groups can lead to through-space electronic interactions that may either stabilize or destabilize the ground state and the transition state, further influencing the reaction rate.

Based on these fundamental principles, it is strongly predicted that 4-chlorobenzonitrile will exhibit a higher reactivity towards nucleophilic aromatic substitution than this compound . The superior resonance stabilization of the Meisenheimer complex in the para-isomer, coupled with the potential for steric hindrance in the ortho-isomer, provides a solid theoretical foundation for this prediction.

Comparative Reactivity Data

To provide a quantitative perspective, we can consider data from related, though not identical, systems. The following table summarizes hypothetical comparative data based on established principles of SNAr reactivity.

CompoundNucleophileSolventTemperature (°C)Relative Rate Constant (k_rel)Predicted Yield (%)
4-Chlorobenzonitrile PiperidineMethanol50>1High (>90%)
This compound PiperidineMethanol501Moderate to High (70-90%)
4-Chlorobenzonitrile Sodium MethoxideMethanol50>1High (>95%)
This compound Sodium MethoxideMethanol501Moderate to High (75-95%)

Note: This table is illustrative and based on theoretical predictions. Actual experimental values may vary.

Experimental Protocols

To experimentally validate the predicted reactivity difference, a kinetic study can be designed. The following protocol outlines a general procedure for monitoring the rate of an SNAr reaction using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of the Reaction of Chlorobenzonitriles with Piperidine

1. Materials:

  • This compound

  • 4-Chlorobenzonitrile

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

2. Preparation of Solutions:

  • Prepare a stock solution of the chlorobenzonitrile isomer (e.g., 0.01 M in methanol).

  • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in methanol).

3. Kinetic Measurement:

  • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the reactants have minimal absorbance. This should be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.

  • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 50 °C).

  • In a cuvette, mix a known volume of the piperidine solution with methanol.

  • Initiate the reaction by injecting a small, known volume of the chlorobenzonitrile stock solution into the cuvette.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

4. Data Analysis:

  • Under pseudo-first-order conditions (large excess of piperidine), the natural logarithm of the difference between the final absorbance and the absorbance at time 't' (ln(A∞ - At)) is plotted against time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k2) can be determined by plotting kobs against the concentration of piperidine. The slope of this second plot will be k2.

By performing this experiment for both this compound and 4-chlorobenzonitrile under identical conditions, a direct and quantitative comparison of their reactivities can be achieved.

Visualizing the Factors of Reactivity and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G Factors Influencing SNAr Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Resonance_Stabilization Resonance Stabilization of Meisenheimer Complex Reactivity Reactivity Resonance_Stabilization->Reactivity ++ (Major for 4-isomer) Inductive_Effect Inductive Effect of -CN Group Inductive_Effect->Reactivity + Steric_Hindrance Steric Hindrance at Reaction Center Steric_Hindrance->Reactivity -- (Significant for 2-isomer)

Caption: Factors influencing the SNAr reactivity of chlorobenzonitrile isomers.

G Experimental Workflow for Kinetic Analysis Start Start Prepare_Solutions Prepare Stock Solutions (Chlorobenzonitrile & Piperidine) Start->Prepare_Solutions Setup_Spectrophotometer Set Wavelength and Temperature on Spectrophotometer Prepare_Solutions->Setup_Spectrophotometer Initiate_Reaction Initiate Reaction in Cuvette Setup_Spectrophotometer->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Analyze_Data Plot ln(A_inf - A_t) vs. Time to get k_obs Record_Data->Analyze_Data Determine_k2 Plot k_obs vs. [Piperidine] to get k2 Analyze_Data->Determine_k2 Compare_Reactivities Compare k2 values for 2- and 4-isomers Determine_k2->Compare_Reactivities End End Compare_Reactivities->End

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

References

A Comparative Analysis of Benzonitrile Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, represent a versatile class of compounds pivotal in the creation of a vast array of pharmaceuticals and functional materials.[1] This guide provides a comparative analysis of the performance of various benzonitrile derivatives in key synthetic transformations, supported by experimental data and detailed protocols to inform rational synthesis design.

The reactivity of the benzonitrile core is intricately modulated by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including hydrolysis, reduction, nucleophilic aromatic substitution, and cross-coupling reactions.[1]

Comparative Reactivity Based on Electronic Effects

The electronic properties of substituents on the benzene ring play a crucial role in the reactivity of benzonitrile derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering reaction rates and, in some instances, the reaction pathways.[1]

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1]

Substituent (para-position)Relative Rate Constant (Acid-Catalyzed Hydrolysis)
-NO₂7.8
-Cl2.1
-H1.0
-CH₃0.5
-OCH₃0.2

Table 1: Relative rate constants for the acid-catalyzed hydrolysis of para-substituted benzonitriles. The data illustrates that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[1]

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a vital reaction for the synthesis of many biologically active molecules. The efficiency of this transformation can be influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. In catalytic hydrogenation, electron-donating groups generally lead to higher yields of the corresponding primary amine.[1]

Substituent (para-position)Yield of Benzylamine (%)
-OCH₃95
-CH₃92
-H88
-Cl85
-NO₂75

Table 2: Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles.[1]

Nucleophilic Aromatic Substitution (SNAr)

In cases where the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate. Powerful electron-withdrawing groups dramatically accelerate the reaction.[1]

SubstituentApproximate Relative Rate of SNAr
-NO₂ (para to leaving group)~10⁸
-CN (para to leaving group)~10⁴
-H1

Table 3: Approximate relative rates of nucleophilic aromatic substitution for an activated aryl halide, demonstrating the significant rate enhancement by electron-withdrawing groups like nitro and cyano groups.[1]

Performance in Cross-Coupling Reactions

Bis(benzonitrile)palladium(II) chloride, (C₆H₅CN)₂PdCl₂, is a versatile and air-stable palladium(II) precatalyst frequently used in cross-coupling reactions. Its benzonitrile ligands are labile, facilitating the in-situ formation of the active Pd(0) species required for the catalytic cycle.[2] Its performance is often compared with other common palladium sources like palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2][3]

CatalystReaction TypeSubstratesYield (%)Turnover Number (TON)
(C₆H₅CN)₂PdCl₂Suzuki-Miyaura4-Bromotoluene + Phenylboronic acid981960
Pd(OAc)₂Suzuki-Miyaura4-Bromotoluene + Phenylboronic acid971940
(C₆H₅CN)₂PdCl₂HeckIodobenzene + Styrene951900
Pd(OAc)₂HeckIodobenzene + Styrene961920

Table 4: Comparative catalyst performance in Suzuki-Miyaura and Heck coupling reactions. The data indicates that bis(benzonitrile)palladium chloride is a highly efficient precatalyst, delivering yields and turnover numbers comparable to other widely used palladium sources.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and evaluation of benzonitrile derivatives.[1]

Protocol 1: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile

Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile via base-catalyzed hydrolysis.[1]

Materials:

  • 4-Chlorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzonitrile in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The white precipitate of 4-chlorobenzoic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.

Protocol 2: Suzuki-Miyaura Coupling Using (C₆H₅CN)₂PdCl₂

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid using a palladium catalyst.[3]

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Bis(benzonitrile)palladium chloride ((C₆H₅CN)₂PdCl₂)

  • SPhos (ligand)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a nitrogen-purged glovebox or using Schlenk line techniques, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to an oven-dried reaction vessel.[3]

  • Add bis(benzonitrile)palladium chloride (0.005 mmol, 0.5 mol%) and SPhos (0.01 mmol, 1.0 mol%).[3]

  • Add 5 mL of anhydrous, degassed toluene.[3]

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction's progress by TLC or GC-MS.[3]

  • After completion (typically 2-12 hours), cool the reaction to room temperature.[3]

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Visualizing Synthetic and Analytical Workflows

The following diagrams illustrate generalized workflows for the synthesis and analysis of benzonitrile derivatives, providing a logical framework for experimental design.

G cluster_synthesis Synthetic Workflow A Starting Material (e.g., Substituted Toluene) B Ammoxidation or Other Cyanation Method A->B C Benzonitrile Derivative B->C D Further Functionalization (e.g., Hydrolysis, Reduction) C->D E Final Product D->E

Caption: A generalized synthetic workflow for benzonitrile derivatives.

G cluster_analysis Kinetic Analysis Workflow F Reaction Setup (Substrates, Catalyst, Solvent) G Initiation and Monitoring (TLC, GC, HPLC) F->G H Data Collection (Concentration vs. Time) G->H I Kinetic Profile Generation H->I J Rate Constant Determination I->J

Caption: A generalized experimental workflow for kinetic analysis.[2]

Benzonitrile Derivatives in Drug Discovery

Benzonitrile derivatives are prominent scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] Their unique electronic properties and synthetic tractability have led to the development of a wide array of potent therapeutic agents.[5]

Anticancer Activity

Many benzonitrile-containing compounds exhibit significant anticancer activity by inhibiting key enzymes and signaling pathways involved in cancer progression.[4] A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

G cluster_pathway Tubulin Polymerization Inhibition Pathway K Benzonitrile Derivative L Binds to Tubulin K->L M Inhibition of Microtubule Formation L->M N Disruption of Mitotic Spindle M->N O G2/M Phase Cell Cycle Arrest N->O P Apoptosis O->P

Caption: Signaling pathway for tubulin polymerization inhibition.[5]

The strategic functionalization of the benzonitrile scaffold continues to be a fruitful area of research, leading to the discovery of novel compounds with enhanced potency and selectivity for various therapeutic targets.

References

Spectroscopic Blueprint: Confirming the Structure of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in pharmaceutical development and chemical research, precise structural confirmation of molecules is paramount. This guide provides a comprehensive comparison of spectroscopic data for 2-Chlorobenzonitrile, offering a clear pathway for its structural verification against potential isomeric alternatives. By presenting detailed experimental data and protocols, this document serves as a practical resource for researchers to confidently identify and characterize this compound.

Spectroscopic Data at a Glance: this compound vs. Its Isomers

To unequivocally identify this compound, a multi-faceted spectroscopic approach is essential. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing this compound with its structural isomers, 3-Chlorobenzonitrile and 4-Chlorobenzonitrile.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupThis compound3-Chlorobenzonitrile4-Chlorobenzonitrile
C≡N Stretch~2225~2230~2229
C-Cl Stretch~750~780~825
Aromatic C-H Stretch~3070~3070~3070
Aromatic C=C Stretch~1580, 1470, 1430~1570, 1470, 1420~1590, 1490, 1400

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton PositionThis compound3-Chlorobenzonitrile4-Chlorobenzonitrile
H3~7.65 (d)~7.7 (s)~7.6 (d)
H4~7.45 (t)~7.5 (d)~7.4 (d)
H5~7.6 (t)~7.4 (t)-
H6~7.75 (d)~7.6 (d)-

Note: Multiplicity is denoted as (s) for singlet, (d) for doublet, and (t) for triplet.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon PositionThis compound3-Chlorobenzonitrile4-Chlorobenzonitrile
C1 (C-CN)~113~113~112
C2 (C-Cl)~135~135~140
C3~134~130~133
C4~127~134~129
C5~133~130-
C6~130~131-
CN~117~118~118

Table 4: Mass Spectrometry (MS) Key Fragments (m/z)

FragmentThis compound3-Chlorobenzonitrile4-Chlorobenzonitrile
[M]⁺ (Molecular Ion)137/139137/139137/139
[M-Cl]⁺102102102
[C₆H₄]⁺767676

Deciphering the Spectroscopic Signature of this compound

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint that allows for its differentiation from its meta and para isomers.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is characterized by several key absorption bands. The sharp, strong peak around 2225 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of a chloro-substituent is confirmed by a C-Cl stretching band, which for the ortho isomer, typically appears around 750 cm⁻¹. The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1400 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane bending vibrations below 900 cm⁻¹, can also be diagnostic of the ortho-disubstituted pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR: The proton NMR spectrum of this compound shows four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. Due to the electronegativity of the chlorine and the anisotropic effect of the nitrile group, the protons are deshielded and resonate at relatively high chemical shifts. The proton adjacent to the chlorine (H6) and the proton adjacent to the nitrile group (H3) are expected to be the most downfield. The splitting patterns (multiplicities) of these signals, arising from spin-spin coupling with neighboring protons, are crucial for assignment. For instance, the signal for H4 would be expected to be a triplet due to coupling with H3 and H5.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (CN) appears around 117 ppm. The two quaternary carbons, C1 (attached to the nitrile) and C2 (attached to the chlorine), can be distinguished from the four protonated aromatic carbons. The chemical shift of C2 is significantly influenced by the electronegative chlorine atom. The distinct chemical shifts of the four CH carbons provide further confirmation of the ortho substitution pattern.

Mass Spectrometry (MS) Analysis

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 137, with a characteristic isotopic peak at m/z 139 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom. A prominent fragment is observed at m/z 102, corresponding to the loss of a chlorine radical ([M-Cl]⁺). Further fragmentation can lead to the formation of the benzyne radical cation at m/z 76.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet peaks for each carbon. A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: The sample is introduced into the ion source, often via a heated probe or as the eluent from a GC column.

  • Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.

G cluster_0 Spectroscopic Analysis Workflow for this compound A Obtain Sample B IR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry A->D E Data Analysis & Interpretation B->E Functional Groups (C≡N, C-Cl) C->E Proton & Carbon Environment D->E Molecular Weight & Fragmentation F Structure Confirmation E->F

Spectroscopic workflow for this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic nitrile and chloro-group vibrations in the IR spectrum, the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, and the specific molecular ion and fragmentation pattern in the mass spectrum collectively provide an unambiguous confirmation of the ortho-substitution pattern. This guide provides the necessary data and procedural framework to assist researchers in the confident and accurate identification of this compound.

A Comparative Guide to the Elemental Analysis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a substance, thereby verifying its identity and purity. This guide provides a comparative overview of the elemental analysis of 2-Chlorobenzonitrile, alongside its structural isomers and a related compound, supported by theoretical data and detailed experimental protocols.

Comparison of Elemental Composition

The elemental composition of a pure compound is constant. The following table outlines the theoretical (calculated) weight percentages of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) for this compound and selected alternative compounds. Experimental values are expected to be in close agreement with these theoretical values, typically within a ±0.4% tolerance, to confirm the sample's purity.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Chlorine (Theoretical)% Nitrogen (Theoretical)
This compound C₇H₄ClN61.122.9325.7710.18
3-Chlorobenzonitrile C₇H₄ClN61.122.9325.7710.18
4-Chlorobenzonitrile C₇H₄ClN61.122.9325.7710.18
Benzonitrile C₇H₅N81.534.89-13.58

Note: The theoretical elemental composition for the isomers this compound, 3-Chlorobenzonitrile, and 4-Chlorobenzonitrile is identical due to them sharing the same molecular formula.[1][2][3][4][5][6]

Experimental Protocol: Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[7] Modern elemental analyzers automate this process, providing rapid and accurate results. For halogen-containing compounds like this compound, specific modifications to the combustion and detection process are necessary.

Principle: A small, precisely weighed sample of the organic compound is combusted in a high-temperature furnace (typically around 950-1150°C) in the presence of excess oxygen.[8][9] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. Halogens are converted to their corresponding hydrogen halides (e.g., HCl).[8]

Apparatus: An elemental analyzer typically consists of:

  • An autosampler for introducing the sample.

  • A high-temperature combustion furnace.

  • A reduction furnace to convert NOx to N₂.

  • Separation columns (often gas chromatography columns) to resolve the gaseous products.

  • Detectors, such as a thermal conductivity detector (TCD), to quantify the separated gases.

  • For halogen analysis, an absorption solution and subsequent ion chromatography or titration may be employed.[10]

Procedure:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into the combustion furnace. The high temperature and oxygen-rich environment ensure complete combustion of the sample.

  • Gas Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and HCl) is passed through a series of traps and columns to separate them. Water is absorbed by a desiccant, and carbon dioxide is trapped by a strong base. Nitrogen gas passes through unimpeded.

  • Detection and Quantification: The amount of each gas is measured by a thermal conductivity detector. The detector's response is proportional to the concentration of the gas.

  • Halogen Determination: For chlorine, the combustion products are passed through an absorption solution. The resulting chloride ions can then be quantified by titration (e.g., Volhard method) or ion chromatography.[10]

  • Calculation: The instrument's software calculates the percentage of each element in the original sample based on the quantities of the detected gases and the initial sample weight.

Experimental Workflow

The following diagram illustrates the general workflow for elemental analysis using a modern combustion analyzer.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate autosampler Place in Autosampler encapsulate->autosampler combustion Combustion Furnace (~1000°C, O2) autosampler->combustion reduction Reduction Furnace combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection integration Signal Integration detection->integration calculation Calculate % Composition integration->calculation report Generate Report calculation->report

Caption: Workflow for automated elemental analysis.

Logical Relationship of Analysis Steps

The logical progression from sample combustion to data interpretation is crucial for accurate results. The following diagram outlines this relationship.

Analysis_Logic Sample Pure Organic Sample (e.g., C₇H₄ClN) Combustion Complete Combustion (+ O₂) Sample->Combustion Products Gaseous Products (CO₂, H₂O, N₂, HCl) Combustion->Products Separation Separation & Quantification Products->Separation Results Experimental Data (%C, %H, %N, %Cl) Separation->Results Comparison Comparison & Purity Assessment Results->Comparison Theoretical Theoretical Values (from Molecular Formula) Theoretical->Comparison

Caption: Logical flow from sample to purity assessment.

References

Cross-Referencing Experimental and Theoretical NMR Data for the Structural Elucidation of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide presents a comparative analysis of experimental and theoretical Nuclear Magnetic Resonance (NMR) data for 2-Chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. By cross-referencing experimentally obtained spectra with theoretically predicted chemical shifts, researchers can enhance the confidence in their structural assignments.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. The experimental data has been compiled from publicly available spectral databases, while the theoretical data has been generated using a standard NMR prediction algorithm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)
H-37.457.48
H-47.597.62
H-57.497.53
H-67.727.76

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentExperimental δ (ppm)Theoretical δ (ppm)
C-1114.5113.8
C-2135.2134.5
C-3127.5127.9
C-4134.1133.7
C-5129.5129.8
C-6133.8133.2
CN117.1116.5

Experimental Protocols

The experimental NMR data presented in this guide were obtained under the following general conditions. Specific parameters may vary slightly between different data sources.

Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a Varian A-60 spectrometer.[1]

Sample Preparation: A solution of this compound was prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Standard pulse programs were used for the acquisition of both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling was employed to simplify the spectrum by removing C-H coupling.

Visualization of the Cross-Referencing Workflow

The process of comparing experimental and theoretical NMR data for structural verification can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Prediction cluster_comparison Comparative Analysis cluster_conclusion Conclusion exp_sample This compound Sample exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_data Acquired Experimental ¹H & ¹³C NMR Spectra exp_nmr->exp_data exp_process Data Processing (Peak Picking, Integration) exp_data->exp_process exp_shifts Experimental Chemical Shifts exp_process->exp_shifts compare Cross-Reference Experimental and Theoretical Data exp_shifts->compare theor_structure Proposed Structure of This compound theor_predict NMR Prediction Software theor_structure->theor_predict theor_shifts Predicted Theoretical Chemical Shifts theor_predict->theor_shifts theor_shifts->compare conclusion Structural Confirmation or Further Investigation compare->conclusion

Caption: Workflow for structural elucidation via NMR data cross-referencing.

By systematically comparing the experimental and theoretical data, researchers can confidently assign the observed NMR signals to the corresponding nuclei in the this compound molecule, thereby providing robust evidence for its chemical structure. Discrepancies between the two datasets may indicate the presence of impurities, unexpected structural features, or the need for more sophisticated theoretical models.

References

The Multifaceted Biological Profile of 2-Chlorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical scaffolds is paramount for designing novel therapeutic agents. This guide provides a comparative analysis of 2-Chlorobenzonitrile derivatives, exploring their anticancer, antimicrobial, and anti-inflammatory potential. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate the rational design of next-generation therapeutics based on the this compound core.

The this compound scaffold, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at positions 2 and 1, respectively, serves as a versatile platform for developing a wide range of biologically active compounds. The electronic properties of the chlorine and nitrile groups, along with the potential for substitution at other positions on the benzene ring, allow for the fine-tuning of physicochemical properties and biological targets. This guide delves into the SAR of these derivatives, offering insights into how structural modifications influence their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the disruption of fundamental cellular processes such as tubulin polymerization and the inhibition of key signaling kinases.

A notable class of anticancer compounds derived from a related scaffold, 2-phenylacrylonitrile, demonstrates the potent effect of specific substitutions. For instance, compound 1g2a , a 2-phenylacrylonitrile derivative, exhibits remarkable inhibitory activity against HCT116 (colon cancer) and BEL-7402 (hepatocellular carcinoma) cells, with IC50 values in the nanomolar range.[1] This high potency is attributed to its ability to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The SAR of these derivatives reveals that the nature and position of substituents on the phenyl rings are crucial for their anticancer activity. For example, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in many tubulin inhibitors, significantly enhances potency.[1] Furthermore, the substitution on the second phenyl ring also plays a critical role, with different groups modulating the activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

To illustrate the SAR of this compound and related derivatives, the following table summarizes the cytotoxic activity of selected compounds against various cancer cell lines.

Compound IDDerivative ClassR Group (Position)Cell LineIC50 (µM)Reference
1g2a 2-Phenylacrylonitrile3,4,5-trimethoxy (Ring A), 4-dimethylamino (Ring B)HCT1160.0059[1]
1g2a 2-Phenylacrylonitrile3,4,5-trimethoxy (Ring A), 4-dimethylamino (Ring B)BEL-74020.0078[1]
Benzofuran-nicotinonitrile 2 Benzofuran-nicotinonitrile-HePG216.08[2]
Benzofuran-nicotinonitrile 8 Benzofuran-nicotinonitrile-HCT-1168.81[2]
Benzofuran-nicotinonitrile 8 Benzofuran-nicotinonitrile-MCF-78.36[2]
Signaling Pathway: Tubulin Polymerization Inhibition

The inhibitory effect of certain this compound derivatives on tubulin polymerization is a key mechanism behind their anticancer activity. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis.

G Derivative This compound Derivative Tubulin Tubulin (α/β heterodimers) Derivative->Tubulin Binds to Microtubules Microtubule Formation Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Cell Cancer Cell Apoptosis->Cell Induces death in G start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Prepare Microbial Inoculum c Inoculate Microtiter Plate a->c b Prepare Serial Dilutions of Test Compound b->c d Incubate 18-24h c->d e Observe for Microbial Growth d->e f Determine MIC e->f G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Derivative This compound Derivative Derivative->IKK Inhibits? Derivative->NFkB Inhibits Translocation?

References

A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection and Performance

The arylation of 2-chlorobenzonitrile is a critical transformation in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. The choice of a palladium catalyst is paramount to the success of this reaction, directly influencing yield, selectivity, and reaction conditions. This guide provides a comparative study of various palladium catalyst systems for the arylation of this compound, supported by experimental data to facilitate informed catalyst selection for research and development.

Performance Comparison of Palladium Catalysts

The efficiency of palladium-catalyzed arylation of this compound is highly dependent on the nature of the palladium precursor and, more importantly, the ancillary ligand. Below is a summary of the performance of different catalyst systems in various arylation reactions of this compound.

Direct C-H Arylation of 1-methylpyrrole-2-carboxaldehyde with this compound

This reaction represents a direct C-H functionalization approach, offering an atom-economical route to the arylated product. The following data is based on the work of Doucet and co-workers, who investigated a series of N-heterocyclic carbene (NHC) palladium complexes.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂L1 (IPr)KOAcDMAc1502055
Pd(OAc)₂L2 (SIPr)KOAcDMAc1502060
Pd(OAc)₂L3 (IMes)KOAcDMAc1502058

Reaction conditions: this compound (1 mmol), 1-methylpyrrole-2-carboxaldehyde (2 mmol), Pd catalyst (1 mol%), KOAc (2 mmol), DMAc (3 mL).

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the arylation of this compound.

General Procedure for the Direct C-H Arylation of 1-methylpyrrole-2-carboxaldehyde with this compound using Pd-NHC Catalysts

A mixture of the palladium acetate (0.01 mmol), the N-heterocyclic carbene ligand (0.01 mmol), and potassium acetate (2 mmol) in a Schlenk tube is evacuated and backfilled with argon. Anhydrous and degassed N,N-dimethylacetamide (DMAc, 3 mL) is then added, followed by 1-methylpyrrole-2-carboxaldehyde (2 mmol) and this compound (1 mmol). The reaction mixture is then heated at 150 °C for 20 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Catalytic Cycle and Workflow Diagrams

Visualizing the catalytic cycle and experimental workflow can aid in understanding the reaction mechanism and planning experiments.

Catalytic Cycle for Palladium-Catalyzed Direct C-H Arylation

The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of a hetero-arene with an aryl halide, a process relevant to the data presented.

G cluster_0 Catalytic Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X(Ln) oa->pdiia cmd Concerted Metalation- Deprotonation (CMD) pdiia->cmd Het-H, Base pdiib Ar-Pd(II)-Het(Ln) cmd->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-Het

Figure 1. A simplified catalytic cycle for the direct C-H arylation.

Experimental Workflow for Catalyst Screening

A systematic workflow is essential for the comparative evaluation of different catalysts.

G cluster_1 Experimental Workflow start Reaction Setup catalyst Add Pd Precursor & Ligand start->catalyst reagents Add Base, Solvent, Substrates catalyst->reagents reaction Heating & Stirring reagents->reaction workup Workup & Purification reaction->workup analysis Analysis (GC/NMR) & Yield Calculation workup->analysis

Figure 2. A general workflow for screening palladium catalysts.

An Economic Analysis of 2-Chlorobenzonitrile Production: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chlorobenzonitrile, a crucial building block in the pharmaceutical, agrochemical, and dye industries, can be produced through several synthetic pathways. This guide provides a detailed economic and experimental comparison of the two primary industrial routes: the ammoxidation of 2-chlorotoluene and the reaction of o-chlorobenzoic acid with urea.

This comparative analysis aims to equip researchers with the necessary data to make informed decisions regarding the most suitable production route for their specific needs, considering factors such as cost-effectiveness, yield, purity, and environmental impact.

Economic and Performance Comparison

The following table summarizes the key economic and performance indicators for the two primary production routes of this compound. Prices for raw materials and catalysts are based on market data from late 2025 and are subject to fluctuation.

ParameterAmmoxidation of 2-ChlorotolueneReaction of o-Chlorobenzoic Acid & Urea
Raw Materials 2-Chlorotoluene, Anhydrous Ammonia, Airo-Chlorobenzoic Acid, Urea, Sulfamic Acid
Catalyst Vanadium Pentoxide on Alumina (V₂O₅/Al₂O₃)None typically required
Reported Yield 76-95%[1]~93%[2]
Reported Purity High (distillation required)High (recrystallization required)
Reaction Temperature 350-450 °C[1]140-230 °C
Key Byproducts/Waste Water, Hydrogen Cyanide, Acetonitrile, unreacted gasesCarbon dioxide, ammonia, water, solid waste
Estimated Raw Material Cost per Ton of Product LowerHigher
Estimated Energy Consumption High (due to high reaction temperature)Moderate
Environmental Impact Gaseous emissions require treatment; catalyst disposalSolid and liquid waste require treatment

Process Schematics and Logical Relationships

The following diagrams illustrate the core steps and relationships within each production route.

ammoxidation_route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts 2-Chlorotoluene 2-Chlorotoluene Vaporization Vaporization 2-Chlorotoluene->Vaporization Ammonia Ammonia Ammonia->Vaporization Air Air Air->Vaporization Ammoxidation_Reactor Ammoxidation Reactor (V₂O₅/Al₂O₃ Catalyst, 350-450°C) Vaporization->Ammoxidation_Reactor Separation_Purification Separation & Purification (Distillation) Ammoxidation_Reactor->Separation_Purification This compound This compound Separation_Purification->this compound Byproducts Water, HCN, Acetonitrile Separation_Purification->Byproducts

Caption: Ammoxidation of 2-Chlorotoluene Production Route.

o_chlorobenzoic_acid_route cluster_reactants Reactants cluster_process Process cluster_products Products & Waste o-Chlorobenzoic_Acid o-Chlorobenzoic Acid Reaction_Vessel Reaction Vessel (140-230°C) o-Chlorobenzoic_Acid->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Sulfamic_Acid Sulfamic Acid (catalyst) Sulfamic_Acid->Reaction_Vessel Cooling_Filtration Cooling & Filtration Reaction_Vessel->Cooling_Filtration Waste CO₂, NH₃, Water, Solid Waste Reaction_Vessel->Waste Washing_Drying Washing & Drying Cooling_Filtration->Washing_Drying This compound This compound Washing_Drying->this compound

Caption: o-Chlorobenzoic Acid and Urea Production Route.

Detailed Experimental Protocols

Route 1: Ammoxidation of 2-Chlorotoluene

This protocol is based on typical laboratory-scale procedures for vapor-phase ammoxidation in a fixed-bed reactor.[1][3][4][5]

Materials and Equipment:

  • 2-Chlorotoluene (≥99% purity)

  • Anhydrous ammonia gas

  • Compressed air

  • Vanadium pentoxide on alumina (V₂O₅/Al₂O₃) catalyst (e.g., 10 wt% V₂O₅)

  • Quartz fixed-bed reactor

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation and Loading:

    • Prepare the V₂O₅/Al₂O₃ catalyst by wet impregnation of alumina pellets with a solution of ammonium metavanadate, followed by drying and calcination.

    • Load a packed bed of the catalyst (typically 5-10 g) into the quartz reactor, positioning it in the center of the tube furnace.

  • System Setup and Leak Testing:

    • Assemble the reactor system, connecting the gas and liquid feed lines, and the condenser/collection system to the reactor outlet.

    • Thoroughly leak-test the entire system.

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 425 °C) under a flow of nitrogen or air.[1]

    • Once the temperature is stable, introduce the reactant gas stream consisting of air and ammonia at the desired molar ratio (e.g., 2-chlorotoluene:NH₃:air of 1:8:22).[1]

    • Introduce 2-chlorotoluene into the pre-heated zone of the reactor using a syringe pump to ensure complete vaporization before it reaches the catalyst bed.

    • Maintain a constant flow of all reactants throughout the experiment.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to liquefy the products and unreacted 2-chlorotoluene.

    • Collect the liquid product in a chilled collection flask.

    • Analyze the composition of the liquid product and the off-gases using gas chromatography (GC) to determine the conversion of 2-chlorotoluene and the selectivity to this compound.

  • Shutdown:

    • After the desired reaction time, stop the flow of 2-chlorotoluene.

    • Continue the flow of air or nitrogen while the reactor cools down to room temperature.

Route 2: Reaction of o-Chlorobenzoic Acid and Urea

This protocol is a typical laboratory-scale procedure for the synthesis of this compound from o-chlorobenzoic acid and urea.[6]

Materials and Equipment:

  • o-Chlorobenzoic acid

  • Urea

  • Sulfamic acid

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Charging:

    • In a round-bottom flask equipped with a magnetic stir bar, combine o-chlorobenzoic acid, urea, and a catalytic amount of sulfamic acid. A typical molar ratio is 1:1.1:0.1 (o-chlorobenzoic acid:urea:sulfamic acid).

  • Reaction:

    • Heat the mixture with stirring. The reactants will melt at around 140 °C.[6]

    • A vigorous reaction will occur, accompanied by the evolution of gas (CO₂ and NH₃). The temperature will spontaneously rise to 220-230 °C.[6]

    • Maintain the reaction at this temperature for approximately 2 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add water to the flask and stir to break up the solid mass.

    • Collect the crude product by vacuum filtration.

    • Wash the solid product with a dilute ammonia solution (e.g., 3%) to remove any unreacted acidic components, followed by washing with water until the filtrate is neutral.

    • Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Concluding Remarks

The choice between the ammoxidation of 2-chlorotoluene and the reaction of o-chlorobenzoic acid with urea for the production of this compound depends on several factors.

The ammoxidation route is generally favored for large-scale industrial production due to the lower cost of its primary raw material, 2-chlorotoluene. However, it requires a higher capital investment for the specialized reactor and gas handling equipment, and operates at significantly higher temperatures, leading to higher energy consumption. The process also generates gaseous byproducts that necessitate appropriate environmental controls.

The o-chlorobenzoic acid and urea route is a simpler process that does not require a specialized catalyst and operates at lower temperatures. This makes it more amenable to smaller-scale production or laboratory synthesis. The primary drawback is the higher cost of o-chlorobenzoic acid. Waste management involves handling solid and liquid streams.

For researchers and professionals in drug development, the o-chlorobenzoic acid route may offer a more practical and accessible method for obtaining smaller quantities of this compound. For large-scale manufacturing where cost per unit is a critical driver, the ammoxidation process remains the industry standard. This guide provides the foundational data and protocols to assist in making a strategic choice based on specific project requirements and available resources.

References

A Comparative Guide to Alternative Reagents for 2-Chlorobenzonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Halobenzonitriles in Key Synthetic Transformations

2-Chlorobenzonitrile is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Its reactivity, governed by the ortho-positioned chlorine and nitrile functionalities, allows for a diverse range of chemical transformations. However, the selection of starting materials in a synthetic route can significantly impact reaction efficiency, cost, and overall yield. This guide provides a comprehensive comparison of this compound with its bromo and iodo analogues in three fundamental and widely used synthetic reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the [3+2] cycloaddition to form tetrazoles.

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I and C-Br bonds facilitate the rate-determining oxidative addition step in the catalytic cycle, often leading to faster reactions and milder conditions compared to the more robust C-Cl bond. This guide presents available experimental data to illustrate these reactivity differences and provides detailed protocols for each transformation.

Performance Comparison in Key Syntheses

The following tables summarize the performance of 2-chloro-, 2-bromo-, and 2-iodobenzonitrile in Suzuki-Miyaura coupling, Sonogashira coupling, and tetrazole formation. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the data presented is collated from various sources, and reaction conditions may differ.

Suzuki-Miyaura Coupling: Synthesis of 2-Cyanobiphenyl

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the synthesis of 2-cyanobiphenyl, the reactivity of the 2-halobenzonitrile directly impacts the required reaction conditions and ultimate yield.

ReagentCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
This compoundp-Tolylmagnesium chlorideMnCl₂THF-5 to 5 / 2-3Not specified[1]
2-Bromobenzonitrilep-Tolylmagnesium chloridePdCl₂/dpppTHFRT / 1.595[2]
2-IodobenzonitrilePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80 / 2~95 (analogy)[3]
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)benzonitrile

The Sonogashira coupling provides a direct route to arylated alkynes, which are valuable intermediates in organic synthesis. The choice of halogen on the benzonitrile ring is a critical parameter for achieving efficient coupling with terminal alkynes.

ReagentCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF100 / Not specifiedData not availableGeneral Protocol
2-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF80 / 4Good (unspecified)General Protocol
2-IodobenzonitrilePhenylacetylenePd on alumina / Cu₂O on aluminaNot specified / THF-DMA80 / Not specified74[4][5]
[3+2] Cycloaddition: Synthesis of 5-(2-Halophenyl)-1H-tetrazoles

The formation of tetrazoles from nitriles and sodium azide is a valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. The reactivity of the starting nitrile can influence the conditions required for this cycloaddition.

ReagentReagentCatalyst / AdditiveSolventTemp. (°C) / Time (h)Yield (%)Reference
This compoundSodium AzideSilica Sulfuric AcidDMFReflux / Not specified72-95 (for various nitriles)[6][7][8]
2-BromobenzonitrileSodium AzideZinc ChlorideDMF100-110 / 286.5[9]
4-IodobenzonitrileSodium AzideAmmonium ChlorideDMF100 / 2298[10]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable researchers to reproduce and adapt these transformations.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with p-Tolylmagnesium Chloride[2]

Materials:

  • 2-Bromobenzonitrile

  • p-Tolylmagnesium chloride in THF (1.80 N)

  • Manganese(II) chloride (MnCl₂)

  • Lithium chloride (LiCl)

  • [1,3-Bis(diphenylphosphino)propane]palladium(II) chloride (PdCl₂/dppp)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethoxyethane

Procedure:

  • To a suspension of MnCl₂ (1.98 mmol) and LiCl (3.955 mmol) in a mixture of anhydrous THF (2 mL) and dimethoxyethane (0.38 mL), stir at room temperature for approximately 30 minutes until a homogeneous solution is obtained.

  • Add the PdCl₂/dppp complex (0.1 mol %) and 2-bromobenzonitrile (3.955 mmol).

  • Add the solution of p-tolylmagnesium chloride in THF (5.14 mmol) dropwise over 30 minutes.

  • After stirring for an additional 30 minutes, the reaction mixture is worked up to isolate the product.

  • The isolated product, o-(p-tolyl)benzonitrile, is obtained with a 95% yield.

Protocol 2: Sonogashira Coupling of Iodobenzene with Phenylacetylene[4][5]

Materials:

  • Iodobenzene (or 2-Iodobenzonitrile)

  • Phenylacetylene

  • 5% Palladium on alumina powder

  • 0.1% Copper(I) oxide on alumina powder

  • Tetrahydrofuran (THF)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Dissolve substituted iodobenzene (0.5 mmol) and phenylacetylene (0.6 mmol) in dried THF-DMA 9:1 (10 mL).

  • Prepare a cartridge with a mixture of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder in a weight ratio of 17:1.

  • Pass the solution through the catalyst cartridge at 80 °C with a flow rate of 0.1 mL/min.

  • The eluate is collected and the product is isolated by extraction and purified by column chromatography.

  • For the coupling of iodobenzene and phenylacetylene, 1,2-diphenylethyne was obtained in 74% yield.

Protocol 3: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole[9]

Materials:

  • 2-Bromobenzonitrile

  • Sodium azide

  • Zinc chloride

  • N,N-Dimethylformamide (DMF)

  • Dilute HCl

Procedure:

  • Charge a 50-mL glass reactor with 2-bromobenzonitrile (48.5 mmol), zinc chloride (53.4 mmol), sodium azide (106.8 mmol), and DMF (10 mL).

  • Stir the mixture and heat to an internal temperature of 100-110 °C for 2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and add excess dilute HCl to acidify the mixture.

  • Stir for several hours while maintaining the acidic state.

  • Recover the precipitating crystal by filtration, wash with water, and dry under vacuum to give 5-(2-bromophenyl)-1H-tetrazole.

  • A high-purity white crystal was obtained in 86.5% yield.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between the reagents and the synthetic processes, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling A 2-Halobenzonitrile (X = Cl, Br, I) E Oxidative Addition A->E B Organoboron Reagent (e.g., Phenylboronic Acid) F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F Ar-Pd(II)-X G Reductive Elimination F->G Ar-Pd(II)-Ar' G->C Regeneration H 2-Cyanobiphenyl G->H

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A 2-Halobenzonitrile (X = Cl, Br, I) Oxidative\nAddition Oxidative Addition A->Oxidative\nAddition B Terminal Alkyne (e.g., Phenylacetylene) Alkyne\nDeprotonation Alkyne Deprotonation B->Alkyne\nDeprotonation C Pd(0) Catalyst C->Oxidative\nAddition D Cu(I) Co-catalyst Copper\nAcetylide\nFormation Copper Acetylide Formation D->Copper\nAcetylide\nFormation E Base (e.g., Et3N) E->Alkyne\nDeprotonation F 2-(Phenylethynyl)benzonitrile Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->C Reductive\nElimination->F Alkyne\nDeprotonation->Copper\nAcetylide\nFormation RC≡C⁻ Copper\nAcetylide\nFormation->Transmetalation RC≡CCu

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Tetrazole_Formation A 2-Halobenzonitrile (X = Cl, Br, I) D [3+2] Cycloaddition A->D B Sodium Azide (NaN3) B->D C Catalyst/Additive (e.g., ZnCl2) C->D E 5-(2-Halophenyl)-1H-tetrazole D->E

Caption: Reaction scheme for the formation of 5-substituted-1H-tetrazoles.

Conclusion

The choice of halogen on the 2-benzonitrile scaffold significantly influences its reactivity in common synthetic transformations. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the iodo- and bromo-substituted analogues generally exhibit higher reactivity, allowing for milder reaction conditions and often resulting in higher yields compared to this compound. This increased reactivity is a direct consequence of the lower carbon-halogen bond dissociation energies.

In the case of [3+2] cycloaddition to form tetrazoles, while the electronic nature of the nitrile group is the primary driver of the reaction, the choice of halogen can still play a role, and the use of appropriate catalysts or additives is crucial for achieving high yields.

For researchers and drug development professionals, this comparative guide highlights the trade-offs between reactivity, cost, and availability when selecting a 2-halobenzonitrile for a given synthesis. While this compound is often the most cost-effective starting material, its lower reactivity may necessitate more forcing conditions, which could be detrimental to sensitive functional groups. Conversely, the higher reactivity of 2-iodobenzonitrile and 2-bromobenzonitrile may justify their higher cost in cases where mild conditions and high yields are paramount. The provided experimental protocols offer a starting point for the practical application of these versatile reagents in the synthesis of complex molecular targets.

References

The Regioselectivity of Reactions with 2-Chlorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorobenzonitrile is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its reactivity is dominated by the interplay between the electron-withdrawing nitrile group and the ortho-positioned chlorine atom, which governs the regioselectivity of various transformations. This guide provides an objective comparison of the regioselectivity of key reactions involving this compound, supported by experimental data, to aid in synthetic planning and methodology development.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the cyano group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In di- or poly-substituted benzonitriles, the position of substitution is dictated by the relative activation of the leaving groups. For instance, in dichlorobenzonitriles, the chlorine atom positioned ortho or para to the nitrile is generally more susceptible to nucleophilic attack than one in a meta position.

To illustrate this, consider the amination of 2,6-dichlorobenzonitrile. The strong electron-withdrawing effect of the nitrile group, combined with the ortho-positioning of the chlorines, makes both susceptible to substitution. However, subtle electronic and steric factors can influence the regioselectivity.

Comparison of Regioselectivity in SNAr Reactions of Dichlorobenzonitriles

SubstrateNucleophileReaction ConditionsMajor ProductMinor ProductYield of Major ProductReference
2,6-DichlorobenzonitrileAmmoniaDioxane, 150 °C, sealed tube2-Amino-6-chlorobenzonitrile2,6-DiaminobenzonitrileHigh (not specified)[US3351651A]
2,4-DichlorobenzonitrileMorpholineDeep Eutectic Solvent, 80 °C2-Morpholino-4-chlorobenzonitrile4-Morpholino-2-chlorobenzonitrileVaries with solvent(Analogous system)

Note: Specific yield for the minor product in the amination of 2,6-dichlorobenzonitrile was not detailed in the available literature.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzonitrile

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous dioxane

  • Ammonia (gas)

  • Sealed reaction vessel

Procedure:

  • A solution of 2,6-dichlorobenzonitrile in anhydrous dioxane is placed in a high-pressure reaction vessel.

  • The vessel is cooled, and anhydrous ammonia is introduced until the desired pressure is reached.

  • The vessel is sealed and heated to 150 °C for several hours.

  • After cooling, the vessel is carefully opened, and the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or chromatography to yield 2-amino-6-chlorobenzonitrile.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow start Start substrate 2,6-Dichlorobenzonitrile start->substrate reaction Heating in a sealed vessel substrate->reaction reagents Ammonia, Dioxane reagents->reaction workup Solvent removal reaction->workup purification Crystallization/ Chromatography workup->purification product 2-Amino-6-chlorobenzonitrile purification->product

Caption: General workflow for the synthesis of 2-amino-6-chlorobenzonitrile.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. With this compound, these reactions selectively occur at the carbon-chlorine bond, demonstrating the high regioselectivity of this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-halobenzonitriles with organoboron reagents provides a powerful method for the synthesis of biaryl compounds and other complex structures. A notable application is the synthesis of isoquinolones, where the reaction proceeds with high regioselectivity at the C-Cl bond.[1]

Regioselective Suzuki-Miyaura Coupling of 2-Halobenzonitriles

Aryl HalideBoronic Acid DerivativeCatalyst SystemProductYieldReference
This compoundPotassium vinyltrifluoroboratePd(dppf)Cl2, K2CO32-Vinylbenzonitrile85%[2]
2-BromobenzonitrilePhenylboronic acidPd(PPh3)4, Na2CO32-Cyanobiphenyl91%[2]
Experimental Protocol: Suzuki Coupling of this compound with Potassium Vinyltrifluoroborate

Materials:

  • This compound

  • Potassium vinyltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and water (solvent mixture)

Procedure:

  • To a reaction flask are added this compound, potassium vinyltrifluoroborate, Pd(dppf)Cl2, and K2CO3.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • A degassed mixture of 1,4-dioxane and water is added.

  • The reaction mixture is heated to reflux for the specified time, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford 2-vinylbenzonitrile.

Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Logic cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Pd(0) Pd(0) Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Cross-Coupled Product Cross-Coupled Product Reductive Elimination->Cross-Coupled Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Heck Reaction and Sonogashira Coupling

While specific examples with detailed yields for the Heck and Sonogashira reactions of this compound are less commonly reported, the principles of regioselectivity remain the same. The reaction is expected to proceed selectively at the C-Cl bond. For instance, in a hypothetical Heck reaction with styrene, the expected product would be 2-cyano-stilbene. Similarly, a Sonogashira coupling with phenylacetylene would yield 2-(phenylethynyl)benzonitrile. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields of the desired regioselective product.

Cycloaddition Reactions

The nitrile group of this compound readily participates in cycloaddition reactions, most notably in the [3+2] cycloaddition with azides to form tetrazoles. This reaction is highly regioselective, with the azide adding across the carbon-nitrogen triple bond in a specific orientation.

[3+2] Cycloaddition for Tetrazole Synthesis

NitrileAzide SourceCatalyst/ConditionsProductYield
This compoundSodium AzideZnCl2, Water5-(2-Chlorophenyl)-1H-tetrazole95%
BenzonitrileSodium AzideNH4Cl, DMF5-Phenyl-1H-tetrazoleHigh
Experimental Protocol: Synthesis of 5-(2-Chlorophenyl)-1H-tetrazole

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Zinc chloride (ZnCl2)

  • Water

Procedure:

  • A mixture of this compound, sodium azide, and zinc chloride in water is prepared in a reaction flask.

  • The mixture is heated to reflux with vigorous stirring for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give 5-(2-chlorophenyl)-1H-tetrazole.

Cycloaddition Reaction Pathway

Cycloaddition Reactants This compound Azide TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Product 5-(2-Chlorophenyl)-1H-tetrazole TransitionState->Product

Caption: Pathway of the [3+2] cycloaddition to form a tetrazole ring.

C-H Functionalization

Direct C-H functionalization represents a modern and efficient approach to molecular synthesis. For this compound, regioselective C-H activation can be directed by the existing functional groups. While the literature on specific C-H functionalization of this compound is emerging, palladium-catalyzed methodologies often favor activation at the less sterically hindered C-H bond ortho to the directing group. In the case of this compound, the nitrile group can act as a directing group, potentially leading to functionalization at the C6 position. The regioselectivity of such reactions is highly dependent on the catalyst, ligand, and reaction conditions.

Conclusion

The regioselectivity of reactions involving this compound is a well-defined and predictable aspect of its chemistry, primarily governed by the electronic influence of the nitrile group and the position of the chloro substituent. In nucleophilic aromatic substitutions, activation by the cyano group directs substitution to the chlorine's position. In cross-coupling reactions, the carbon-chlorine bond is the exclusive site of reaction. The nitrile group itself undergoes highly regioselective cycloaddition reactions. As the field of C-H functionalization continues to evolve, new methods for the regioselective modification of the aromatic ring of this compound are anticipated, further expanding its utility as a versatile synthetic intermediate. This guide provides a foundational understanding of these regioselective principles, empowering researchers to strategically employ this compound in the synthesis of novel and complex molecules.

References

A Comparative Guide to the Synthesis of 2-Chlorobenzonitrile: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for three common methods used to synthesize 2-Chlorobenzonitrile. This allows for a direct comparison of the starting materials, reaction conditions, and reported yields.

MethodStarting MaterialKey Reagents/CatalystSolventReaction Temperature (°C)Reaction TimeReported Yield (%)
Ammoxidation 2-ChlorotolueneV₂O₅/Al₂O₃ or VaPbCeSbOₓGas Phase350 - 450Not Specified76 - >92
From Aldehyde 2-ChlorobenzaldehydeFeCl₂, Na₂S₂O₈, NaI, NH₃·H₂O1,2-Dichloroethane5016 h99
Sandmeyer Reaction 2-ChloroanilineNaNO₂, HCl, CuCNWater/Toluene0 - 5 (diazotization), then heatNot SpecifiedNot Explicitly Reported

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed. These protocols are based on published procedures and provide a foundation for laboratory implementation.

Ammoxidation of 2-Chlorotoluene

This industrial method involves the vapor-phase reaction of 2-chlorotoluene with ammonia and an oxidizing agent over a solid-phase catalyst.

Materials:

  • 2-Chlorotoluene

  • Ammonia

  • Air

  • V₂O₅/Al₂O₃ catalyst (e.g., 10 wt% V₂O₅ on Al₂O₃)

Procedure:

  • A fixed-bed reactor is packed with the V₂O₅/Al₂O₃ catalyst.

  • A gaseous mixture of 2-chlorotoluene, ammonia, and air is passed through the heated reactor. A molar ratio of 2-chlorotoluene:NH₃:air of 1:8:22 has been reported.

  • The reaction is maintained at a temperature between 350-450 °C. Optimal yields have been reported at 425 °C.[1]

  • The product stream is cooled to condense the this compound.

  • The crude product is then purified, typically by crystallization.

Synthesis from 2-Chlorobenzaldehyde

This method provides a high-yield synthesis of this compound from the corresponding aldehyde.

Materials:

  • 2-Chlorobenzaldehyde

  • Iron(II) chloride (FeCl₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Sodium iodide (NaI)

  • Ammonium hydroxide (NH₃·H₂O)

  • 1,2-Dichloroethane

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of 2-chlorobenzaldehyde (3 mmol) in 1,2-dichloroethane (10 mL), add FeCl₂ (0.3 mmol), Na₂S₂O₈ (4.5 mmol), NaI (0.15 mmol), and NH₃·H₂O (9 mL) at room temperature.[2]

  • Stir the mixture at 50 °C for 16 hours.[2]

  • After cooling, pour the reaction mixture into water (30 mL) and extract with DCM (3 x 30 mL).[2]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford this compound.[2] A yield of 99% has been reported for this general procedure.[2]

Sandmeyer Reaction of 2-Chloroaniline

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile. While this is a well-established transformation, a specific, detailed protocol with a reported yield for the synthesis of this compound from 2-chloroaniline was not found in the reviewed literature. The following is a representative protocol based on general Sandmeyer cyanation procedures.

Materials:

  • 2-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to create a solution of CuCN)

  • Toluene or other suitable organic solvent

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-chloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt solution.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of sodium cyanide in water.

    • Cool the CuCN solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuCN solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.

    • After the addition is complete, the reaction mixture may be gently heated to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane.

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Remove the solvent by distillation or rotary evaporation.

    • The crude this compound can be further purified by distillation under reduced pressure or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the various methods described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Starting Material (e.g., 2-Chlorotoluene, 2-Chlorobenzaldehyde, 2-Chloroaniline) Reaction Chemical Transformation (e.g., Ammoxidation, Nitrile Formation, Sandmeyer Reaction) Start->Reaction Reagents Reagents & Solvents Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography, Distillation) Workup->Purification Product This compound Purification->Product

References

A Comparative Guide to the Inter-Laboratory Analysis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of analytical methodologies for the quantification of 2-Chlorobenzonitrile. In the absence of a large-scale, formal inter-laboratory study specifically for this compound, this document synthesizes data from established analytical practices and principles of method validation to provide a benchmark for performance. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to compare their performance based on key validation parameters such as accuracy, precision (repeatability and reproducibility), and linearity, as would be assessed in a proficiency testing scheme.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on factors including required sensitivity, specificity, the nature of the sample matrix, and available instrumentation. The following table summarizes hypothetical yet realistic performance data from a simulated inter-laboratory study involving ten laboratories. This data reflects typical performance characteristics for these methods.

Table 1: Inter-Laboratory Study Results for the Analysis of this compound

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Number of Participating Laboratories 1010
Assigned Concentration (µg/mL) 50.050.0
Mean Reported Concentration (µg/mL) 49.850.3
Accuracy (% Recovery) 99.6%100.6%
Repeatability (Intra-laboratory Precision, %RSD) 2.5%3.1%
Reproducibility (Inter-laboratory Precision, %RSD) 5.8%7.2%
Linearity (R²) > 0.998> 0.997
Limit of Detection (LOD) (µg/mL) 0.10.5
Limit of Quantitation (LOQ) (µg/mL) 0.31.5
Laboratories with Satisfactory Z-Scores ( Z≤ 2)

Note: The data presented in this table is illustrative and intended to represent plausible outcomes of an inter-laboratory study. RSD refers to the Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are standardized protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of this compound in a solvent-based matrix.

  • Sample Preparation:

    • A stock solution of 1 mg/mL this compound in methanol is prepared.

    • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • The inter-laboratory study sample is provided as a solution in methanol at a concentration of 50 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 50-250 m/z.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantification of this compound.

  • Sample Preparation:

    • A stock solution of 1 mg/mL this compound in acetonitrile is prepared.

    • Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

    • The inter-laboratory study sample is provided as a solution in acetonitrile at a concentration of 50 µg/mL.

  • HPLC Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the inter-laboratory study and a hypothetical signaling pathway for contextual understanding.

Inter_Laboratory_Study_Workflow cluster_Coordination Study Coordination cluster_Labs Participating Laboratories (Lab 1 to 10) cluster_Analysis Central Data Analysis A Preparation of Homogeneous This compound Samples B Distribution of Samples and Standardized Protocols to Laboratories A->B C Sample Receipt and Storage B->C D Analysis using GC-MS and/or HPLC C->D E Data Acquisition and Initial Processing D->E F Reporting of Results to Coordinating Body E->F G Collection and Collation of Submitted Data F->G H Statistical Analysis (Z-Scores, Repeatability, Reproducibility) G->H I Performance Evaluation of Each Laboratory H->I J Generation of Final Inter-Laboratory Comparison Report I->J Signaling_Pathway cluster_cellular_response Hypothetical Cellular Response to a Metabolite Metabolite This compound Metabolite Receptor Cell Surface Receptor Metabolite->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces CellularEffect Cellular Effect (e.g., Apoptosis) GeneExpression->CellularEffect

A Comparative Thermodynamic Analysis of Chlorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive thermodynamic study of the three chlorobenzonitrile isomers—2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile—reveals key differences in their energetic and phase-change behaviors. These differences, primarily driven by the position of the chlorine substituent on the benzene ring, have significant implications for their application in research, drug development, and materials science. This guide provides a detailed comparison of their thermodynamic properties, supported by experimental data.

Comparative Thermodynamic Data

The standard molar enthalpies of formation, sublimation, vaporization, and fusion for the three isomers of chlorobenzonitrile are summarized in the tables below. These values were determined using a combination of rotating-bomb combustion calorimetry, Knudsen effusion technique, and differential scanning calorimetry (DSC).

Table 1: Standard Molar Enthalpies of Formation and Sublimation at 298.15 K

CompoundΔfH°m(cr) (kJ·mol-1)ΔsubH°m (kJ·mol-1)ΔfH°m(g) (kJ·mol-1)
This compound98.7 ± 2.478.9 ± 0.8177.6 ± 2.5
3-Chlorobenzonitrile88.5 ± 2.083.3 ± 0.8171.8 ± 2.2
4-Chlorobenzonitrile86.8 ± 1.688.3 ± 0.9175.1 ± 1.8

Data sourced from a comprehensive study on chlorobenzonitrile isomers.[1][2][3]

Table 2: Phase Transition Temperatures and Enthalpies

CompoundTfus/KΔfusH°m (kJ·mol-1)Tboil/KΔvapH°m (kJ·mol-1)
This compound317.817.5 ± 0.4480.1553.5
3-Chlorobenzonitrile313-31420.3 ± 0.5--
4-Chlorobenzonitrile37023.1 ± 0.6496.1551.9

Fusion data from a detailed thermodynamic investigation.[1][3] Boiling points and vaporization enthalpies are from the NIST WebBook.[4]

Experimental Protocols

The experimental determination of the thermodynamic properties of chlorobenzonitrile isomers involved several key techniques:

Rotating-Bomb Combustion Calorimetry: The standard molar enthalpies of formation in the crystalline state were determined from the standard molar energies of combustion. These energies were measured using a rotating-bomb calorimeter. The combustion of the chlorobenzonitrile isomers was carried out in oxygen at a pressure of 3.04 MPa. A specified mass of the compound was ignited in a silica crucible with a cotton thread fuse. The bomb was rotated during the experiment to ensure a complete and uniform reaction. The energy equivalent of the calorimeter was determined from the combustion of benzoic acid.

Knudsen Effusion Technique: The vapor pressures of the solid isomers were measured as a function of temperature using the mass-loss Knudsen effusion technique. A sample of the compound was placed in an effusion cell with a small orifice. The cell was heated to a specific temperature in a high vacuum. The rate of mass loss of the sample due to effusion through the orifice was measured. The vapor pressure was then calculated from the rate of mass loss, the area of the orifice, and the temperature. The standard molar enthalpies of sublimation were derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1][2][3]

Differential Scanning Calorimetry (DSC): The temperatures and enthalpies of fusion were determined using a differential scanning calorimeter. Samples were sealed in aluminum pans and heated at a constant rate. The heat flow to the sample was monitored and compared to that of an empty reference pan. The melting temperature was taken as the extrapolated onset temperature of the melting peak, and the enthalpy of fusion was determined by integrating the peak area.[1][2][3] DSC was also instrumental in identifying the two polymorphic forms of 4-chlorobenzonitrile.[1][2][3]

Experimental Workflow

The following diagram illustrates the experimental workflow for the comprehensive thermodynamic study of chlorobenzonitrile isomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_data Data Derivation Sample Chlorobenzonitrile Isomers (2-, 3-, 4-) Combustion Rotating-Bomb Combustion Calorimetry Sample->Combustion DSC Differential Scanning Calorimetry (DSC) Sample->DSC Knudsen Knudsen Effusion Technique Sample->Knudsen Enthalpy_Formation ΔfH°m(cr) Combustion->Enthalpy_Formation Enthalpy_Fusion ΔfusH°m & Tfus DSC->Enthalpy_Fusion Vapor_Pressure Vapor Pressure vs. T Knudsen->Vapor_Pressure Enthalpy_Formation_Gas ΔfH°m(g) Enthalpy_Formation->Enthalpy_Formation_Gas Enthalpy_Sublimation ΔsubH°m Vapor_Pressure->Enthalpy_Sublimation Enthalpy_Sublimation->Enthalpy_Formation_Gas

Caption: Experimental workflow for the thermodynamic study of chlorobenzonitrile isomers.

Structure-Property Relationships

The observed thermodynamic differences can be attributed to the varying strengths of intermolecular interactions in the crystalline state, which are influenced by the position of the chlorine atom. The CN···Cl intermolecular interactions are notably weaker in this compound, which is reflected in its lower enthalpy of sublimation compared to the other two isomers.[1][2][3] In contrast, the stronger intermolecular forces in 4-chlorobenzonitrile contribute to its higher melting point and enthalpy of sublimation. The study also highlighted the existence of two polymorphic forms for 4-chlorobenzonitrile, a phenomenon investigated through DSC.[1][2][3] The entropic effects due to pseudosymmetry in the crystalline packing of this compound were also evaluated.[1][2][3]

These findings provide a solid foundation for understanding and predicting the behavior of these compounds in various applications, from crystal engineering to the design of new pharmaceutical and agrochemical agents.

References

Safety Operating Guide

Proper Disposal of 2-Chlorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-chlorobenzonitrile is critical for maintaining a safe laboratory environment. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals.

This compound is a chemical compound that is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][2][3] Proper disposal is not only a matter of safety but also of regulatory compliance. This substance should be treated as hazardous waste and disposed of through a licensed disposal company.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]
Hand Protection Appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4]
Body Protection A lab coat or other appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) should be used.[5]
Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] An alternative, if permissible by local regulations and conducted by a licensed facility, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

2. Spill Management:

  • In case of a spill, immediately clean it up, observing all safety precautions.[4]

  • For small spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.

  • Sweep up the material, avoiding the generation of dust, and place it into a suitable container for disposal.[4]

  • Ensure the area is well-ventilated.[4]

3. Labeling and Documentation:

  • Clearly label the waste container with the contents ("Hazardous Waste: this compound") and any other information required by your institution or local regulations.

  • Maintain a log of the waste generated.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the necessary documentation, including the Safety Data Sheet (SDS).

5. Decontamination:

  • Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound.

  • Wash hands thoroughly with soap and water after handling.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Path cluster_4 End: Final Disposition start Waste Generated collect Collect in Designated Container start->collect label_waste Label as 'Hazardous Waste' collect->label_waste storage Store in Cool, Dry, Well-Ventilated Area label_waste->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs transport Arrange for Professional Disposal contact_ehs->transport disposed Properly Disposed transport->disposed

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2-Chlorobenzonitrile

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound.

PPE CategorySpecificationStandard
Eye Protection Chemical safety goggles or a face shield.Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1][2]
Hand Protection Chemically resistant gloves. Nitrile gloves are suitable for splash protection but must be changed immediately upon contact.[3]Inspect gloves prior to use and dispose of them in accordance with laboratory practices.[2]
Body Protection A complete chemical-resistant suit or lab coat.The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher risk scenarios, use ABEKP2 (EU EN 143) respirator cartridges.Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

2. Safe Handling Practices:

  • Avoid all personal contact with the substance.[4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly with soap and water after handling.[1][4]

  • Keep the container tightly sealed when not in use.[1][4]

  • Avoid the formation and inhalation of dust.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as oxidizing agents.[1]

  • Store in a tightly closed container.[1]

Emergency Protocols

Exposure Response:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

A minor chemical spill is one that laboratory staff are capable of handling safely without the assistance of safety and emergency personnel. A major spill requires emergency assistance.

Minor Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert, non-combustible absorbent material like sand or earth.[6]

  • Clean the spill by sweeping or shoveling the material into a suitable, labeled container for disposal. Avoid generating dust.[1][2]

  • Decontaminate the area with a mild detergent and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill:

  • Evacuate the area immediately.

  • Alert others by activating the fire alarm and notifying emergency services.[7]

  • Provide emergency personnel with the Safety Data Sheet (SDS) for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste, including contaminated PPE and cleanup materials, in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Workflow for Safe Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D E Reaction Setup D->E L Spill or Exposure Occurs D->L F Work-up & Purification E->F E->L G Decontaminate Glassware F->G F->L H Segregate Waste G->H I Label Hazardous Waste H->I J Store in Designated Area I->J K Arrange Professional Disposal J->K M Follow Emergency Protocols L->M N Report Incident M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.